Cefoxitin
Beschreibung
This compound is a semi-synthetic, broad-spectrum cepha antibiotic for intravenous administration. It is derived from cephamycin C, which is produced by Streptomyces lactamdurans.
This compound is a Cephalosporin Antibacterial.
This compound is a semisynthetic, broad-spectrum, second-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1978 and has 3 approved and 2 investigational indications. This drug has a black box warning from the FDA.
A semisynthetic cephamycin antibiotic resistant to beta-lactamase.
See also: this compound Sodium (active moiety of); Cefmetazole (related); Cefotetan (related).
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOZEZRFJCJXNZ-ZBFHGGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022764 | |
| Record name | Cefoxitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefoxitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.95e-01 g/L | |
| Record name | Cefoxitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35607-66-0 | |
| Record name | Cefoxitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35607-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefoxitin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefoxitin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefoxitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefoxitin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFOXITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OEV9DX57Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefoxitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165-167, 149.5 °C | |
| Record name | Cefoxitin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefoxitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cefoxitin as a cephamycin antibiotic discovery and development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Cefoxitin, a semi-synthetic cephamycin antibiotic renowned for its broad-spectrum activity and notable resistance to β-lactamase degradation. Developed by Merck & Co., Inc. in 1972 from cephamycin C, a natural product of Streptomyces lactamdurans, this compound marked a significant advancement in the battle against bacterial infections.[1] Its unique 7α-methoxy group confers exceptional stability against a wide array of β-lactamase enzymes, making it a valuable agent against many penicillin- and cephalosporin-resistant strains.[2][3] This document details the discovery and development of this compound, its mechanism of action, antibacterial spectrum, and the experimental methodologies crucial for its evaluation.
Discovery and Development
The journey of this compound began with the discovery of cephamycin C, a novel β-lactam compound produced by the fermentation of Streptomyces lactamdurans.[4] While cephamycin C demonstrated high resistance to β-lactamases, its antibacterial spectrum was largely limited to Gram-negative bacteria.[1] Recognizing its potential, scientists at Merck embarked on a program to chemically modify cephamycin C to broaden its spectrum of activity. This led to the synthesis of this compound, which retained the β-lactamase resistance of its parent compound while gaining activity against a wider range of Gram-positive and anaerobic bacteria.[1]
A key structural feature of this compound, inherited from cephamycin C, is the presence of a methoxy group at the 7α-position of the cephem nucleus. This steric hindrance is crucial for its stability against many β-lactamase enzymes that would otherwise hydrolyze the β-lactam ring, rendering the antibiotic inactive.[1][2]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis.[6][7][8] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.
By acylating the active site of PBPs, this compound blocks their transpeptidase activity, which is responsible for cross-linking the peptide side chains of the peptidoglycan strands.[7] This disruption of cell wall synthesis leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death. This compound has been shown to have a high affinity for PBP1, PBP2, and PBP3 in various bacteria.[9]
Antibacterial Spectrum and Potency
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic species. Its efficacy against various clinically significant pathogens has been well-documented.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 0.2 - 64[7] |
| Haemophilus influenzae | 0.5 - 12.5[7] |
| Streptococcus pneumoniae | 0.2 - 1[7] |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | ≤ 4 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | ≥ 8[3] |
| Bacteroides fragilis | <32 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Resistance to β-Lactamases
A hallmark of this compound is its high degree of stability in the presence of many bacterial β-lactamases, including both penicillinases and cephalosporinases.[5] This resistance is primarily attributed to the 7α-methoxy group, which sterically hinders the approach of the β-lactamase enzyme to the β-lactam ring.[1][2]
However, resistance to this compound can emerge through various mechanisms. Some bacteria may produce β-lactamases that can hydrolyze this compound, albeit at a slower rate.[10] A more significant mechanism of resistance, particularly in Staphylococcus aureus, is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1] PBP2a has a low affinity for this compound and other β-lactam antibiotics, allowing the bacterium to continue synthesizing its cell wall even in the presence of the drug.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that starts from 7-amino cephalosporanic acid (7-ACA). The following is a generalized workflow based on patented synthesis methods.
Detailed Methodology (Illustrative Example based on Patent Literature):
-
Acylation of 7-ACA: 7-ACA is dissolved in an organic solvent, and an alkali is added. Thiophene acetyl chloride is then added dropwise to carry out the acylation reaction, yielding cephalothin acid. The reaction temperature is typically maintained between -20°C and 50°C.[11]
-
Methoxylation: The crude cephalothin acid is subjected to methoxylation at the 7-position. This is often achieved using reagents like t-butyl hypochlorite and sodium methoxide at low temperatures (e.g., -85°C to 0°C).[11] The resulting intermediate is 7-α-methoxy cephalothin.
-
Carbamoylation: The final step involves the introduction of a carbamoyl group at the 3'-position. This can be accomplished by reacting the intermediate from the previous step with a carbamoylating agent such as chlorosulfonyl isocyanate.
-
Purification: The final product, this compound, is then purified through crystallization and other standard techniques.
Note: This is a simplified representation. Actual industrial synthesis involves multiple purification and isolation steps, and the specific reagents and conditions can vary.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol:
-
Prepare this compound Stock Solution: Dissolve a known weight of this compound powder in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[5][12]
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours) on a non-selective agar plate, pick several colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
Inoculate the Microtiter Plate: Dilute the standardized bacterial suspension in CAMHB and add a specific volume to each well of the microtiter plate to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[5] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[14]
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]
Antimicrobial Susceptibility Testing: Disk Diffusion
This method provides a qualitative assessment of antimicrobial susceptibility.
Protocol:
-
Prepare Bacterial Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculate Agar Plate: Within 15 minutes of standardization, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.
-
Apply this compound Disk: Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.[6]
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-18 hours (for most bacteria) or 24 hours (for Staphylococcus spp.) in ambient air.[16]
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the this compound disk in millimeters.
-
Interpret Results: Compare the measured zone diameter to established interpretive criteria (e.g., from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant to this compound. For S. aureus, a zone of inhibition of ≥22 mm is typically considered susceptible, while ≤21 mm is considered resistant.[6]
β-Lactamase Activity Assay: Nitrocefin Assay
This colorimetric assay detects the presence of β-lactamase activity.
Protocol:
-
Prepare Nitrocefin Solution: Prepare a working solution of nitrocefin (a chromogenic cephalosporin) in a suitable buffer (e.g., phosphate buffer, pH 7.0). A typical concentration is 0.5-1.0 mg/mL.[7]
-
Prepare Bacterial Sample: A heavy inoculum of the test organism is taken from a fresh culture plate.
-
Perform the Assay (Slide Method):
-
Place a drop of the nitrocefin solution on a clean glass slide.
-
Using a sterile loop, pick several colonies of the test organism and emulsify them in the drop of nitrocefin solution.
-
-
Observe for Color Change: A positive reaction, indicating β-lactamase activity, is the development of a red color within 5-10 minutes.[7] The absence of a color change after 30-60 minutes indicates a negative result.[7][9]
Conclusion
This compound remains a significant antibiotic in the clinical setting due to its broad spectrum of activity and, most notably, its resistance to many β-lactamases. Its discovery and development from a natural product highlight the power of semi-synthetic modifications to enhance the therapeutic properties of antimicrobial agents. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and the development of new β-lactam antibiotics. Understanding the interplay between its mechanism of action, spectrum of activity, and mechanisms of resistance is crucial for its effective clinical use and for guiding future drug discovery efforts in the ongoing challenge of antimicrobial resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 4. drugs.com [drugs.com]
- 5. Determination of Minimum Inhibitory Concentration [bio-protocol.org]
- 6. jcdr.net [jcdr.net]
- 7. toku-e.com [toku-e.com]
- 8. abcam.com [abcam.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. CN101555252B - Synthetic method of antibiotic this compound - Google Patents [patents.google.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. goldbio.com [goldbio.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Evaluation of Oxacillin and this compound Disk Diffusion and Microbroth Dilution Methods for Detecting mecA-Mediated β-Lactam Resistance in Contemporary Staphylococcus epidermidis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Cefoxitin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide
Introduction
Cefoxitin is a semi-synthetic, broad-spectrum cephamycin antibiotic, often classified with the second-generation cephalosporins.[1] Derived from cephamycin C, a substance produced by Streptomyces lactamdurans, this compound is distinguished by its 7-alpha-methoxy group, which confers significant stability against a variety of bacterial beta-lactamases.[2][3] This structural feature allows it to maintain efficacy against many penicillinase-producing organisms.[4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its spectrum of activity against clinically relevant Gram-positive bacteria, mechanisms of resistance, and detailed experimental protocols for susceptibility testing.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5][6] The primary target of this compound and other β-lactam antibiotics are the penicillin-binding proteins (PBPs).[6][7] PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to these PBPs, this compound blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[7][8] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.[6]
Caption: this compound's mechanism of action pathway.
Spectrum of In-Vitro Activity
This compound demonstrates activity against a range of Gram-positive aerobes. While generally considered less potent against Gram-positive organisms compared to first-generation cephalosporins like cefazolin, it is effective against several important pathogens.[9][10] Its activity is most pronounced against methicillin-susceptible staphylococci and various streptococcal species.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-positive bacteria. MIC values are a quantitative measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.
| Bacterial Species | Phenotype/Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | N/A | 4 | ≤4 | [11][12] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA, mecA-positive) | N/A | N/A | 8 - >256 | [11] |
| Staphylococcus aureus | Non-multidrug resistant MRSA (nmrMRSA) | N/A | N/A | 8 - 256 | [11] |
| Staphylococcus aureus | This compound-resistant (Bovine mastitis isolate) | N/A | N/A | 16 | [13] |
| Staphylococcus epidermidis | Methicillin-Susceptible isolates only | N/A | N/A | N/A | [1] |
| Streptococcus agalactiae | General isolates | N/A | N/A | N/A | [1] |
| Streptococcus pneumoniae | General isolates | N/A | N/A | N/A | [1] |
| Streptococcus pyogenes | General isolates | N/A | N/A | N/A | [1][4] |
| Streptococcus milleri group | General isolates | 4 | 8 | N/A | [14] |
N/A: Not available from the cited sources.
Mechanisms of Bacterial Resistance
Gram-positive bacteria can develop resistance to this compound primarily through two mechanisms: alteration of the target site and, less commonly, enzymatic inactivation.
-
Target Site Modification (PBP2a): The most significant resistance mechanism in staphylococci is the acquisition of the mecA gene.[7] This gene encodes a novel penicillin-binding protein, PBP2a, which has a very low binding affinity for β-lactam antibiotics, including this compound.[7][15] Consequently, even in the presence of this compound, PBP2a can continue to carry out the transpeptidation reactions necessary for cell wall synthesis, rendering the bacterium resistant.[15] This is the genetic basis for Methicillin-Resistant Staphylococcus aureus (MRSA). This compound is considered a highly reliable surrogate marker for detecting mecA-mediated resistance in S. aureus.[11][16]
-
Enzymatic Inactivation (β-Lactamases): Bacteria can produce enzymes called β-lactamases that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[15] However, this compound's 7-alpha-methoxy group provides substantial resistance to hydrolysis by many common β-lactamases.[6][7] While this makes it effective against many penicillinase-producing strains, some bacteria can produce β-lactamases capable of degrading this compound.[15] this compound can also act as an inducer of AmpC β-lactamase production in some bacteria, which can lead to resistance.[3][7]
References
- 1. drugs.com [drugs.com]
- 2. This compound: a review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is this compound Sodium used for? [synapse.patsnap.com]
- 9. Antimicrobial evaluation of this compound: a new semisynthetic cephamycin. Comparative studies with cefazolin and cefalotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Semisynthetic Cephamycin Antibiotic: Antibacterial Spectrum and Resistance to Hydrolysis by Gram-Negative Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]
- 16. Correlation of this compound MICs with the Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
Cefoxitin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectrum of activity of Cefoxitin, a second-generation cephalosporin antibiotic, against a range of clinically relevant Gram-negative bacteria. This document summarizes quantitative susceptibility data, details standardized experimental protocols for antimicrobial susceptibility testing, and visualizes a key experimental workflow.
Introduction: this compound's Role in Gram-Negative Infections
This compound is a semi-synthetic cephamycin antibiotic that exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis. A key feature of this compound is its stability in the presence of various beta-lactamases, enzymes produced by some bacteria that can inactivate many penicillin and cephalosporin antibiotics. This resistance to enzymatic degradation allows this compound to maintain its efficacy against a number of otherwise resistant Gram-negative strains. However, its activity against Pseudomonas aeruginosa and many strains of Enterobacter cloacae is limited.
Quantitative Antimicrobial Susceptibility Data
The in vitro activity of this compound against various Gram-negative bacteria is summarized in the tables below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of clinical isolates tested. These values are crucial for understanding the potency of an antibiotic and for informing clinical breakpoints.
Table 1: In Vitro Activity of this compound against Aerobic and Facultative Anaerobic Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | 62 | - | 4 | [2] |
| Klebsiella pneumoniae | 40 | - | 4 | [2] |
| Klebsiella pneumoniae | - | 8 | >64 | [3] |
| Proteus mirabilis | - | - | - | [4][5][6] |
| Serratia marcescens | 403 | >32 | >32 | [7] |
Note: Specific MIC50 values for some isolates were not available in the cited literature.
Table 2: In Vitro Activity of this compound against Anaerobic Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis group | - | 16 | 64 | [8] |
Detailed Experimental Protocols
Accurate determination of antimicrobial susceptibility is fundamental to both clinical practice and drug development. The following are detailed methodologies for two of the most widely accepted standardized procedures for antimicrobial susceptibility testing.
Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure to ensure reproducibility and accuracy.[9][10][11][12][13]
Principle: Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Methodology:
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of this compound of a known concentration.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microtiter plate wells.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Dispense 100 µL of the appropriate this compound dilution into each well of a 96-well microtiter plate.
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the bacterial suspension to each well, resulting in a final volume of 200 µL and the target inoculum density.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the microtiter plates to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.
-
-
Reading and Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity or a button at the bottom of the well).
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
-
Kirby-Bauer Disk Diffusion Method (EUCAST Guidelines)
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized procedures for this method.[14][15][16][17]
Principle: A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of the antimicrobial agent is then placed on the agar surface. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the agent, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.
Methodology:
-
Media Preparation:
-
Use Mueller-Hinton agar plates with a depth of 4.0 mm ± 0.5 mm.
-
Ensure the agar surface is dry before inoculation.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Antimicrobial Disks:
-
Within 15 minutes of inoculating the plate, place a this compound disk (typically 30 µg) onto the agar surface using sterile forceps or a disk dispenser.
-
Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.
-
-
Incubation:
-
Invert the plates and place them in an incubator at 35°C ± 1°C for 16-20 hours in ambient air.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or calipers.
-
Interpret the zone diameter according to the clinical breakpoint tables provided by EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Kirby-Bauer disk diffusion method for antimicrobial susceptibility testing.
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Mechanisms of Action and Resistance
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately cell lysis.
Gram-negative bacteria have evolved several mechanisms of resistance to this compound:
-
Production of β-Lactamases: While this compound is resistant to many common β-lactamases, some bacteria produce AmpC β-lactamases that can hydrolyze cephamycins, rendering the antibiotic inactive.
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.
-
Reduced Permeability: Changes in the outer membrane porin proteins of Gram-negative bacteria can restrict the entry of this compound into the cell, preventing it from reaching its PBP targets.
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively transport this compound out of the cell, lowering its intracellular concentration to sub-inhibitory levels.
Conclusion
This compound remains a valuable antibiotic for the treatment of infections caused by a variety of Gram-negative bacteria, particularly those involving anaerobic organisms. Its stability against many β-lactamases provides an advantage in certain clinical scenarios. However, the emergence of resistance, primarily through the production of AmpC β-lactamases and alterations in drug permeability, necessitates the continued monitoring of its in vitro activity through standardized susceptibility testing methods. The data and protocols presented in this guide serve as a critical resource for researchers and drug development professionals in the ongoing effort to combat antimicrobial resistance.
References
- 1. drugs.com [drugs.com]
- 2. Comparative activity of this compound, ampicillin/sulbactam, and imipenem against clinical isolates of Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complexity of Klebsiella pneumoniae Isolates Resistant to Both Cephamycins and Extended-Spectrum Cephalosporins at a Teaching Hospital in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oamjms.eu [oamjms.eu]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. A multicenter surveillance of antimicrobial resistance in Serratia marcescens in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC EUCAST [mic.eucast.org]
- 9. researchgate.net [researchgate.net]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. dokumen.pub [dokumen.pub]
- 14. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 15. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 16. nicd.ac.za [nicd.ac.za]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
In-Vitro Pharmacodynamics and Pharmacokinetics of Cefoxitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoxitin, a semi-synthetic cephamycin antibiotic, is distinguished by its broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many anaerobic species.[1][2] Its stability in the presence of bacterial β-lactamases, both penicillinases and cephalosporinases, renders it an effective agent against many infections caused by resistant organisms.[3][4] This technical guide provides an in-depth overview of the in-vitro pharmacodynamics and pharmacokinetics of this compound, presenting key data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
In-Vitro Pharmacodynamics
The pharmacodynamics of an antimicrobial agent describe the relationship between drug concentration and its effect on the microorganism. For this compound, the key pharmacodynamic parameters are the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.
Mechanism of Action
This compound is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan synthesis.[5][6][7] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to the weakening of the cell wall and cell lysis.[7] The presence of a methoxy group at the 7-alpha position provides this compound with a high degree of stability against many β-lactamases.[1][7]
Spectrum of Antibacterial Activity and MIC Values
This compound demonstrates activity against a wide range of bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[8]
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus (methicillin-susceptible) | ≤ 4 | - | - |
| Staphylococcus epidermidis (methicillin-susceptible) | - | - | - |
| Streptococcus agalactiae | - | - | - |
| Streptococcus pneumoniae | - | - | - |
| Streptococcus pyogenes | - | - | - |
| Gram-Negative Aerobes | |||
| Escherichia coli | - | - | - |
| Haemophilus influenzae | - | - | - |
| Klebsiella spp. | - | - | - |
| Morganella morganii | - | - | - |
| Neisseria gonorrhoeae | - | - | - |
| Proteus mirabilis | - | - | - |
| Proteus vulgaris | - | - | - |
| Providencia spp. | - | - | - |
| Anaerobic Bacteria | |||
| Bacteroides fragilis group | - | - | - |
| Clostridium spp. | - | - | - |
| Peptostreptococcus spp. | - | - | - |
Note: Specific MIC values can vary between studies and isolates. The table presents a general overview of susceptibility. For detailed interpretation, CLSI or EUCAST guidelines should be consulted.[9]
Time-Kill Kinetics
Time-kill assays provide information on the rate of bactericidal activity. These studies typically expose a standardized inoculum of bacteria to various concentrations of the antibiotic over time.
A study on the Bacteroides fragilis group demonstrated the bactericidal activity of this compound.[10] At inhibitory concentrations (1x MIC), this compound killed 78% of the inoculum at 12 hours. At suprainhibitory concentrations (4x MIC), its bactericidal activity was comparable to other tested antimicrobials.[10]
| Concentration | Organism | Time (hours) | Percent Inoculum Killed |
| 1x MIC | Bacteroides fragilis group | 12 | 78% |
| 4x MIC | Bacteroides fragilis group | 12 | Comparable to other β-lactams |
In-Vitro Pharmacokinetics
In-vitro pharmacokinetics helps to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug in a controlled laboratory setting.
Protein Binding
The extent of plasma protein binding can influence the availability of the free, active drug. In-vitro studies have determined the protein binding of this compound to be approximately 34% in uninfected rat plasma and 24% in infected rat plasma.[11][12] Another source states the protein binding is around 73%.[13] The lower protein binding compared to some other cephalosporins may result in a larger volume of distribution.[11][13]
| Parameter | Value |
| Protein Binding (uninfected rat plasma) | 34% |
| Protein Binding (infected rat plasma) | 24% |
| Protein Binding (human plasma) | ~73% |
Metabolism
This compound undergoes minimal metabolism.[2][14] Less than 2% of a dose is metabolized to descarbamylthis compound, which is microbiologically inactive.[2][13] Approximately 85% of this compound is excreted unchanged by the kidneys.[1][3]
| Parameter | Description |
| Metabolism | ≤2% of a dose is metabolized to the inactive descarbamylthis compound. |
| Excretion | Approximately 85% is excreted unchanged in the urine. |
Experimental Protocols
Standardized methods are crucial for the accurate in-vitro evaluation of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.[9]
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[15]
Protocol Steps:
-
Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of this compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[15]
-
Dispensing: Dispense the dilutions into the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.[15]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 18-24 hours at 35°C).[16]
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.[16][17]
Protocol Steps:
-
Plate Inoculation: A standardized bacterial inoculum is uniformly streaked onto the surface of a Mueller-Hinton agar plate.[17]
-
Disk Application: A paper disk impregnated with a standard concentration of this compound (e.g., 30 µg) is placed on the agar surface.[18]
-
Incubation: The plate is incubated for 16-18 hours at 35°C.[19]
-
Result Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.[17][18] This diameter is then compared to established interpretive criteria from CLSI to determine if the organism is susceptible, intermediate, or resistant.[9]
Time-Kill Kinetic Assay
This assay measures the rate of bacterial killing over time.
Protocol Steps:
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth.
-
Exposure: The bacterial suspension is exposed to different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).[10] A growth control without the antibiotic is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each tube.[16]
-
Viable Cell Count: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each this compound concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[16]
Conclusion
The in-vitro pharmacodynamics and pharmacokinetics of this compound underscore its efficacy as a broad-spectrum antimicrobial agent. Its robust mechanism of action, favorable resistance profile due to β-lactamase stability, and well-characterized in-vitro properties provide a solid foundation for its clinical application and for further research and development in the field of infectious diseases. The standardized protocols outlined in this guide are essential for the consistent and reliable evaluation of its antimicrobial activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. This compound FOR INJECTION, USP [dailymed.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 8. idexx.dk [idexx.dk]
- 9. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 10. Differences in the in vitro inhibitory and bactericidal activity of ceftizoxime, this compound, cefotetan, and penicillin G against Bacteroides fragilis group isolates. Comparison of time-kill kinetic studies with MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relevance of serum protein binding of this compound and cefazolin to their activities against Klebsiella pneumoniae pneumonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relevance of serum protein binding of this compound and cefazolin to their activities against Klebsiella pneumoniae pneumonia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and comparative pharmacology of this compound and cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apec.org [apec.org]
- 18. researchgate.net [researchgate.net]
- 19. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
An In-depth Technical Guide to mecA Gene-Mediated Cefoxitin Resistance in MRSA Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms, detection methodologies, and regulatory pathways associated with mecA gene-mediated resistance to cefoxitin in Methicillin-Resistant Staphylococcus aureus (MRSA).
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge due to its resistance to a broad range of β-lactam antibiotics, including this compound. This resistance is primarily mediated by the mecA gene, which is harbored on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). The mecA gene encodes a unique penicillin-binding protein, PBP2a, which exhibits a low affinity for β-lactam antibiotics. This allows for the continued synthesis of the bacterial cell wall even in the presence of otherwise inhibitory concentrations of these drugs. This compound, a cephamycin antibiotic, is a key agent used in clinical laboratories for the presumptive identification of MRSA. Understanding the intricate mechanisms of mecA-mediated resistance is paramount for the development of novel therapeutic strategies and effective diagnostic tools.
Molecular Mechanism of Resistance
The cornerstone of this compound resistance in MRSA is the acquisition and expression of the mecA gene.[1] This gene encodes Penicillin-Binding Protein 2a (PBP2a), a transpeptidase that is functionally homologous to the native PBPs of S. aureus.[1] However, due to structural differences in its active site, PBP2a has a significantly lower affinity for β-lactam antibiotics like this compound.[2]
In the presence of this compound, the native PBPs of S. aureus are acylated and inactivated, leading to the inhibition of peptidoglycan synthesis and ultimately cell lysis in susceptible strains. In MRSA, PBP2a remains largely unaffected by this compound and takes over the crucial transpeptidation step in cell wall biosynthesis, ensuring the integrity of the peptidoglycan layer and bacterial survival.[1]
The mecA gene is located on a mobile genetic element, the Staphylococcal Cassette Chromosome mec (SCCmec).[3] There are multiple types of SCCmec cassettes, each with a characteristic size and genetic composition.[4]
Regulation of mecA Expression
The expression of the mecA gene is tightly regulated by two genes, mecI and mecR1, which are located upstream of mecA on the SCCmec element.[5]
-
mecI : Encodes a repressor protein (MecI) that binds to the operator region of the mecA gene, preventing its transcription in the absence of a β-lactam antibiotic.
-
mecR1 : Encodes a signal-transducing protein (MecR1) with a transmembrane sensor domain and a cytoplasmic signaling domain.
In the absence of a β-lactam, MecI represses mecA transcription. When a β-lactam antibiotic such as this compound is present, it binds to the sensor domain of MecR1. This binding event triggers a conformational change in MecR1, leading to the cleavage and inactivation of the MecI repressor. The removal of MecI from the operator allows for the transcription of the mecA gene and subsequent production of PBP2a.
Data Presentation
This compound Susceptibility Testing Interpretive Criteria (CLSI)
| Test Method | Susceptible | Resistant |
| Disk Diffusion (30 µg this compound disk) | ≥ 22 mm | ≤ 21 mm |
| Broth Microdilution (MIC) | ≤ 4 µg/mL | ≥ 8 µg/mL |
| Data sourced from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7] |
This compound MIC Distribution in S. aureus Strains
| Strain Type | This compound MIC Range (µg/mL) | Predominant MIC (µg/mL) |
| MSSA (mecA-negative) | ≤ 4 | 4 |
| MRSA (mecA-positive) | 8 to >256 | 128 to >256 |
| Data adapted from a study on this compound resistance as a surrogate marker for MRSA detection.[8] |
Performance of Phenotypic Tests for mecA-Mediated Resistance Detection
| Test Method | Sensitivity | Specificity |
| This compound Disk Diffusion | 97.3% - 100% | 91.03% - 100% |
| This compound Broth Microdilution | 100% | 96.15% - 100% |
| PBP2a Latex Agglutination | 100% | 99% - 100% |
| Data compiled from multiple comparative studies.[9][10][11][12] |
Experimental Protocols
This compound Disk Diffusion Susceptibility Test
This method is a standardized procedure for determining the susceptibility of S. aureus to this compound.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
30 µg this compound disks
-
S. aureus isolate
-
0.85% sterile saline
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator at 33-35°C
-
Ruler or caliper
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies of the S. aureus isolate in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Within 15 minutes of preparation, dip a sterile swab into the inoculum and remove excess fluid by pressing against the inside of the tube.
-
Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a 30 µg this compound disk to the center of the inoculated plate.
-
Invert the plate and incubate at 33-35°C for 16-18 hours (up to 24 hours for staphylococci).[7]
-
Measure the diameter of the zone of inhibition in millimeters.
-
Interpret the results according to the CLSI guidelines provided in Table 4.1.
This compound Broth Microdilution MIC Determination
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of the S. aureus isolate.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound stock solution
-
96-well microtiter plates
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Incubator at 33-35°C
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.5 to 32 µg/mL).
-
Prepare a standardized bacterial inoculum as described for the disk diffusion test and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 33-35°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Interpret the results based on the CLSI guidelines in Table 4.1.
PCR for mecA Gene Detection
This molecular method is the gold standard for confirming the presence of the genetic determinant of methicillin resistance.
Materials:
-
S. aureus isolate
-
DNA extraction kit
-
PCR thermal cycler
-
mecA-specific primers (e.g., mecA-F: 5'-AAAATCGATGGTAAAGGTTGGC-3', mecA-R: 5'-AGTTCTGCAGTACCGGATTTGC-3')
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Agarose gel electrophoresis equipment
-
DNA stain (e.g., ethidium bromide)
-
Positive and negative controls
Procedure:
-
Extract genomic DNA from the S. aureus isolate using a commercial kit or a standard lysis protocol.
-
Prepare the PCR reaction mixture containing the extracted DNA, mecA-specific primers, Taq polymerase, dNTPs, and PCR buffer.
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 94°C for 4 minutes
-
30 cycles of:
-
Denaturation: 94°C for 45 seconds
-
Annealing: 55°C for 45 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
Analyze the PCR product by agarose gel electrophoresis.
-
The presence of a specific band (e.g., 533 bp for the example primers) indicates the presence of the mecA gene.[13]
PBP2a Latex Agglutination Test
This rapid immunological test detects the presence of the PBP2a protein.
Materials:
-
S. aureus isolate
-
Commercial PBP2a latex agglutination kit (containing test latex sensitized with anti-PBP2a monoclonal antibodies, control latex, extraction reagents)
-
Test card
-
Mixing sticks
Procedure:
-
Prepare the bacterial suspension and perform the extraction of PBP2a according to the manufacturer's instructions.
-
Place one drop of the test latex and one drop of the control latex onto separate circles on the test card.
-
Add a specified volume of the bacterial extract to each drop of latex.
-
Mix the extract and latex thoroughly with a mixing stick.
-
Rock the card for the time specified by the manufacturer (typically up to 3 minutes) and observe for agglutination.
-
Agglutination in the test circle and no agglutination in the control circle indicates a positive result for PBP2a.[9]
Conclusion
The mecA gene and its product, PBP2a, are the central components of this compound resistance in MRSA. A thorough understanding of the molecular underpinnings of this resistance, coupled with robust and accurate detection methods, is critical for clinical diagnostics, infection control, and the development of new anti-MRSA agents. The experimental protocols detailed in this guide provide standardized approaches for the reliable identification of mecA-mediated resistance. Continued research into the regulation of mecA expression and the function of PBP2a will be instrumental in overcoming the challenge of MRSA.
References
- 1. Detection of Methicillin-Resistant Staphylococcus aureus and Simultaneous Confirmation by Automated Nucleic Acid Extraction and Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disk Diffusion Testing for Detection of Methicillin-Resistant Staphylococci: Does Moxalactam Improve upon this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mecA PCR | University of Washington Laboratory Medicine: Molecular Diagnosis, Microbiology Division [depts.washington.edu]
- 4. Detection of Methicillin Resistance in Staphylococcus Aureus by Polymerase Chain Reaction and Conventional Methods: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCR-based Approaches for the Detection of Clinical Methicillin-resistant Staphylococcus aureus [openmicrobiologyjournal.com]
- 6. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 7. en.iacld.com [en.iacld.com]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Correlation of this compound MICs with the Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
The Antibacterial Efficacy of Cefoxitin: A Technical Overview for Researchers
An In-depth Guide to the Mechanisms, Spectrum of Activity, and In Vitro Evaluation of a Cornerstone Cephamycin
Introduction
Cefoxitin, a semi-synthetic cephamycin antibiotic, has long been a subject of significant interest within the scientific and medical communities.[1] Developed from cephamycin C, a product of Streptomyces lactamdurans, this compound distinguishes itself from cephalosporins through the presence of a 7α-methoxy group. This structural feature confers remarkable stability against a wide array of β-lactamases, the primary enzymatic defense of many resistant bacteria. This stability allows this compound to maintain a broad spectrum of activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria. This technical guide provides a comprehensive overview of the antibacterial effects of this compound, with a focus on its mechanism of action, quantitative susceptibility data, detailed experimental protocols for its evaluation, and its influence on bacterial signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's properties.
Mechanism of Action
This compound exerts its bactericidal effects by disrupting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protection against osmotic lysis.
The process of this compound's action can be summarized as follows:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound covalently binds to the active site of PBPs.
-
Inhibition of Transpeptidation: This binding inactivates the transpeptidase function of the PBPs, preventing the cross-linking of peptidoglycan chains.
-
Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened cell wall.
-
Bacterial Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
Spectrum of Antibacterial Activity
This compound demonstrates a broad spectrum of activity against a variety of clinically significant pathogens. Its efficacy is particularly notable against anaerobic bacteria, including Bacteroides fragilis, and many members of the Enterobacteriaceae family.
Quantitative Susceptibility Data
The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC distributions for this compound against a range of Gram-positive, Gram-negative, and anaerobic bacteria.
Table 1: this compound MIC Distribution for Key Gram-Positive Isolates
| Bacterial Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | - | ≤0.5 - 4 | 2 | 4 |
| Staphylococcus aureus (Methicillin-resistant) | - | 8 - >256 | 128 | >256 |
| Streptococcus pneumoniae | - | ≤0.06 - 2 | 0.5 | 1 |
| Streptococcus pyogenes | - | ≤0.06 - 0.5 | 0.12 | 0.25 |
Data compiled from multiple sources.[2][3]
Table 2: this compound MIC Distribution for Key Gram-Negative Isolates (Enterobacteriaceae)
| Bacterial Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 145 | 0.5 - 64 | 0.5 | 16 |
| Klebsiella pneumoniae | - | ≤1 - >128 | 4 | 64 |
| Proteus mirabilis | - | ≤1 - 8 | 2 | 4 |
| Enterobacter cloacae | - | ≤1 - >128 | 8 | 128 |
Data compiled from multiple sources.[4][5][6]
Table 3: this compound MIC Distribution for Anaerobic Bacteria (Bacteroides fragilis group)
| Bacterial Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | 40 | ≤0.5 - >256 | 16 | 64 |
| Bacteroides thetaiotaomicron | - | 2 - >256 | 64 | >256 |
| Bacteroides ovatus | - | 2 - >256 | 32 | 128 |
| Parabacteroides distasonis | - | 4 - >256 | 64 | 128 |
Data compiled from multiple sources.[7][8]
Experimental Protocols for Susceptibility Testing
Accurate determination of bacterial susceptibility to this compound is crucial for both clinical and research purposes. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for this purpose.
Broth Microdilution Method (CLSI M07)
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[1][7][8][9]
Workflow for Broth Microdilution Susceptibility Testing of this compound
Caption: Workflow for this compound Broth Microdilution.
Methodology:
-
Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.[10]
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.
Disk Diffusion Method (EUCAST)
The disk diffusion method is a qualitative or semi-quantitative test that provides a categorical result (susceptible, intermediate, or resistant).[11][12][13][14]
Workflow for Disk Diffusion Susceptibility Testing of this compound
Caption: Workflow for this compound Disk Diffusion.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16 to 20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by EUCAST or CLSI.[11][15]
Bacterial Signaling Pathways and this compound
Beyond its direct action on cell wall synthesis, this compound can also influence bacterial signaling pathways, notably the induction of β-lactamase expression and quorum sensing.
Induction of AmpC β-Lactamase
In many Gram-negative bacteria, such as Enterobacter species and Pseudomonas aeruginosa, the expression of the chromosomal AmpC β-lactamase is inducible.[16][17][18][19] this compound is a potent inducer of AmpC expression. The induction pathway is a complex process involving the recycling of peptidoglycan components.
Signaling Pathway for AmpC β-Lactamase Induction by this compound
Caption: this compound-mediated induction of AmpC.
Pathway Description:
-
This compound enters the periplasm and inhibits PBPs, disrupting peptidoglycan synthesis.
-
This disruption leads to an accumulation of peptidoglycan degradation products (muropeptides) in the periplasm.
-
These muropeptides are transported into the cytoplasm by the AmpG permease.
-
In the cytoplasm, the muropeptides are normally processed by the AmpD amidase. However, the increased influx of muropeptides overwhelms AmpD.
-
The unprocessed muropeptides bind to the transcriptional regulator AmpR, converting it from a repressor to an activator of ampC gene transcription.
Interference with Quorum Sensing
Conceptual Diagram of this compound's Impact on Quorum Sensing
Caption: this compound's effect on quorum sensing.
Mechanism of Interference:
Mechanisms of Resistance
Despite its stability against many β-lactamases, resistance to this compound can emerge through several mechanisms:
-
Production of AmpC β-Lactamases: As described above, high-level, constitutive expression of AmpC β-lactamases can effectively hydrolyze this compound.[16][17]
-
Alteration of Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can reduce their affinity for this compound, rendering the antibiotic less effective. A notable example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a, a PBP with very low affinity for most β-lactam antibiotics, including this compound.[15]
-
Reduced Permeability: In Gram-negative bacteria, alterations or loss of outer membrane porin channels can restrict the entry of this compound into the periplasmic space, thereby preventing it from reaching its PBP targets.
-
Efflux Pumps: The active transport of this compound out of the bacterial cell by efflux pumps can also contribute to resistance by reducing the intracellular concentration of the antibiotic.
Conclusion
This compound remains a significant antibiotic due to its broad spectrum of activity and stability against many β-lactamases. Its primary mechanism of action, the inhibition of bacterial cell wall synthesis, is well-established. This technical guide has provided a detailed overview of this compound's antibacterial properties, including quantitative susceptibility data and standardized experimental protocols for its evaluation. Furthermore, the exploration of its effects on bacterial signaling pathways, such as AmpC induction and quorum sensing, reveals a more complex interaction between this antibiotic and its bacterial targets. A thorough understanding of these multifaceted aspects of this compound's activity is essential for its effective use in therapeutic settings and for the continued development of novel antimicrobial strategies.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Correlation of this compound MICs with the Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, efficacy and tolerance of this compound in the treatment of this compound-susceptible extended-spectrum beta-lactamase producing Enterobacterales infections in critically ill patients: a retrospective single-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dokumen.pub [dokumen.pub]
- 8. researchgate.net [researchgate.net]
- 9. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 10. EUCAST disc diffusion criteria for the detection of mecA-Mediated β-lactam resistance in Staphylococcus pseudintermedius: oxacillin versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 12. researchgate.net [researchgate.net]
- 13. kairosafe.it [kairosafe.it]
- 14. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Molecular Characterization of AmpC β-lactamases in Enterobacteriaceae - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Probiotic disruption of quorum sensing reduces virulence and increases this compound sensitivity in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Regulatory Mechanisms of the LuxS/AI-2 System and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Selective Isolation of Anaerobic Bacteria Using Cefoxitin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using cefoxitin as a selective agent in culture media for the isolation of anaerobic bacteria. Detailed protocols for media preparation and experimental workflows are included, along with quantitative data on the efficacy of this compound against various anaerobic and facultative bacteria.
Introduction
The selective isolation of obligate anaerobic bacteria from polymicrobial specimens is a critical step in clinical diagnostics, microbiome research, and drug development. Facultative anaerobes, which can grow in both aerobic and anaerobic conditions, often overgrow the slower-growing obligate anaerobes in culture, making their isolation challenging. This compound, a cephamycin antibiotic, is a valuable tool for the selective isolation of many clinically significant anaerobes. Its stability in the presence of many β-lactamases and its spectrum of activity make it effective at inhibiting the growth of a wide range of Gram-negative and Gram-positive facultative anaerobes, while permitting the growth of many this compound-resistant anaerobic species.
This compound acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. This inhibition leads to a compromised cell wall and ultimately cell lysis. Many anaerobic bacteria, particularly those in the Bacteroides fragilis group, exhibit resistance to this compound, allowing them to grow in its presence.
Data Presentation
The following tables summarize the minimum inhibitory concentrations (MICs) and resistance rates of this compound against various anaerobic and facultative bacteria. This data is essential for determining the appropriate concentration of this compound for selective media.
Table 1: this compound MICs and Resistance Rates for Common Anaerobic Bacteria
| Anaerobic Bacteria | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Percentage Resistant |
| Bacteroides fragilis group | 8 | >32 | 4% - 29.2%[1] |
| Prevotella spp. | Not widely reported | Not widely reported | 6% - 10%[2] |
| Clostridium difficile | Not applicable (used in selective media) | Not applicable (used in selective media) | Generally considered resistant at selective concentrations |
| Clostridium perfringens | 0.5 | Not widely reported | Generally susceptible |
| Gram-positive anaerobic cocci | Not widely reported | Not widely reported | Low |
Table 2: this compound MICs for Common Facultative Anaerobes
| Facultative Anaerobe | This compound MIC Range (µg/mL) | General Susceptibility |
| Escherichia coli | ≤4 to >32 | Generally susceptible, but resistance can occur |
| Klebsiella pneumoniae | ≤4 to >32 | Susceptible, including many multidrug-resistant strains[3] |
| Staphylococcus aureus (MSSA) | ≤4 | Susceptible |
| Enterococcus spp. | >32 | Generally resistant |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)
Materials:
-
This compound sodium salt
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile tubes for aliquoting
Procedure:
-
Aseptically weigh 1 gram of this compound sodium salt.
-
Dissolve the this compound in 10 mL of sterile, deionized water to achieve a final concentration of 100 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C. The stock solution is stable for up to one year at this temperature.
Protocol 2: Preparation of this compound-Supplemented Brucella Agar for Anaerobes
Materials:
-
Brucella agar base with hemin and vitamin K1
-
Sterile, defibrinated sheep blood (5% v/v)
-
This compound stock solution (100 mg/mL)
-
Sterile, deionized water
-
Autoclave
-
Water bath (45-50°C)
-
Sterile petri dishes
Procedure:
-
Prepare the Brucella agar base according to the manufacturer's instructions. Typically, this involves suspending the powder in deionized water and bringing it to a boil to dissolve completely.
-
Sterilize the molten agar by autoclaving at 121°C for 15 minutes.
-
Cool the sterilized agar to 45-50°C in a water bath.
-
Aseptically add 5% (v/v) sterile, defibrinated sheep blood. Swirl gently to mix without introducing air bubbles.
-
To achieve a final concentration of 16 µg/mL of this compound, add the appropriate volume of the 100 mg/mL stock solution. For example, to prepare 1 liter of media, add 160 µL of the 100 mg/mL stock solution.
-
Mix the medium thoroughly by gentle swirling.
-
Aseptically pour the supplemented agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
Store the prepared plates in sealed bags at 2-8°C, protected from light. The plates should be used within 2-4 weeks for optimal performance.
Protocol 3: Selective Culture of Anaerobic Bacteria
Materials:
-
This compound-supplemented Brucella agar plates
-
Non-selective anaerobic blood agar plates (for comparison)
-
Clinical or environmental specimens
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)
Procedure:
-
Process the specimen promptly under anaerobic conditions to minimize oxygen exposure to obligate anaerobes.
-
Inoculate a this compound-supplemented Brucella agar plate and a non-selective anaerobic blood agar plate with the specimen. Streak for isolated colonies.
-
Immediately place the inoculated plates into an anaerobic environment.
-
Incubate at 35-37°C for 48-72 hours. Some slow-growing anaerobes may require longer incubation.
-
Examine the plates for bacterial growth. Compare the colony morphologies and quantities on the selective versus the non-selective plates.
-
Subculture isolated colonies from the this compound-supplemented plates to a non-selective medium for further identification and characterization.
Visualizations
References
- 1. Plasmid-related resistance to this compound in species of the Bacteroides fragilis group isolated from intestinal tracts of calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus carbapenems as definitive treatment for extended-spectrum β-lactamase-producing Klebsiella pneumoniae bacteremia in intensive care unit: a propensity-matched retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Activity Against Multiply Antibiotic-Resistant Klebsiella pneumoniae In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Cefoxitin Concentration for Bacterial Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefoxitin is a broad-spectrum cephamycin antibiotic that inhibits bacterial cell wall synthesis, leading to cell death.[1][2][3][4] Its efficacy is dependent on maintaining a concentration above the Minimum Inhibitory Concentration (MIC) for a specific bacterial strain. This document provides detailed protocols for determining the optimal this compound concentration for use in bacterial cell culture, focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These protocols are essential for researchers in microbiology, infectious disease, and drug development to ensure effective antimicrobial activity in their experiments.
Introduction to this compound
This compound is a semi-synthetic, broad-spectrum antibiotic derived from cephamycin C.[5] It exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[1][2][6] This binding inhibits the transpeptidation step of peptidoglycan synthesis, ultimately weakening the cell wall and leading to lysis. This compound is active against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic species.[3][6] Notably, it demonstrates stability in the presence of some beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics.[1][2][4]
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis.
Caption: this compound's mechanism of action.
Determining Optimal this compound Concentration: Key Experiments
The optimal concentration of this compound for a specific bacterial strain is determined by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10][11]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol outlines the determination of the MIC of this compound using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 1°C)
-
Sterile pipette tips and tubes
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water). Filter-sterilize the stock solution.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick a few colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (e.g., 128 µg/mL working solution) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Incubate the plate at 35 ± 1°C for 18 ± 2 hours.[8]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
Table 1: Example this compound Concentration Range for MIC Assay
| Well Number | This compound Concentration (µg/mL) |
| 1 | 64 |
| 2 | 32 |
| 3 | 16 |
| 4 | 8 |
| 5 | 4 |
| 6 | 2 |
| 7 | 1 |
| 8 | 0.5 |
| 9 | 0.25 |
| 10 | 0.125 |
| 11 | 0 (Growth Control) |
| 12 | 0 (Sterility Control) |
Minimum Bactericidal Concentration (MBC) Assay Protocol
This protocol is a continuation of the MIC assay to determine the bactericidal activity of this compound.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips
-
Incubator (35 ± 1°C)
Procedure:
-
Subculturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot and plate it onto a sterile agar plate.
-
Incubation: Incubate the agar plates at 35 ± 1°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[10][11]
Experimental Workflow and Data Interpretation
Caption: Workflow for determining MIC and MBC.
Data Interpretation:
-
Bacteriostatic vs. Bactericidal: If the MBC is ≤ 4 times the MIC, this compound is generally considered bactericidal for that particular strain. If the MBC is > 4 times the MIC, it is considered bacteriostatic.
-
Optimal Concentration: For most applications, a working concentration of 2 to 4 times the determined MIC is recommended to ensure effective inhibition of bacterial growth. For applications requiring bacterial killing, a concentration at or above the MBC should be used.
Expected MIC Ranges for Common Bacteria
The following table provides a general reference for expected this compound MIC values against common bacterial species. However, it is crucial to determine the MIC for the specific strain being used in your experiments, as resistance can vary.
Table 2: Typical this compound MIC Ranges for Selected Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | ≤ 4[12] |
| Staphylococcus aureus (methicillin-resistant) | 8 to >256[12][13] |
| Escherichia coli | Varies widely |
| Streptococcus pneumoniae | Varies |
| Bacteroides fragilis | Varies |
Note: These values are for reference only and may vary depending on the specific strain and testing conditions.
Conclusion
Determining the optimal this compound concentration through systematic MIC and MBC testing is a critical step for any research involving bacterial cell culture. The protocols provided in this document offer a standardized approach to obtaining reliable and reproducible results. By carefully following these procedures, researchers can ensure the effective use of this compound and contribute to the generation of high-quality, impactful data in their respective fields.
References
- 1. This compound FOR INJECTION, USP [dailymed.nlm.nih.gov]
- 2. Mefoxin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Minimum Inhibitory Concentration [bio-protocol.org]
- 9. emerypharma.com [emerypharma.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microchemlab.com [microchemlab.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Standard Operating Procedure for Cefoxitin Susceptibility Testing
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cefoxitin, a cephamycin antibiotic, functions by inhibiting bacterial cell wall synthesis.[1][2][3][4] It binds to penicillin-binding proteins (PBPs), thereby blocking the cross-linking of peptidoglycan chains essential for maintaining the structural integrity of the bacterial cell wall.[4][5] this compound is notably resistant to hydrolysis by some beta-lactamases due to its 7-alpha-methoxy group.[4][5] However, bacterial resistance to this compound can arise through mechanisms such as hydrolysis by other beta-lactamases, alterations in PBPs, and decreased permeability of the bacterial cell membrane.[1][2] this compound susceptibility testing is crucial for determining its efficacy against specific bacterial isolates and is a key tool in clinical microbiology and drug development. For instance, this compound is used as a surrogate for predicting mecA-mediated oxacillin resistance in Staphylococcus aureus.[6][7] This document provides detailed standard operating procedures for performing this compound susceptibility testing using the disk diffusion and broth microdilution methods, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action and Resistance
This compound's bactericidal action is a result of the inhibition of cell wall synthesis in bacteria.[3] The following diagram illustrates the mechanism of action and the primary modes of bacterial resistance.
Caption: this compound's mechanism of action and bacterial resistance pathways.
Experimental Protocols
Two primary methods for determining this compound susceptibility are the Kirby-Bauer disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Method
This method involves placing a this compound-impregnated disk on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, and the diameter of the resulting zone of inhibition is measured.
Experimental Workflow: Disk Diffusion
Caption: Workflow for this compound disk diffusion susceptibility testing.
Detailed Protocol:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the pure bacterial culture.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[9]
-
-
Application of this compound Disk:
-
Incubation:
-
Invert the plates and incubate at 33-35°C for a full 24 hours for Staphylococcus species to detect potential heteroresistance.[7] For other organisms, 16-18 hours of incubation is generally sufficient.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or calipers.[8]
-
For Staphylococcus aureus, it is recommended to read the zones with transmitted light.[11]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the established breakpoints.
-
Broth Microdilution Method (MIC Testing)
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterium in a liquid growth medium.
Experimental Workflow: Broth Microdilution
Caption: Workflow for this compound broth microdilution (MIC) testing.
Detailed Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The typical dilution range for this compound is 0.5 to 32 µg/mL.
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension as described for the disk diffusion method, adjusted to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension.
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[9]
-
-
MIC Determination and Interpretation:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.
-
Data Presentation: Interpretive Criteria
The interpretation of results from both disk diffusion and broth microdilution methods relies on established breakpoints, which may vary by bacterial species and the standardizing body (e.g., CLSI, EUCAST).
Table 1: CLSI Interpretive Criteria for this compound
| Organism | Method | Susceptible | Intermediate | Resistant |
| Staphylococcus aureus | Disk Diffusion (30 µg) | ≥22 mm | - | ≤21 mm |
| MIC (µg/mL) | ≤4 | - | ≥8 | |
| Coagulase-Negative Staphylococci | Disk Diffusion (30 µg) | ≥25 mm | - | ≤24 mm |
| MIC (µg/mL) | N/A | N/A | N/A |
Data sourced from CLSI guidelines.[7][12] this compound MIC testing is not recommended for coagulase-negative staphylococci (CoNS).[7]
Table 2: EUCAST Interpretive Criteria for this compound Disk Diffusion
| Organism | Disk Content | Zone Diameter (mm) Breakpoints |
| S ≥ | ||
| Staphylococcus aureus | 30 µg | 22 |
| Enterobacteriaceae | 30 µg | 19 |
Data sourced from EUCAST guidelines.[13] Note that for S. aureus, a zone diameter of <22 mm is considered resistant.
Quality Control
Routine quality control (QC) is essential to ensure the accuracy and reproducibility of this compound susceptibility testing. This involves testing reference strains with known susceptibility profiles.
Table 3: Quality Control Strains and Expected Results (CLSI)
| Quality Control Strain | Method | Expected Zone Diameter (mm) | Expected MIC (µg/mL) |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion (30 µg) | 23 - 29 | - |
| Staphylococcus aureus ATCC® 29213™ | MIC | - | 1 - 4 |
| Staphylococcus aureus ATCC® 43300™ (MRSA) | MIC | - | >4 |
| Escherichia coli ATCC® 25922™ | Disk Diffusion (30 µg) | 23 - 29 | - |
| MIC | - | 2 - 8 |
Data sourced from CLSI documents and related studies.[14][15][16]
Adherence to these standardized protocols for this compound susceptibility testing is critical for obtaining reliable and reproducible results. Accurate susceptibility data is paramount for appropriate antimicrobial therapy, infection control measures, and the ongoing surveillance of antimicrobial resistance. Laboratories should follow the most current guidelines from regulatory bodies such as CLSI and EUCAST and maintain a robust quality control program.
References
- 1. This compound FOR INJECTION, USP [dailymed.nlm.nih.gov]
- 2. Mefoxin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound 30μg - MRSA Confirmation (EUCAST) [catalogue.bioconnections.net]
- 7. en.iacld.com [en.iacld.com]
- 8. chainnetwork.org [chainnetwork.org]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 10. Evaluation of a disk diffusion method with this compound (30 microg) for detection of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of this compound and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. Results of Disk Diffusion Testing with this compound Correlate with Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.beckmancoulter.com [media.beckmancoulter.com]
- 16. media.beckmancoulter.com [media.beckmancoulter.com]
Application Notes and Protocols for Cefoxitin Stock Solution Preparation and Stability in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoxitin is a second-generation cephalosporin antibiotic that functions by inhibiting bacterial cell wall synthesis.[1] It is a broad-spectrum antibiotic, effective against a wide range of gram-positive and gram-negative bacteria. In laboratory settings, the accurate preparation and proper storage of this compound stock solutions are critical for ensuring the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound stock solutions.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇N₃O₇S₂ | [2] |
| Molecular Weight | 427.45 g/mol | [3] |
| CAS Number | 35607-66-0 | [3] |
| Appearance | White to off-white crystalline powder | [4] |
This compound Stock Solution Preparation
The choice of solvent for preparing this compound stock solutions depends on the intended application. For most in vitro microbiological and cell culture experiments, sterile water or a buffer such as PBS is recommended. For applications requiring higher concentrations, dimethyl sulfoxide (DMSO) can be used.
Data Presentation: Solubility of this compound Sodium Salt
| Solvent | Solubility | Notes | Reference |
| Water | 89 mg/mL (198.02 mM) | Very soluble.[5] Solutions are colorless to light amber.[6] | [7] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (233.95 mM) | Requires sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. | [8] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | Aqueous solutions in buffers are not recommended for long-term storage. | [4] |
| Dimethylformamide (DMF) | ~0.25 mg/ml | - | [4] |
| Ethanol | Insoluble | - | [7] |
Experimental Protocol: Preparation of a 100 mg/mL this compound Stock Solution in Water
This protocol is suitable for most standard laboratory applications.
Materials:
-
This compound sodium salt powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh 1 gram of this compound sodium salt powder using a calibrated analytical balance.
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile water to achieve a final concentration of 100 mg/mL.[6][9]
-
Mixing: Vortex or gently swirl the tube until the this compound is completely dissolved. The solution should be clear and colorless to light amber.[6]
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter to ensure sterility.[6][9]
-
Aliquoting: Dispense the sterile stock solution into smaller, sterile microcentrifuge tubes. Aliquoting prevents repeated freeze-thaw cycles which can degrade the antibiotic.
-
Labeling and Storage: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and store at the appropriate temperature (see Section 4 for stability data).
Stability and Storage of this compound Stock Solutions
The stability of this compound is dependent on the solvent, storage temperature, and exposure to light.[10]
Data Presentation: Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Stability Duration | Notes | Reference |
| Water | -80°C | 6 months | Sealed storage, protected from moisture and light. | [8] |
| Water | -20°C | 1 month to 1 year | Sealed storage, protected from moisture and light.[6][8][9] Some sources suggest up to 30 weeks in the dark.[10] | [6][8][9][10] |
| Water | 2-8°C (Refrigerated) | 72 hours to 1 week | Reconstituted solutions for injection are stable for 72 hours.[11] Another source suggests stability for one week.[12] | [11][12] |
| Water | Room Temperature (15-30°C) | 6 to 8 hours | Solutions tend to darken over time, but this does not necessarily indicate a loss of potency. However, dark brown solutions should not be used.[11] | [11][12] |
| DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | |
| DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| Cell Culture Media (General) | 37°C | 24 hours | This is a general guideline; stability may vary depending on the specific medium composition. |
Note: The stability of this compound in specific cell culture media such as DMEM or RPMI-1640 is not extensively documented in publicly available literature. It is recommended to prepare fresh working solutions in media for each experiment or to conduct a specific stability study for the intended experimental conditions.
Experimental Protocols for Stability Assessment
To ensure the potency of this compound stock solutions over time, particularly for long-term studies, it is advisable to perform periodic stability assessments.
Protocol: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of active this compound in a stock solution over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound reference standard
-
Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)
-
Aged this compound stock solution samples stored under various conditions
-
Freshly prepared this compound stock solution (as a control)
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound reference standard to create a standard curve.
-
Sample Preparation: Thaw the aged aliquots of the this compound stock solution and the freshly prepared control solution. Dilute all samples to fall within the range of the standard curve.
-
HPLC Analysis: Inject the standards and samples onto the HPLC system. Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: Determine the peak area of this compound for each sample. Use the standard curve to calculate the concentration of this compound in each aged sample and the control.
-
Stability Determination: Compare the concentration of this compound in the aged samples to the initial concentration (from the freshly prepared control). A significant decrease in concentration indicates degradation.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing sterile this compound stock solutions.
This compound Mechanism of Action
This compound's mechanism of action involves the direct inhibition of bacterial cell wall synthesis and does not involve a classical signaling pathway.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Alkali-Induced Degradation of this compound
The primary degradation pathway of this compound in alkaline conditions involves the hydrolysis of the β-lactam ring.
Caption: Hydrolysis of the β-lactam ring in this compound under alkaline conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Sonochemical degradation of the antibiotic cephalexin in aqueous solution [scielo.org.za]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Prolonged this compound Infusion Using Mobile Elastomeric Infusors In Outpatients With Bone And Joint Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefoxitin in Surgical Infection Prophylaxis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cefoxitin is a semi-synthetic, second-generation cephalosporin (classified as a cephamycin) antibiotic renowned for its broad-spectrum activity against a wide range of Gram-positive, Gram-negative, and notably, anaerobic bacteria.[1][2] Its stability in the presence of certain bacterial beta-lactamase enzymes enhances its efficacy against resistant organisms.[2][3] These properties make this compound a frequently utilized agent for surgical antibiotic prophylaxis (SAP), particularly in procedures where anaerobic or mixed aerobic/anaerobic contamination is a significant risk, such as colorectal, gynecological, and specific intra-abdominal surgeries.[2][4][5] This document provides a detailed overview of its application, summarizing clinical data and outlining experimental protocols for its study in surgical settings.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] The primary mechanism involves binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[2][6] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, this compound weakens the cell wall, leading to cell lysis and death.[1][6] A key feature of this compound is its 7-alpha-methoxy group, which confers a high degree of resistance to hydrolysis by many beta-lactamases, enzymes that inactivate many other beta-lactam antibiotics.[3][6]
Data Presentation: this compound in Clinical Studies
Quantitative data from various studies are summarized below to provide a comparative overview of this compound's application and efficacy.
Table 1: Comparative Efficacy of this compound in Surgical Prophylaxis
| Comparison Group | Surgery Type | This compound Infection Rate | Comparator Infection Rate | Outcome Summary |
|---|---|---|---|---|
| Triple Drug Treatment | Trauma | 14.5% | 18.0% | This compound prophylaxis is as safe and effective as a triple drug regimen.[7] |
| Cefamandole | Trauma | N/A | N/A | This compound is superior to cefamandole.[7] |
| Clindamycin/Tobramycin | Trauma | N/A | N/A | This compound is as effective as clindamycin/tobramycin combination therapy.[7] |
| Cefotetan (2g vs 3g) | Intra-abdominal (Patients ≥120 kg) | 22.9% (3g dose) | 20.7% (2g dose) | No significant difference in SSI rates found between 2g and 3g doses in this patient population.[8] |
| Cefuroxime (1.5g single dose) | Abdominal | 8.2% (3 x 2g doses) | 8.2% | No difference in wound infection rates, but Cefuroxime group had twice the rate of urinary tract infections.[9] |
| Cefotaxime (1g single dose) | Genitourinary | 32.4% (multiple doses) | 8.6% | Single-dose cefotaxime was found to be more effective than multiple-dose this compound in preventing post-operative UTIs.[10] |
| Single Dose vs. Three Doses | Cesarean Section | Wound Infection: p<0.05 higher in single-dose group | Wound Infection: p<0.05 lower in three-dose group | A three-dose regimen of this compound is preferable to a single dose for preventing postoperative infections.[11] |
Table 2: Recommended Dosing Regimens for Surgical Prophylaxis
| Patient Population | Recommended Dose | Timing of First Dose | Intraoperative Redosing Interval | Notes |
|---|---|---|---|---|
| Adults (Standard) | 1-2 g IV | Within 60 minutes before surgical incision.[12][13] | Every 2 hours.[5][14] | To ensure adequate serum and tissue levels at the time of incision.[12] |
| Adults (≥120 kg) | 3 g IV | Within 60 minutes before surgical incision.[15] | Every 2 hours.[16] | Higher doses are recommended for obese patients, although clinical outcome data varies.[8][15] |
| Pediatrics (>3 months) | 30-40 mg/kg | 30-60 minutes before surgery.[4] | Every 6 hours for 24 hours post-op.[4] | Safety and efficacy not established for infants <3 months old.[4] |
Table 3: Key Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Half-Life | 45-60 minutes | [4] |
| Peak Plasma Time (IV) | Within 5 minutes | [4] |
| Protein Binding | 65-79% | [4] |
| Excretion | Primarily renal (tubular excretion) |[3] |
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of clinical studies on this compound.
Protocol 1: Standard Administration for Surgical Prophylaxis
This protocol outlines the standard clinical procedure for administering this compound for surgical prophylaxis based on consensus guidelines.[12][13]
-
Patient Selection:
-
Identify patients scheduled for clean-contaminated procedures or clean procedures involving the implantation of foreign material (e.g., prosthetic valves).[12]
-
Procedures of focus include colorectal, non-perforated appendectomy, and hysterectomy.[4][5]
-
Assess for known allergies to cephalosporins or other beta-lactam antibiotics.
-
-
Dose Preparation and Calculation:
-
Administration Timing:
-
Intraoperative Redosing:
-
If the surgical procedure is anticipated to or exceeds 2 hours in duration, administer a subsequent dose of this compound.[5][16]
-
The redosing interval should be measured from the time of the initial preoperative dose administration.[13]
-
Consider redosing if there is excessive blood loss (e.g., >1,500 mL in adults).[13][16]
-
-
Postoperative Dosing:
Protocol 2: Randomized Controlled Trial Design (Adapted from PROPHYLOXITIN Study Protocol)
This protocol describes a methodology for a robust clinical trial to compare different administration strategies of this compound.[17]
-
Study Objective: To determine if a loading dose followed by continuous infusion of this compound decreases the rate of surgical site infection (SSI) compared to standard intermittent bolus administration in patients undergoing colorectal surgery.[17]
-
Study Design: A multicenter, double-blind, randomized controlled clinical trial.
-
Participant Selection:
-
Inclusion Criteria: Adult patients scheduled for elective colorectal surgery where this compound is the indicated prophylactic antibiotic.[18][19]
-
Exclusion Criteria: Known allergy to this compound, recent use of this compound (within 3 days), concurrent therapeutic antibiotic treatment, severe renal impairment (e.g., eGFR < 30 ml/min/1.73m2).[19]
-
-
Randomization and Blinding:
-
Intervention Arms:
-
Control Group (Intermittent Bolus): Patients receive a standard 2 g IV bolus of this compound before incision, followed by additional 2 g boluses every 2 hours for the duration of the surgery.[17]
-
Intervention Group (Continuous Infusion): Patients receive an initial 2 g IV loading dose (bolus) of this compound before incision, followed immediately by a continuous infusion of a specified dose (e.g., 1 g/hour ) for the duration of the surgery.[17][18]
-
-
Data Collection and Outcome Measures:
-
Primary Outcome: Incidence of surgical site infection (SSI) within 30 days of the surgical procedure.[17][18]
-
Secondary Outcomes: Incidence of other postoperative complications, length of hospital stay, need for additional surgical procedures, and adverse drug reactions.[18]
-
Pharmacokinetic Sampling (Optional Sub-study): Collect venous blood samples at specific time points (e.g., before infusion, 10, 30, 60, 120 minutes after administration, and at wound closure) to analyze serum this compound concentrations.[14][20]
-
-
Statistical Analysis:
-
The primary outcome (SSI rates) between the two groups will be compared using an appropriate statistical test (e.g., Chi-squared or Fisher's exact test).
-
An intention-to-treat analysis should be performed.
-
This compound remains a cornerstone of surgical antibiotic prophylaxis due to its favorable spectrum of activity, particularly against anaerobic bacteria. The provided data and protocols highlight standard clinical applications and offer a framework for future research. While standard intermittent dosing is well-established, ongoing studies into alternative administration strategies, such as continuous infusion, may lead to optimized pharmacokinetic and pharmacodynamic profiles, potentially improving efficacy in preventing surgical site infections.[17] Researchers should consider patient-specific factors, such as obesity, and procedure type when designing studies to further refine this compound's prophylactic use.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. This compound FOR INJECTION, USP [dailymed.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. drugs.com [drugs.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Antibiotic prophylaxis - Surgical Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Higher versus Lower Dose of Cefotetan or this compound for Surgical Prophylaxis in Patients Weighing One Hundred Twenty Kilograms or More - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Prospective randomized study of the comparison of the effectiveness of this compound (triple dose) and cefuroxime (single shot) in preventive perioperative use of antibiotics in abdominal surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Single- versus three-dose this compound prophylaxis in caesarean section: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. choc.org [choc.org]
- 13. childrensmn.org [childrensmn.org]
- 14. journals.asm.org [journals.asm.org]
- 15. assets.einsteinmed.edu [assets.einsteinmed.edu]
- 16. school.wakehealth.edu [school.wakehealth.edu]
- 17. Multicentre, double-blind, randomised controlled clinical trial comparing intermittent this compound administration versus loading bolus followed by continuous infusion for the prevention of surgical site infection in colorectal surgery: the PROPHYLOXITIN study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. ClinConnect | The Expected Advantage of Administering Prophylactic [clinconnect.io]
- 20. Antibiotic prophylaxis with this compound in colorectal surgery: effect on the colon microflora and septic complications--a clinical model for prediction of the benefit and risks in using a new antibiotic in prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefoxitin: A Selective Agent for Specific Bacterial Strains in Microbiological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoxitin, a cephamycin β-lactam antibiotic, serves as a critical tool in the microbiology laboratory for the selective isolation and differentiation of specific bacterial strains. Its stability in the presence of certain β-lactamases makes it an effective selective agent, particularly for the identification of methicillin-resistant Staphylococcus aureus (MRSA), differentiation of Bacteroides fragilis group species, and as a carbapenem-sparing agent for infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for these purposes.
Mechanism of Action and Resistance
This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis.
Bacterial resistance to this compound can occur through several mechanisms:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound. However, this compound is resistant to hydrolysis by many common β-lactamases, including some ESBLs.[2][3]
-
Alteration of Target Site: Modifications in the structure of PBPs, such as the expression of PBP2a encoded by the mecA gene in MRSA, reduce the binding affinity of this compound.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels in some Gram-negative bacteria, can restrict this compound's entry into the cell.[4]
-
Efflux Pumps: Active transport systems that pump this compound out of the bacterial cell.[5]
Data Presentation: this compound Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key bacterial groups. These values are essential for interpreting susceptibility results and designing selective media.
Table 1: this compound MIC Distribution for Staphylococcus aureus
| Strain Type | This compound MIC Range (µg/mL) | Key Characteristics |
| Methicillin-Susceptible S. aureus (MSSA) | ≤ 4 | 90% of strains have an MIC of 4 µg/mL.[6] |
| Methicillin-Resistant S. aureus (MRSA) | 8 to >256 | 95% of strains have an MIC between 128 and 256 µg/mL.[6] |
Table 2: this compound MIC Distribution for Bacteroides fragilis Group
| Species | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Resistance Rate (%) |
| B. fragilis group (overall) | 16 | 64 | 15-34.1%[7][8] |
| B. fragilis | 16 | 16 | Lower resistance than non-fragilis species. |
| Non-fragilis Bacteroides spp. | >256 | >256 | Higher resistance rates observed. |
Note: Resistance rates in the B. fragilis group can be highly variable depending on the geographical location and specific species.
Table 3: this compound Susceptibility for ESBL-Producing Enterobacteriaceae
| Organism | This compound Susceptibility | Notes |
| Escherichia coli | Generally susceptible | This compound can be a carbapenem-sparing treatment option.[2] |
| Klebsiella pneumoniae | Variable susceptibility | Resistance can emerge due to porin loss.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Mannitol Salt Agar (MSA) for MRSA Selection
This protocol describes the preparation of a selective medium for the isolation of MRSA from clinical or environmental samples.
Materials:
-
Mannitol Salt Agar (MSA) powder
-
This compound sodium salt powder
-
Sterile distilled water
-
Sterile petri dishes
-
Autoclave
-
Water bath (50°C)
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Prepare MSA according to the manufacturer's instructions. Typically, this involves suspending the powder in sterile distilled water and bringing it to a boil to dissolve completely.
-
Sterilize the MSA medium by autoclaving at 121°C for 15 minutes.
-
Cool the autoclaved MSA to 45-50°C in a water bath.
-
Prepare a stock solution of this compound. For a final concentration of 4 µg/mL in the agar, dissolve the appropriate amount of this compound powder in a small volume of sterile distilled water.
-
Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter.
-
Aseptically add the sterile this compound solution to the cooled MSA and mix gently but thoroughly to ensure even distribution.
-
Pour the this compound-supplemented MSA into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the agar to solidify at room temperature.
-
Store the plates at 2-8°C until use.
Protocol 2: this compound Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
This protocol outlines the standardized disk diffusion method for determining bacterial susceptibility to this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound disks (30 µg)
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Incubator (35°C)
-
Calipers or ruler
Procedure:
-
Prepare a standardized bacterial inoculum by suspending several colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.
-
Aseptically apply a 30 µg this compound disk to the surface of the agar.
-
Incubate the plate at 35°C for 16-18 hours (24 hours for S. aureus).
-
Measure the diameter of the zone of inhibition in millimeters.
-
Interpret the results based on established clinical breakpoints (e.g., CLSI or EUCAST guidelines).
Protocol 3: Broth Microdilution for this compound MIC Determination
This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound using a broth microdilution method.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
96-well microtiter plates
-
Standardized bacterial inoculum (5 x 10⁵ CFU/mL)
-
Incubator (35°C)
Procedure:
-
Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB to achieve the desired concentration range in the microtiter plate wells.
-
Inoculate each well (except for the sterility control) with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
This compound Mechanism of Action and Resistance
Caption: this compound's mechanism of action and bacterial resistance pathways.
Experimental Workflow for MRSA Selection using this compound MSA
Caption: Workflow for the selective isolation of MRSA using this compound MSA.
AmpC β-Lactamase Induction by this compound in Pseudomonas aeruginosa
Caption: this compound-mediated induction of AmpC β-lactamase in P. aeruginosa.
This compound as a Selective Marker for Carbapenem-Resistant Enterobacteriaceae (CRE)
While not a direct selective agent for all CRE, this compound susceptibility patterns can provide valuable information in the context of CRE screening. Carbapenem resistance in Enterobacteriaceae can be mediated by carbapenemase production or by a combination of other resistance mechanisms, such as the overproduction of AmpC β-lactamases coupled with porin loss.[4]
-
AmpC Overproduction: this compound is a potent inducer of AmpC β-lactamases and is often hydrolyzed by these enzymes.[9] Therefore, resistance to this compound in Enterobacteriaceae can be an indicator of AmpC overproduction.[9][10] When combined with resistance to third-generation cephalosporins, this compound resistance may suggest a mechanism that could contribute to carbapenem resistance.[11]
-
Limitations: It is crucial to note that this compound resistance is not a definitive marker for carbapenemase production.[12] Some carbapenemase producers, particularly those of the OXA-48 type, may remain susceptible to this compound.[13] Conversely, this compound resistance can occur in the absence of carbapenem resistance. Therefore, this compound susceptibility results should be interpreted in conjunction with testing against carbapenems and other β-lactams for accurate CRE detection.
Conclusion
This compound is a versatile and valuable selective agent in the microbiology laboratory. Its differential activity against various bacterial species and resistance mechanisms allows for the effective selection and identification of important pathogens like MRSA and can aid in the characterization of resistance in Gram-negative bacteria. The protocols and data presented in this document provide a comprehensive guide for the effective application of this compound in research and clinical settings. Adherence to standardized methodologies is critical for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a carbapenem-sparing antibiotic for infections caused by extended-spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, efficacy and tolerance of this compound in the treatment of this compound-susceptible extended-spectrum beta-lactamase producing Enterobacterales infections in critically ill patients: a retrospective single-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Resistance Mechanisms in Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicentre study of the main carbapenem resistance mechanisms in important members of the Enterobacteriaceae family in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Prevalence of Antimicrobial Resistance among Clinical Isolates of Bacteroides fragilis Group in Canada in 2010-2011: CANWARD Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of AmpC Beta-Lactamase in Escherichia coli: Comparison of Three Phenotypic Confirmation Assays and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. chromagar.com [chromagar.com]
Application Note & Protocol: In-Vitro Synergy Testing for Cefoxitin with Other Beta-Lactams
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for conducting in-vitro synergy testing of the cephamycin antibiotic Cefoxitin in combination with other beta-lactam agents. It outlines the principles, step-by-step methodologies for checkerboard and time-kill assays, data analysis, and interpretation. Additionally, it explores the key mechanisms that can lead to synergistic or antagonistic interactions.
Introduction
The increasing prevalence of antimicrobial resistance necessitates innovative strategies to extend the utility of existing antibiotics. Combination therapy, where two or more drugs are used concurrently, can offer several advantages, including broadening the spectrum of activity, preventing the emergence of resistance, and achieving synergistic bactericidal effects.
This compound, a cephamycin, is notable for its stability against many beta-lactamases and its potent ability to induce the expression of AmpC beta-lactamases in several Gram-negative species.[1][2][3][4] This dual characteristic means its interaction with other beta-lactams can be complex, resulting in either beneficial synergy or detrimental antagonism depending on the partner antibiotic and the target organism's resistance mechanisms. For instance, synergy has been observed against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacteroides abscessus, while antagonism is a known risk in infections caused by AmpC-inducible organisms like Enterobacter cloacae and Citrobacter freundii.[1][2][5][6][7]
Therefore, robust in-vitro synergy testing is crucial to characterize these interactions, guide the selection of appropriate combinations for further study, and avoid clinically ineffective or harmful pairings. This note details the two most widely accepted methods for quantitative synergy assessment: the checkerboard microdilution assay and the time-kill assay.
Potential Mechanisms of Interaction
The interaction between this compound and other beta-lactams is primarily dictated by their effects on Penicillin-Binding Proteins (PBPs) and beta-lactamase enzymes.
Synergy: Complementary PBP Inhibition
In organisms like MRSA, resistance is mediated by the PBP2a protein, which has a low affinity for most beta-lactams. Synergy can occur when this compound and another beta-lactam bind to and inhibit different essential PBPs. For example, one drug may saturate PBP2 while this compound enhances the inhibition of another critical PBP, leading to a combined bactericidal effect that neither agent can achieve alone.[5][6]
References
- 1. In vitro antagonism of beta-lactam antibiotics by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synergism or antagonism in combinations of beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combinations of this compound plus other β-lactams are synergistic in vitro against community associated methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Lactam Combinations That Exhibit Synergy against Mycobacteroides abscessus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefoxitin Screen Test in Detecting mecA-Mediated Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocols for the utilization of the cefoxitin screen test to accurately identify mecA-mediated resistance in staphylococci, a critical step in both clinical diagnostics and antimicrobial drug development.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad range of β-lactam antibiotics. This resistance is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][3][4] PBP2a has a low affinity for β-lactam antibiotics, allowing for continued cell wall synthesis even in their presence.[2][3] Accurate and rapid detection of mecA-mediated resistance is crucial for appropriate patient management and for the development of new anti-MRSA agents.
This compound, a cephamycin, has emerged as a superior surrogate marker for detecting mecA-mediated resistance compared to oxacillin.[5][6] It is a more potent inducer of mecA gene expression, leading to more reliable and easily interpretable results, particularly in cases of heteroresistance where only a subpopulation of cells expresses the resistance phenotype.[5][6][7] The Clinical and Laboratory Standards Institute (CLSI) recommends the use of the this compound disk diffusion test for predicting mecA-mediated oxacillin resistance in staphylococci.[8]
Principle of the Test
The this compound screen test relies on the principle that this compound is a strong inducer of the mecA gene. In the presence of this compound, staphylococci carrying the mecA gene will express PBP2a, conferring resistance to this compound and other β-lactams. This resistance is observed as either growth in the presence of a specific concentration of this compound in agar or broth, or as a smaller zone of inhibition around a this compound disk in a diffusion assay.
Data Presentation
The following tables summarize the CLSI interpretive criteria for this compound screen tests. It is imperative to use the appropriate breakpoints based on the staphylococcal species being tested.
Table 1: CLSI Interpretive Criteria for this compound Disk Diffusion (30 µg disk)
| Organism | Resistant (mm) | Susceptible (mm) |
| Staphylococcus aureus and S. lugdunensis | ≤ 21 | ≥ 22 |
| Staphylococcus epidermidis | ≤ 24 | ≥ 25 |
| Other Coagulase-Negative Staphylococci | ≤ 24 | ≥ 25 |
Table 2: CLSI Interpretive Criteria for this compound Broth Microdilution (MIC)
| Organism | Resistant (µg/mL) | Susceptible (µg/mL) |
| Staphylococcus aureus and S. lugdunensis | ≥ 8 | ≤ 4 |
Note: this compound broth microdilution is not recommended for predicting mecA-mediated oxacillin resistance in S. epidermidis and other coagulase-negative staphylococci due to overlapping MIC distributions between mecA-positive and mecA-negative isolates.[13]
Experimental Protocols
The following are detailed protocols for performing the this compound screen test. Adherence to these protocols is critical for obtaining accurate and reproducible results.
Protocol 1: this compound Disk Diffusion Test
Materials:
-
Mueller-Hinton agar (MHA) plates
-
This compound disks (30 µg)
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Incubator at 33-35°C
-
Ruler or caliper for measuring zone diameters
-
Quality control strains (S. aureus ATCC 25923 - susceptible, S. aureus ATCC 43300 - resistant)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the staphylococcal isolate to be tested. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 33-35°C for 16-18 hours (for S. aureus) or a full 24 hours (for coagulase-negative staphylococci).[14] Incubation at temperatures above 35°C may not detect all methicillin-resistant staphylococci.[11][14]
-
Interpretation: After incubation, measure the diameter of the zone of complete inhibition around the this compound disk to the nearest millimeter. Interpret the results based on the criteria in Table 1.
Protocol 2: this compound Agar Screen Test
Materials:
-
Mueller-Hinton agar supplemented with 4% NaCl and 6 µg/mL of this compound
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile inoculating loop or swab
-
Incubator at 33-35°C
-
Quality control strains
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation: Using a sterile inoculating loop or swab, spot-inoculate the this compound screen agar plate with the prepared inoculum.
-
Incubation: Incubate the plate at 33-35°C for a full 24 hours.
-
Interpretation: Examine the plate for any growth. Any growth of more than one colony indicates a positive result (methicillin resistance). No growth indicates a negative result.
Protocol 3: this compound Broth Microdilution Test
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Incubator at 33-35°C
-
Microplate reader or visual inspection aid
-
Quality control strains
Procedure:
-
Panel Preparation: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve a final concentration range that includes the interpretive breakpoints (e.g., 0.5 to 32 µg/mL).[10]
-
Inoculum Preparation and Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the microtiter plate at 33-35°C for 16-20 hours.
-
Interpretation: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that completely inhibits visible growth. Interpret the results based on the criteria in Table 2.
Mandatory Visualizations
Signaling Pathway of mecA-Mediated Resistance
References
- 1. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 2. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of this compound and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcdr.net [jcdr.net]
- 6. jcdr.net [jcdr.net]
- 7. Use of this compound-Based Selective Broth for Improved Detection of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Results of Disk Diffusion Testing with this compound Correlate with Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Correlation of this compound MICs with the Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 12. media.beckmancoulter.com [media.beckmancoulter.com]
- 13. journals.asm.org [journals.asm.org]
- 14. en.iacld.com [en.iacld.com]
Application Notes and Protocols for Cefoxitin-Based Selective Broth for MRSA Enrichment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad range of β-lactam antibiotics. Accurate and rapid detection of MRSA is crucial for effective patient management, infection control, and epidemiological surveillance. Cefoxitin, a cephamycin antibiotic, has emerged as a superior agent for the detection of MRSA compared to traditional oxacillin-based methods. This compound is a more potent inducer of the mecA gene, which encodes the modified penicillin-binding protein 2a (PBP2a) responsible for methicillin resistance. This property is particularly advantageous for the reliable detection of heteroresistant MRSA strains, where only a subpopulation of cells expresses the resistance phenotype.
These application notes provide a detailed protocol for the use of a this compound-based selective broth for the enrichment of MRSA from clinical and research samples. The protocol is designed to enhance the sensitivity and specificity of MRSA detection, providing a robust tool for microbiology laboratories and researchers in drug development.
Principle of the Method
The this compound-based selective enrichment broth facilitates the preferential growth of MRSA while inhibiting the growth of methicillin-susceptible Staphylococcus aureus (MSSA) and other commensal bacteria. The key components of the broth and their functions are:
-
Basal Medium (e.g., Iso-Sensitest Broth or Tryptone Soya Broth): Provides the necessary nutrients for bacterial growth.
-
This compound: Acts as the primary selective agent by inhibiting the growth of MSSA and inducing the expression of the mecA gene in MRSA.
-
Sodium Chloride (NaCl): Creates a hypertonic environment that is favorable for the growth of staphylococci.
-
Additional Selective Agents (e.g., Aztreonam, Colistin): Inhibit the growth of Gram-negative bacteria and other microorganisms that may be present in the sample.
Following an enrichment period, the broth can be sub-cultured onto selective agar plates for the isolation and identification of MRSA, or used for molecular detection methods such as PCR.
Data Presentation
The use of this compound-based selective methods has demonstrated improved performance over oxacillin-based methods for MRSA detection. Below is a summary of comparative performance data.
Table 1: Comparison of this compound-based vs. Oxacillin-based Broth for MRSA Detection from 40 Clinical Isolates[1]
| Broth Type | Incubation Time | Number of MRSA Isolates Detected (nuc gene) | Number of MRSA Isolates Recovered (on plates) |
| This compound-based (FOXCA) | Overnight | 40 | 40 |
| Oxacillin-based (OXAA) | Overnight | 36 | 35 |
| Oxacillin-based (OXAA) | 2 days | Not specified | 37 |
Table 2: Performance of this compound Disk Diffusion vs. Oxacillin Disk Diffusion for MRSA Detection (with PCR as Gold Standard)[2]
| Test Method | Sensitivity | Specificity |
| This compound Disk Diffusion | 96.7% | 100% |
| Oxacillin Disk Diffusion | 82.5% | 98.5% |
Table 3: Positive Predictive Value and Exclusion Rate of this compound-based (FOXCA) vs. Oxacillin-based (OXAA) Enrichment Broth in Clinical Screening[1]
| Broth Type | Positive Predictive Value | Exclusion Rate (Negative Samples) |
| This compound-based (FOXCA) | 6.0% | 90.0% |
| Oxacillin-based (OXAA) | 4.6% | 88.7% |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Selective Enrichment Broth (FOXCA Broth)
This protocol is based on the formulation described by Grangagnage et al. (2006).[1]
Materials:
-
Iso-Sensitest Broth powder
-
Sodium Chloride (NaCl)
-
This compound sodium salt
-
Colistin sulfate
-
Aztreonam
-
Sterile distilled water
-
Sterile culture tubes or flasks
-
Autoclave
-
Sterile filters (0.22 µm pore size)
Preparation Procedure:
-
Prepare the Basal Broth:
-
Dissolve Iso-Sensitest Broth powder in distilled water according to the manufacturer's instructions.
-
Add NaCl to a final concentration of 2.3% (w/v).
-
Dispense the broth into appropriate culture tubes or flasks.
-
-
Sterilization:
-
Autoclave the basal broth at 121°C for 15 minutes.
-
Allow the broth to cool to 45-50°C.
-
-
Prepare Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound, Colistin, and Aztreonam in a suitable sterile solvent (e.g., sterile distilled water).
-
Sterilize the antibiotic stock solutions by filtration through a 0.22 µm filter.
-
-
Add Selective Agents:
-
Final Mixing and Storage:
-
Mix the final broth solution gently but thoroughly.
-
Store the prepared this compound-based selective enrichment broth at 2-8°C in the dark.
-
Protocol 2: MRSA Enrichment from Clinical/Research Samples
Materials:
-
Prepared this compound-based selective enrichment broth
-
Clinical or research samples (e.g., nasal swabs, wound swabs)
-
Incubator at 35-37°C
-
Vortex mixer
Procedure:
-
Inoculation:
-
For swab samples, place the swab directly into a tube containing the this compound-based selective enrichment broth. Break or cut the swab shaft to allow for full immersion and capping of the tube.
-
For liquid samples, inoculate the broth with a defined volume of the sample.
-
-
Incubation:
-
Incubate the inoculated broth aerobically at 35-37°C for 18-24 hours.[3]
-
-
Sub-culturing (for isolation and identification):
-
Following incubation, gently vortex the broth to ensure a homogenous suspension.
-
Using a sterile loop, sub-culture a loopful of the enriched broth onto a selective and/or chromogenic agar for MRSA (e.g., Mannitol Salt Agar with this compound, CHROMagar™ MRSA).
-
Incubate the agar plates under the conditions recommended by the manufacturer.
-
-
Molecular Analysis (optional):
-
DNA can be extracted directly from the enriched broth culture for molecular detection of MRSA using PCR to target the mecA and a S. aureus-specific gene (e.g., nuc).
-
Visualizations
Caption: Workflow for MRSA detection using this compound-based enrichment broth.
Caption: this compound-induced mecA gene expression leading to methicillin resistance.
References
Application Notes and Protocols: Cefoxitin Minimum Inhibitory Concentration (MIC) Determination Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoxitin, a second-generation cephalosporin antibiotic, exhibits a broad spectrum of activity against both aerobic and anaerobic bacteria. The determination of the Minimum Inhibitory Concentration (MIC) of this compound is a critical in vitro susceptibility testing method used in clinical microbiology and drug development. The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This data is paramount for guiding therapeutic choices, monitoring the emergence of antimicrobial resistance, and in the research and development of new antimicrobial agents.
Notably, this compound serves as a surrogate marker for detecting methicillin resistance in Staphylococcus aureus (MRSA), as it is a potent inducer of the mecA gene, which encodes for the altered penicillin-binding protein PBP2a.[1] Accurate and reproducible MIC determination is therefore essential for both clinical diagnostics and epidemiological surveillance. These application notes provide detailed protocols for the most common methods of this compound MIC determination, including broth microdilution, agar dilution, and gradient diffusion (E-test), in accordance with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Assay
The fundamental principle behind MIC determination is to establish the lowest concentration of an antibiotic that inhibits the growth of a specific bacterium under standardized laboratory conditions. This is achieved by exposing a standardized bacterial inoculum to a serial dilution of the antimicrobial agent. Following an incubation period, the presence or absence of visible bacterial growth is assessed. The MIC is the lowest concentration of the antibiotic at which no growth is observed.
Key Methodologies for this compound MIC Determination
There are several standardized methods for determining the this compound MIC, each with its own advantages and applications. The most common are:
-
Broth Microdilution: This method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.
-
Agar Dilution: In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. The agar surface is then spot-inoculated with a standardized bacterial suspension.
-
Gradient Diffusion (E-test): This technique utilizes a plastic strip impregnated with a continuous gradient of this compound. The strip is placed on an inoculated agar plate, and the antibiotic diffuses into the agar, creating an elliptical zone of inhibition. The MIC is read where the edge of the inhibition zone intersects the strip.
Materials and Reagents
-
This compound sodium salt (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile deionized water or a suitable buffer for antibiotic dissolution[2]
-
0.85% sterile saline
-
96-well microtiter plates (for broth microdilution)
-
Petri dishes
-
Sterile swabs, loops, and pipettes
-
McFarland 0.5 turbidity standard
-
Bacterial culture to be tested
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)
-
Incubator (35°C ± 2°C)[3]
-
Spectrophotometer or turbidimeter
-
Vortex mixer
Experimental Protocols
Preparation of this compound Stock Solution
A high-concentration stock solution of this compound is prepared to create the subsequent dilutions for the MIC assay.
-
Accurately weigh the required amount of this compound sodium salt powder. For a 10 mg/mL (10,000 µg/mL) stock solution, weigh 100 mg of this compound.
-
Dissolve the powder in a precise volume of sterile deionized water or a recommended solvent.[4][5] For example, dissolve 100 mg in 10 mL of sterile water.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.[5]
-
Aliquot the sterile stock solution into smaller volumes and store at -20°C or below for long-term use.[5] Avoid repeated freeze-thaw cycles.
Inoculum Preparation
A standardized bacterial inoculum is crucial for accurate and reproducible MIC results.
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (the suspension should have an absorbance of 0.08 to 0.13 at 625 nm). This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this standardized suspension to the final required inoculum density for the specific MIC method.
Broth Microdilution Protocol
This is a widely used method for determining MICs in a high-throughput format.
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the antibiotic. This will result in wells with 50 µL of varying this compound concentrations.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Inoculation:
-
Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control well).
-
-
Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Broth Microdilution Workflow
Agar Dilution Protocol
This method is considered a reference method by many organizations.
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound dilutions in sterile water at concentrations 10 times the final desired concentrations in the agar.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add 1 part of each this compound dilution to 9 parts of molten MHA (e.g., 2 mL of this compound solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature. Include a growth control plate containing no antibiotic.
-
-
Inoculation:
-
Dilute the 0.5 McFarland standardized bacterial suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Using a multipoint inoculator or a pipette, spot-inoculate 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours (or 24 hours for Staphylococcus spp. to detect methicillin resistance).[1]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.
-
Agar Dilution Workflow
Gradient Diffusion (E-test) Protocol
This method provides an MIC value from a continuous gradient of antibiotic.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized 0.5 McFarland bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[7]
-
-
Application of E-test Strip:
-
Using sterile forceps, apply the this compound E-test strip to the center of the inoculated agar surface.
-
Ensure the strip is in complete contact with the agar. Once applied, do not move the strip.
-
-
Incubation:
-
Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip. Read at the point of complete inhibition of all growth.
-
Data Presentation and Interpretation
The interpretation of this compound MIC values is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).
CLSI this compound MIC Interpretive Criteria (M100, 35th Ed., 2025)[4][10]
| Pathogen | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus | ≤ 4 µg/mL | N/A | ≥ 8 µg/mL |
| Staphylococcus lugdunensis | ≤ 4 µg/mL | N/A | ≥ 8 µg/mL |
N/A: Not Applicable
EUCAST this compound MIC Interpretive Criteria (v 12.0)[11]
| Organism Group | Susceptible (S) | Resistant (R) |
| Staphylococcus aureus | ≤ 4 µg/mL | > 4 µg/mL |
Note: For Staphylococcus spp., this compound testing is primarily used to infer mecA-mediated resistance to all beta-lactams.
MIC Result Interpretation Flowchart
Quality Control
Regular testing of quality control (QC) strains with known MIC values is essential to ensure the accuracy and reproducibility of the assay. The obtained MIC for the QC strain must fall within the acceptable range as defined by CLSI or EUCAST.
CLSI Acceptable Quality Control Ranges for this compound
| QC Strain | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 1 - 4 |
| Escherichia coli ATCC® 25922™ | 2 - 8 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| QC MIC values out of range | Improper inoculum preparation; Contamination; Incorrect incubation conditions; Degraded antibiotic stock. | Verify McFarland standard and dilution steps. Check for contamination. Ensure incubator temperature is correct. Prepare fresh this compound stock solution. |
| No growth in control wells | Inactive inoculum; Improper growth medium. | Use a fresh bacterial culture. Check the expiration date and preparation of the Mueller-Hinton broth/agar. |
| "Skipped" wells in broth microdilution | Contamination; Pipetting error. | Repeat the test with careful aseptic technique. Verify pipette calibration and technique. |
| Poorly defined zone of inhibition (E-test) | Mixed culture; Inoculum too heavy or too light. | Ensure a pure culture is used. Re-standardize the inoculum to a 0.5 McFarland. Ensure even swabbing of the agar plate. |
Conclusion
The determination of this compound MIC is a cornerstone of antimicrobial susceptibility testing. Adherence to standardized protocols, including proper preparation of reagents, inoculum standardization, and appropriate incubation conditions, is critical for obtaining accurate and clinically relevant results. The broth microdilution, agar dilution, and gradient diffusion methods all provide reliable means of determining this compound MICs when performed correctly. Regular quality control testing is mandatory to ensure the integrity of the results. These protocols and guidelines are intended to assist researchers and laboratory professionals in performing robust and reproducible this compound MIC assays.
References
- 1. jcdr.net [jcdr.net]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 4. globalrph.com [globalrph.com]
- 5. goldbio.com [goldbio.com]
- 6. Determination of Minimum Inhibitory Concentration [bio-protocol.org]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Experimental Induction of Bacterial Beta-Lactamase Production Using Cefoxitin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-lactam antibiotics form the cornerstone of antibacterial therapy. However, their efficacy is threatened by the production of beta-lactamase enzymes by bacteria, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. The expression of some beta-lactamases, particularly the AmpC cephalosporinases found in many Gram-negative bacteria, is inducible.[1][2] Cefoxitin, a cephamycin antibiotic, is a potent inducer of AmpC beta-lactamase expression and is often used in laboratory settings to study this resistance mechanism.[2][3][4] Understanding the induction process is crucial for developing novel therapeutic strategies to combat antibiotic resistance.
These application notes provide a detailed overview of the signaling pathways involved in this compound-mediated beta-lactamase induction, experimental protocols to induce and quantify beta-lactamase production, and a summary of expected quantitative outcomes.
Signaling Pathway of AmpC Beta-Lactamase Induction by this compound
The induction of AmpC beta-lactamase by this compound is intricately linked to the bacterial cell wall recycling pathway. In Gram-negative bacteria like Pseudomonas aeruginosa and Enterobacter cloacae, the process is primarily regulated by the transcriptional regulator AmpR.[2][5][6]
Under normal conditions, AmpR represses the transcription of the ampC gene.[5] This repression is maintained by the binding of UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide, a precursor in peptidoglycan synthesis, to AmpR.[5][7]
When bacteria are exposed to this compound, the antibiotic inhibits penicillin-binding proteins (PBPs), particularly PBP4, which are involved in cell wall synthesis and turnover.[5][8] This inhibition disrupts the normal balance of peptidoglycan synthesis and degradation, leading to an accumulation of cell wall degradation products, specifically 1,6-anhydro-N-acetylmuramyl-peptides, in the cytoplasm.[5][8] These muropeptides compete with UDP-MurNAc-pentapeptide for binding to AmpR.[7] The binding of these accumulated muropeptides to AmpR causes a conformational change, converting AmpR from a repressor to an activator of ampC transcription.[5][7][8] This results in a significant increase in the production of AmpC beta-lactamase.
Diagram of the AmpC Beta-Lactamase Induction Pathway
Caption: this compound-mediated induction of AmpC beta-lactamase.
Experimental Protocols
Protocol 1: Induction of Beta-Lactamase Production in Liquid Culture
This protocol describes the induction of beta-lactamase in a bacterial culture using a sub-inhibitory concentration of this compound.
Materials:
-
Bacterial strain of interest (e.g., Enterobacter cloacae, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
-
This compound solution (stock solution prepared in sterile water or appropriate solvent)
-
Spectrophotometer
-
Shaking incubator
-
Sterile culture tubes and flasks
Procedure:
-
Prepare an overnight culture: Inoculate a single colony of the bacterial strain into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Standardize the inoculum: Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD600) of 0.05-0.1.
-
Induction:
-
Divide the standardized culture into two flasks: a "test" flask and a "control" flask.
-
To the "test" flask, add this compound to a final sub-inhibitory concentration (e.g., 5 µg/mL).[9] The optimal concentration may need to be determined empirically for the specific strain.
-
To the "control" flask, add an equivalent volume of sterile water or solvent.
-
-
Incubation: Incubate both flasks at 37°C with shaking (e.g., 200 rpm).
-
Sample collection: At various time points (e.g., 0, 2, 4, 6 hours), withdraw aliquots from both the "test" and "control" flasks for subsequent analysis of bacterial growth (OD600) and beta-lactamase activity.[9]
-
Cell harvesting: Centrifuge the collected aliquots to pellet the bacterial cells. The supernatant can be assayed for secreted beta-lactamase, while the cell pellet is typically used for extracting periplasmic or total cellular beta-lactamase.
Experimental Workflow for Beta-Lactamase Induction
Caption: Workflow for this compound induction of beta-lactamase.
Protocol 2: Quantification of Beta-Lactamase Activity using Nitrocefin Assay
This protocol measures the enzymatic activity of beta-lactamase using the chromogenic cephalosporin, nitrocefin. Hydrolysis of the beta-lactam ring in nitrocefin results in a color change that can be measured spectrophotometrically.
Materials:
-
Bacterial cell lysates (from Protocol 1)
-
Nitrocefin solution (e.g., 0.5 mg/mL in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell lysates: Resuspend the cell pellets from Protocol 1 in phosphate buffer. Lyse the cells by sonication or using a chemical lysis reagent. Centrifuge to remove cell debris and collect the supernatant containing the cell lysate.
-
Protein quantification: Determine the total protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay) to normalize the beta-lactamase activity.
-
Set up the assay:
-
In a 96-well plate, add a defined volume of cell lysate (e.g., 10-50 µL) to each well.
-
Include a negative control with phosphate buffer only.
-
Prepare a reaction mixture by diluting the nitrocefin stock solution in phosphate buffer to a final working concentration (e.g., 100 µM).
-
-
Initiate the reaction: Add the nitrocefin reaction mixture to each well to start the reaction.
-
Measure absorbance: Immediately begin measuring the absorbance at 490 nm in a microplate reader in kinetic mode, taking readings every minute for 10-30 minutes.[10]
-
Calculate activity: The rate of nitrocefin hydrolysis (change in absorbance per minute) is proportional to the beta-lactamase activity. Normalize the activity to the total protein concentration of the lysate. One unit of beta-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at a specific pH and temperature.[10]
Protocol 3: Quantification of ampC Gene Expression using qRT-PCR
This protocol quantifies the relative expression of the ampC gene following induction with this compound.
Materials:
-
Bacterial cell pellets (from Protocol 1)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ampC and a housekeeping gene (e.g., 16S rRNA)
-
qPCR instrument
Procedure:
-
RNA extraction: Extract total RNA from the bacterial cell pellets using a commercial RNA extraction kit, following the manufacturer's instructions.
-
DNase treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.
-
qPCR:
-
Set up the qPCR reactions with the qPCR master mix, primers for ampC and the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR program on a thermal cycler.
-
-
Data analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in ampC gene expression in the this compound-induced samples relative to the uninduced control samples, normalized to the expression of the housekeeping gene.
Data Presentation
The following tables summarize representative quantitative data from the literature on the induction of beta-lactamase by this compound.
Table 1: Induction of ampC mRNA and Beta-Lactamase Activity in Pseudomonas aeruginosa
| Inducer (Concentration) | Time (min) | ampC mRNA Fold Increase | Beta-Lactamase Activity Fold Increase | Reference |
| This compound | 180 | 385 - 500 | 77 - 296 | [8] |
Table 2: Induction Ratios of Beta-Lactamase Production in Various Bacterial Species
| Bacterial Species | Inducer | Induction Ratio | Reference |
| Bacteroides ovatus | This compound | 2.6 | [11] |
| Clostridium butyricum | This compound | 1.6 | [11] |
| Citrobacter freundii | This compound | 26.5 | [11] |
| Serratia marcescens | This compound (5 µg/mL) | Highest activity at 2h | [9] |
Table 3: Phenotypic Detection of AmpC Production using this compound
| Test Method | Sensitivity (%) | Specificity (%) | Reference |
| This compound Screening | 97.4 | 78.7 | [12][13] |
| This compound-Cloxacillin Double Disk Synergy | 97.2 | 100 | [12] |
Conclusion
The experimental induction of beta-lactamase production using this compound is a fundamental technique for studying an important mechanism of antibiotic resistance. The protocols and data presented here provide a framework for researchers to investigate the molecular basis of inducible resistance and to evaluate the efficacy of potential inhibitors of this process. Accurate quantification of both gene expression and enzymatic activity is essential for a comprehensive understanding of the bacterial response to beta-lactam challenge.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. WO1992019763A1 - Rapid inducible beta-lactamase screen test - Google Patents [patents.google.com]
- 5. Regulation of AmpC-Driven β-Lactam Resistance in Pseudomonas aeruginosa: Different Pathways, Different Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antibacterial antagonism of beta-lactam antibiotics in experimental infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Induction of beta-lactamase by this compound in anaerobic intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Acquired Cefoxitin Resistance in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the mechanisms of acquired Cefoxitin resistance in long-term studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental workflows.
1. Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values for the same isolate across experiments. | Inoculum density variation. Improper antibiotic dilution series. Contamination of the culture. | Standardize inoculum to 0.5 McFarland turbidity. Prepare fresh antibiotic stock solutions and verify dilution calculations. Perform a purity plate to check for contamination. |
| No bacterial growth in control wells. | Inactive inoculum. Incorrect growth medium. | Use a fresh, actively growing bacterial culture. Ensure the correct medium and growth conditions (temperature, atmosphere) are used for the specific bacterial species. |
| "Skipped" wells, where growth appears at a higher antibiotic concentration than a well with no growth. | Pipetting errors. Contamination of a single well. | Be meticulous with pipetting, ensuring proper mixing at each dilution step. Repeat the assay, paying close attention to aseptic technique. |
2. Whole-Genome Sequencing (WGS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low-quality sequencing reads (low Q-score). | Poor quality of extracted DNA. Issues with library preparation. | Ensure high-purity DNA extraction with appropriate QC checks (e.g., NanoDrop, Qubit). Review and optimize the library preparation protocol, including fragmentation and adapter ligation steps. |
| Difficulty in identifying known resistance genes. | Incomplete genome assembly. Use of an outdated resistance gene database. | Improve assembly by using a combination of short- and long-read sequencing technologies if possible. Utilize up-to-date and comprehensive antibiotic resistance gene databases (e.g., CARD, ResFinder). |
| Failure to detect novel resistance mutations. | Inappropriate reference genome for alignment. Stringent variant calling parameters that filter out true positives. | Select a closely related and well-annotated reference genome. Adjust variant calling parameters and visually inspect alignments in regions of interest (e.g., promoter regions of ampC). |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired this compound resistance observed in long-term studies?
A1: Long-term exposure to this compound can lead to the selection of bacteria with various resistance mechanisms. The most common include:
-
Enzymatic Degradation: Production of β-lactamase enzymes, particularly AmpC-type cephalosporinases, that hydrolyze the β-lactam ring of this compound.[1]
-
Target Modification: Alterations in penicillin-binding proteins (PBPs), such as the expression of PBP2a (encoded by the mecA gene) in MRSA, which has a low affinity for this compound.[2][3]
-
Reduced Permeability: Mutations in outer membrane porins that restrict the entry of this compound into the bacterial cell.
-
Upregulation of Efflux Pumps: Increased expression of efflux pumps that actively transport this compound out of the cell.[4]
Q2: How does the regulation of the ampC gene contribute to this compound resistance?
A2: The ampC gene, which encodes a cephalosporinase, is often inducible. In the presence of an inducer like this compound, a complex signaling cascade is initiated. This typically involves the accumulation of peptidoglycan breakdown products that activate the transcriptional regulator AmpR, leading to increased ampC expression and subsequent this compound hydrolysis.[5][6] Mutations in the regulatory genes, such as ampD, can lead to constitutive overexpression of ampC and high-level resistance.[6]
Q3: What is the role of the mecA gene in this compound resistance in Staphylococcus aureus?
A3: The mecA gene encodes Penicillin-Binding Protein 2a (PBP2a), which is the primary determinant of methicillin resistance in S. aureus (MRSA).[3] PBP2a has a very low affinity for β-lactam antibiotics, including this compound.[2] In the presence of this compound, which inactivates the native PBPs, PBP2a can still carry out the transpeptidation reactions necessary for cell wall synthesis, allowing the bacteria to survive and grow.[2] The expression of mecA is controlled by the mecI repressor and the mecR1 signal transducer, which are homologous to the blaI/blaR1 system that regulates β-lactamase production.[7][8]
Q4: My long-term evolution experiment shows a gradual increase in this compound MIC. What genetic changes should I look for?
A4: A gradual increase in MIC suggests the accumulation of one or more mutations. Key areas to investigate using whole-genome sequencing include:
-
The promoter and attenuator regions of the chromosomal ampC gene for mutations that increase its expression.
-
The coding sequence of porin genes for mutations that could alter their structure and function.
-
The presence and copy number of mobile genetic elements carrying β-lactamase genes.
-
For S. aureus, look for the acquisition of the mecA gene or mutations in its regulatory elements.
Data Presentation
Table 1: Illustrative Example of this compound MIC Evolution in Enterobacter cloacae During a Long-Term Laboratory Evolution Experiment.
| Time (Days) | Population | This compound MIC (µg/mL) | Fold Increase from Day 0 |
| 0 | Ancestral | 4 | 1 |
| 10 | Evolved 1 | 8 | 2 |
| 20 | Evolved 1 | 16 | 4 |
| 30 | Evolved 1 | 32 | 8 |
| 40 | Evolved 1 | 64 | 16 |
| 50 | Evolved 1 | 128 | 32 |
Experimental Protocols
1. Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Bacterial isolate for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Prepare Antibiotic Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a serial 2-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted inoculum to wells 1 through 11. This will result in a final inoculum concentration of 5 x 10⁵ CFU/mL and will dilute the antibiotic concentrations by half.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
2. Protocol: Bacterial Whole-Genome Sequencing for Resistance Determinants
This protocol provides a general workflow for identifying resistance genes and mutations.
1. DNA Extraction:
- Culture the bacterial isolate overnight in appropriate broth.
- Extract high-quality genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions for Gram-negative or Gram-positive bacteria.
- Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
2. Library Preparation and Sequencing:
- Prepare a sequencing library using a commercial kit (e.g., Illumina DNA Prep). This involves fragmenting the DNA, adding sequencing adapters, and PCR amplification.
- Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to generate high-quality short reads.
3. Bioinformatic Analysis:
- Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim low-quality bases and adapter sequences using tools like Trimmomatic.
- De Novo Assembly: Assemble the reads into contigs using an assembler like SPAdes or Unicycler.
- Resistance Gene Annotation: Annotate the assembled genome for known antibiotic resistance genes using databases like CARD (Comprehensive Antibiotic Resistance Database) or ResFinder.
- Variant Calling (for mutational analysis):
- Align the quality-filtered reads to a suitable reference genome using an aligner like BWA or Bowtie2.
- Call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using a variant caller like GATK or SAMtools.
- Annotate the identified variants to determine their potential impact on protein function using a tool like SnpEff. Pay close attention to non-synonymous mutations in known resistance-associated genes and their regulatory regions.
Mandatory Visualization
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: Regulation of AmpC β-lactamase expression in response to this compound.
Caption: Regulation of PBP2a expression via the MecI/MecR1 system in MRSA.
Caption: Experimental workflow for investigating acquired this compound resistance.
References
- 1. Differences in the resistant variants of Enterobacter cloacae selected by extended-spectrum cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Resistance Patterns of Enterobacter cloacae and Klebsiella aerogenes Strains Isolated from Clinical Specimens: A Twenty-Year Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mecA Gene Is Widely Disseminated in Staphylococcus aureus Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recruitment of the mecA Gene Homologue of Staphylococcus sciuri into a Resistance Determinant and Expression of the Resistant Phenotype in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The evolution of antibiotic resistance in Europe, 1998–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of resistance due to inducible beta-lactamase in Enterobacter aerogenes and Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redefining the Role of the β-Lactamase Locus in Methicillin-Resistant Staphylococcus aureus: β-Lactamase Regulators Disrupt the MecI-Mediated Strong Repression on mecA and Optimize the Phenotypic Expression of Resistance in Strains with Constitutive mecA Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Porin Deficiency-Mediated Cefoxitin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Cefoxitin resistance due to porin deficiency in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance mediated by porin deficiency?
A1: The primary mechanism is reduced permeability of the bacterial outer membrane to this compound.[1] Gram-negative bacteria utilize outer membrane proteins (OMPs), known as porins, to form channels for the influx of hydrophilic molecules like β-lactam antibiotics, including this compound.[1][2][3][4][5] When the expression of major porins, such as OmpF and OmpC in Escherichia coli or OmpK35 and OmpK36 in Klebsiella pneumoniae, is reduced or the porin genes are mutated, the entry of this compound into the periplasmic space is restricted.[1][2][3][4][6] This prevents the antibiotic from reaching its target, the penicillin-binding proteins (PBPs), leading to resistance.[1]
Q2: Which bacterial species commonly exhibit this compound resistance due to porin loss?
A2: This resistance mechanism is well-documented in several clinically significant Gram-negative bacteria, including:
-
Klebsiella pneumoniae : Loss of OmpK35 and/or OmpK36 is a frequent cause of this compound resistance.[2][3][4][6][7]
-
Escherichia coli : Deficiency in OmpF and OmpC porins is associated with reduced susceptibility to this compound.[3][4]
-
Enterobacter cloacae : Alterations in porin expression contribute to β-lactam resistance.
-
Serratia marcescens : Absence of the Omp1 porin can lead to this compound resistance.[1]
Q3: Are there other mechanisms that can contribute to this compound resistance?
A3: Yes, besides porin deficiency, other mechanisms include:
-
Antibiotic Inactivation: Production of β-lactamase enzymes that can hydrolyze and inactivate this compound. However, this compound is generally more resistant to hydrolysis by common β-lactamases compared to other β-lactams.
-
Antibiotic Target Replacement: Alterations in the penicillin-binding proteins (PBPs), the target of this compound, can reduce the binding affinity of the drug. For example, the expression of PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA) confers resistance to β-lactams, including this compound.[1]
-
Efflux Pumps: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, although this is often a secondary mechanism to porin loss for this particular antibiotic.[8][9]
Q4: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound in porin-deficient strains?
A4: The MIC of this compound can increase significantly in porin-deficient strains compared to wild-type strains. The extent of the increase depends on the specific porin(s) lost and the bacterial species. See the data table below for a summary of reported this compound MICs.
Troubleshooting Guides
Problem 1: My K. pneumoniae or E. coli isolates show elevated this compound MICs. How can I determine if this is due to porin deficiency?
Solution: A multi-step approach is recommended to investigate the role of porin deficiency in this compound resistance.
Problem 2: The SDS-PAGE analysis of outer membrane proteins is inconclusive. What could be the issue?
Solution:
-
Protein Loading: Ensure that an equal amount of total protein is loaded for each sample. A Bradford or BCA protein assay should be performed on your outer membrane extracts before preparing the samples for electrophoresis.
-
Extraction Efficiency: The protocol for outer membrane protein extraction may need to be optimized for your specific bacterial strain. Inefficient lysis or separation of inner and outer membranes can lead to inconsistent results.
-
Resolution of the Gel: Use an appropriate percentage acrylamide gel to resolve proteins in the expected size range of porins (typically 35-40 kDa). A gradient gel may also improve resolution.
-
Staining: Silver staining is more sensitive than Coomassie Brilliant Blue and may be necessary to visualize less abundant porins.
-
Confirmation with Western Blot: If you have antibodies specific to the porins of interest (e.g., OmpF, OmpC), a Western blot can provide more definitive evidence of their presence or absence.
Problem 3: My results suggest porin loss, but what are the potential strategies to overcome this resistance?
Solution:
-
Efflux Pump Inhibitors (EPIs): In cases where porin loss is combined with the upregulation of efflux pumps, EPIs could potentially restore susceptibility to this compound by preventing the antibiotic from being expelled from the cell.[10]
-
Outer Membrane Permeabilizers: Certain agents can disrupt the integrity of the outer membrane, allowing antibiotics to bypass the need for porin channels. These are still largely in the experimental phase.
-
Alternative Antibiotics: It is crucial to perform comprehensive antibiotic susceptibility testing to identify alternative therapeutic options that do not rely on the affected porin channels for entry or are less susceptible to other co-existing resistance mechanisms.
-
Combination Therapy: Combining this compound with a β-lactamase inhibitor may be effective if the strain also produces β-lactamases that contribute to resistance.
Quantitative Data Summary
Table 1: this compound Minimum Inhibitory Concentrations (MICs) in Relation to Porin Expression
| Bacterial Species | Strain Type | Relevant Porin(s) | This compound MIC (µg/mL) | Reference(s) |
| Klebsiella pneumoniae | Wild-type | OmpK35/OmpK36 present | 4 | [6] |
| Klebsiella pneumoniae | Porin-deficient mutant | OmpK35/OmpK36 absent | 128 | [6] |
| Enterobacteriaceae | Susceptible | N/A | ≤ 4 | [1] |
| Enterobacteriaceae | Intermediate | N/A | 8 | [1] |
| Enterobacteriaceae | Resistant | N/A | ≥ 16 | [1] |
Experimental Protocols
This compound Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial isolates overnight on an appropriate agar medium. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Outer Membrane Protein (OMP) Extraction and SDS-PAGE Analysis
This protocol provides a general method for the extraction of OMPs for analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Bacterial Culture and Lysis:
-
Grow a 50 mL bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash the pellet with a suitable buffer (e.g., 10 mM HEPES).
-
Resuspend the pellet in the same buffer and lyse the cells by sonication or using a French press.
-
-
Removal of Unbroken Cells: Centrifuge the lysate at a low speed to pellet unbroken cells.
-
Isolation of Total Membranes: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.
-
Selective Solubilization of Inner Membrane: Resuspend the membrane pellet in a buffer containing a detergent that selectively solubilizes the inner membrane, such as sodium lauryl sarcosinate (sarkosyl). Incubate at room temperature.
-
Isolation of Outer Membranes: Centrifuge the suspension at high speed. The resulting pellet will be enriched with outer membrane proteins.
-
SDS-PAGE Analysis:
-
Resuspend the outer membrane pellet in a sample loading buffer containing SDS and a reducing agent.
-
Boil the samples for 5-10 minutes to denature the proteins.
-
Load the samples onto an SDS-polyacrylamide gel (e.g., 12% acrylamide).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. Compare the protein profiles of your test isolates to a wild-type control strain. The absence or significant reduction of bands in the 35-40 kDa range may indicate porin loss.
-
Outer Membrane Permeability Assay (NPN Uptake Assay)
The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess the permeability of the bacterial outer membrane.
-
Prepare Bacterial Suspension:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a buffer such as 5 mM HEPES.
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).
-
-
NPN Solution: Prepare a stock solution of NPN in acetone.
-
Assay Procedure:
-
In a 96-well black microtiter plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Measure the baseline fluorescence using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
If testing the effect of a permeabilizing agent, add it at this point.
-
Monitor the increase in fluorescence over time. A significant increase in fluorescence in your test strain compared to a wild-type control suggests increased outer membrane permeability, which in the context of porin deficiency, would be an unexpected result and might point to other membrane-destabilizing factors. Conversely, this assay is more commonly used to screen for compounds that increase permeability. To infer reduced permeability to antibiotics due to porin loss, direct measurement of antibiotic uptake or computational modeling is often required.
-
Visualizations
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound Resistance [pdb101.rcsb.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. This compound resistance mediated by loss of a porin in clinical strains of Klebsiella pneumoniae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. In vivo selection of porin-deficient mutants of Klebsiella pneumoniae with increased resistance to this compound and expanded-spectrum-cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbapenem and this compound resistance of Klebsiella pneumoniae strains associated with porin OmpK36 loss and DHA-1 β-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa [mdpi.com]
- 10. Strategies to combat Gram-negative bacterial resistance to conventional antibacterial drugs: a review [ophrp.org]
Technical Support Center: Cefoxitin Broth for Heterogeneous MRSA Detection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Cefoxitin broth for the improved detection of heterogeneously resistant Methicillin-Resistant Staphylococcus aureus (hMRSA).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
| Question | Potential Cause(s) | Recommended Solution(s) |
| Why is there no growth in my positive control (known hMRSA/MRSA strain)? | 1. Incorrect inoculum size: The initial number of bacteria was too low to establish growth in the selective broth.[1] 2. Loss of viability of the control strain: The control strain may have been improperly stored or handled. 3. Incorrect broth preparation: Errors in the concentration of this compound or other components. | 1. Verify inoculum concentration: Ensure the inoculum is prepared to the recommended concentration (e.g., 10 to 100 CFU/mL).[1] 2. Use a fresh culture of the control strain: Streak the control strain on a non-selective agar plate to ensure viability before inoculating the broth. 3. Prepare fresh this compound broth: Remake the broth, carefully checking the concentrations of all components. |
| My negative control (MSSA strain) is showing growth. What should I do? | 1. High inoculum of MSSA: A very high initial concentration of MSSA can sometimes overcome the selective pressure of the this compound broth.[2] 2. Contamination: The negative control culture or the broth may be contaminated with an MRSA strain. 3. Incorrect this compound concentration: The concentration of this compound in the broth may be too low to inhibit the growth of MSSA. | 1. Repeat with a standardized inoculum: Ensure the MSSA inoculum is not excessively high. 2. Perform quality control: Streak the negative control culture on a non-selective plate to check for purity. Use a sterile broth to test for contamination. 3. Verify this compound concentration: Prepare fresh broth with the correct this compound concentration. |
| I am observing growth of non-S. aureus bacteria. How can I prevent this? | 1. Ineffective selective agents: The concentrations of colistin and aztreonam may not be sufficient to inhibit the specific contaminating organisms in your sample.[1] 2. High bioburden of contaminants: The initial sample may have a very high load of interfering bacteria such as Pseudomonas aeruginosa or Proteus mirabilis.[2] | 1. Ensure correct concentrations of selective agents: Verify the concentrations of colistin (e.g., 8 µg/ml) and aztreonam (e.g., 8 µg/ml) in your broth preparation.[1] 2. Consider a pre-enrichment step: For highly contaminated samples, a pre-enrichment in a non-selective broth followed by plating on selective agar may be necessary. |
| The results are inconsistent between replicates. What could be the reason? | 1. Uneven distribution of bacteria in the inoculum: This is particularly relevant for hMRSA, where the resistant subpopulation is small. 2. Variations in incubation conditions: Inconsistent temperature can affect the expression of resistance.[3] | 1. Thoroughly vortex the inoculum: Ensure the bacterial suspension is homogenous before inoculating the broth. 2. Maintain consistent incubation temperature: Incubate at a stable 35°C. Temperatures above 35°C may not reliably detect all methicillin-resistant staphylococci.[4] |
| I have growth in the this compound broth, but the confirmatory tests (e.g., PCR for mecA) are negative. | 1. Non-mecA-mediated resistance: Some S. aureus strains may exhibit resistance to this compound through mechanisms other than the production of PBP2a, such as hyper-production of β-lactamase.[5] 2. False-positive growth: Growth of non-staphylococcal bacteria that are resistant to the selective agents. | 1. Perform additional characterization: Investigate for other resistance mechanisms if mecA is consistently absent in isolates that grow in the selective broth. 2. Confirm the identity of the grown organism: Subculture the broth onto a selective and differential agar for S. aureus (e.g., Mannitol Salt Agar) and perform a Gram stain and coagulase test.[6] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and application of the this compound broth method for hMRSA detection.
1. Why is this compound broth preferred over oxacillin-based methods for detecting hMRSA?
This compound is a more potent inducer of the mecA gene, which encodes for the altered penicillin-binding protein 2a (PBP2a) responsible for methicillin resistance.[7][8] This induction is crucial for detecting hMRSA strains, where the expression of resistance is often low and heterogeneous.[1][2] this compound-based broths have been shown to be more sensitive and provide clearer endpoints compared to oxacillin-based broths.[1][4]
2. What is the mechanism of heterogeneous resistance in MRSA?
In heterogeneously resistant MRSA strains, the majority of the bacterial population may appear susceptible to β-lactam antibiotics. However, a small subpopulation of cells can express high-level resistance.[5] This phenomenon is primarily mediated by the mecA gene, but its expression can be influenced by various genetic and environmental factors, including the stringent stress response.[9]
3. What is the optimal concentration of this compound in the broth?
A concentration of 4 µg/ml of this compound in the broth has been shown to be effective for selecting hMRSA while inhibiting the growth of methicillin-susceptible S. aureus (MSSA).[1][2]
4. What are the recommended incubation time and temperature?
Incubate the this compound broth at 35°C for up to 48 hours.[1] It is critical not to exceed 35°C, as higher temperatures can suppress the expression of methicillin resistance and lead to false-negative results.[3][4]
5. How should I interpret the results from the this compound broth?
Turbidity in the broth after incubation indicates bacterial growth. This is a presumptive positive result for MRSA. However, it is essential to perform confirmatory tests on the culture from the broth.[10]
6. What are the necessary confirmatory steps after observing growth in the this compound broth?
Following incubation, the broth should be subcultured onto a selective and differential agar medium for S. aureus, such as Mannitol Salt Agar.[6] Colonies with typical S. aureus morphology should then be confirmed as MRSA using methods like latex agglutination for PBP2a or PCR for the mecA gene.[5]
Data Presentation
Table 1: Performance of this compound-Based Broth (FOXCA) vs. Oxacillin-Based Broth (OXAA) for MRSA Detection.
| Method | Sensitivity for hMRSA | Specificity | Time to Detection | Reference |
| FOXCA Broth | High | High | 24-48 hours | [1] |
| OXAA Broth | Lower than FOXCA | High | 24-48 hours | [1] |
Table 2: Comparison of Phenotypic Methods for MRSA Detection.
| Method | Sensitivity (%) | Specificity (%) | Reference |
| This compound Disk Diffusion | 96.7 - 99.9 | 100 | [5][11] |
| Oxacillin Disk Diffusion | 82.5 | 98.5 | [11] |
| This compound Broth Microdilution | 99 - 100 | 90 - 100 | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Selective Broth (FOXCA Broth)
This protocol is based on the formulation described by Fang et al. (2006).[1]
Materials:
-
Iso-Sensitest broth powder
-
Sodium chloride (NaCl)
-
This compound sodium salt
-
Colistin sulfate salt
-
Aztreonam
-
Sterile distilled water
-
Sterile culture tubes
Procedure:
-
Prepare Iso-Sensitest broth according to the manufacturer's instructions.
-
Add NaCl to a final concentration of 2.3%.
-
Autoclave the broth to sterilize and allow it to cool to 45-50°C.
-
Aseptically add the following sterile-filtered antibiotic solutions to the final concentrations:
-
This compound: 4 µg/ml
-
Colistin: 8 µg/ml
-
Aztreonam: 8 µg/ml
-
-
Mix the broth thoroughly and dispense into sterile culture tubes.
-
Store the prepared broth at 2-8°C until use.
Protocol 2: Detection of hMRSA using this compound Broth Enrichment
Materials:
-
Prepared FOXCA broth tubes
-
S. aureus isolates to be tested
-
Positive control (known hMRSA or MRSA strain)
-
Negative control (known MSSA strain)
-
Sterile inoculation loops or swabs
-
Incubator at 35°C
-
Selective and differential agar plates (e.g., Mannitol Salt Agar)
Procedure:
-
Label the FOXCA broth tubes for each test isolate, positive control, and negative control.
-
Prepare a bacterial suspension of each isolate in sterile saline or broth, adjusted to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of 10-100 CFU/ml in the broth.
-
Inoculate the corresponding broth tubes with the test isolates and controls.
-
Incubate the tubes aerobically at 35°C for 24 to 48 hours.
-
After incubation, visually inspect the tubes for turbidity.
-
Subculture a loopful of broth from each turbid tube and the negative control onto a selective agar plate.
-
Incubate the plates at 35°C for 24 hours.
-
Examine the plates for colonies typical of S. aureus.
-
Perform confirmatory tests (e.g., Gram stain, coagulase test, PBP2a latex agglutination, or mecA PCR) on suspect colonies.
Mandatory Visualization
Caption: Experimental workflow for hMRSA detection using this compound broth.
Caption: this compound-mediated induction of PBP2a expression in MRSA.
References
- 1. Use of this compound-Based Selective Broth for Improved Detection of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Effects of temperature on the detection of methicillin resistance in Staphylococcus aureus using this compound disc diffusion testing with Iso-Sensitest agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 5. Comparison of this compound and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Methicillin-Resistant Staphylococcus aureus (MRSA) using Modified Conventional this compound-based Media as an Alternative Screening - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dalynn.com [dalynn.com]
- 11. jcdr.net [jcdr.net]
- 12. Results of Disk Diffusion Testing with this compound Correlate with Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cefoxitin Infusion for In-Vivo PK/PD Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Cefoxitin infusion parameters in in-vivo pharmacokinetic/pharmacodynamic (PK/PD) studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is continuous infusion relevant?
A1: this compound is a time-dependent bactericidal antibiotic, meaning its efficacy is best correlated with the duration the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen.[1] This is often expressed as the PK/PD index %fT > MIC. Continuous infusion is a highly relevant administration strategy for this compound as it helps maintain steady-state plasma concentrations above the MIC, thereby maximizing the %fT > MIC and optimizing the therapeutic effect.
Q2: What are the key pharmacokinetic parameters of this compound in common preclinical models?
A2: The pharmacokinetic parameters of this compound can vary between species. Having an understanding of these parameters is crucial for designing effective infusion protocols. Below is a summary of reported pharmacokinetic parameters in rats.
| Parameter | Value (Rats) | Reference |
| Half-life (t½) | ~21-23 minutes | |
| Protein Binding | ~34% | |
| Volume of Distribution (Vd) | Varies with model | |
| Clearance (CL) | Varies with model |
Note: Pharmacokinetic parameters can be influenced by the specific animal strain, age, health status, and experimental conditions.
Q3: What PK/PD target for %fT > MIC should I aim for with this compound in my preclinical study?
A3: For beta-lactam antibiotics like this compound, the PK/PD index associated with optimal activity is the percentage of time the free drug concentration remains above the MIC (%fT > MIC). While the ideal target can vary depending on the pathogen and infection model, a common goal is to achieve a %fT > MIC of 100% for maximal bactericidal effect, especially with continuous infusion.[2][3] In some intermittent dosing studies in mice, a %fT > MIC of 33-44% has been shown to be effective. However, for continuous infusion studies, striving for 100% fT > MIC is a reasonable starting point.
Troubleshooting Guides
Issue 1: Difficulty in Achieving and Maintaining Target Plasma Concentrations
Symptom: Measured plasma concentrations of this compound are consistently lower or higher than the predicted steady-state concentration.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Infusion Rate Calculation | - Double-check your calculations for the infusion rate. Ensure you have used the correct pharmacokinetic parameters for the specific animal model. - Account for the animal's body weight accurately. |
| Catheter Patency Issues | - Visually inspect the external part of the catheter for any kinks or blockages. - Gently flush the catheter with sterile saline to ensure it is patent. If there is resistance, do not force it. A partial or full occlusion may be present. |
| Drug Stability and Adsorption | - this compound solutions are generally stable, but prolonged exposure to ambient temperatures on the infusion line can lead to degradation. Prepare fresh solutions as needed. - Consider potential adsorption of this compound to the catheter or tubing material, although this is less commonly reported for this compound compared to other drugs. |
| Physiological Factors | - Animal-to-animal variability in drug clearance can be significant. Consider including a larger number of animals in your study to account for this. - The health status of the animal can affect drug metabolism and clearance. Ensure all animals are healthy before starting the infusion. |
Issue 2: Catheter Occlusion or Failure During Infusion
Symptom: The infusion pump alarms for an occlusion, or there is a visible blockage in the catheter line.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Thrombus Formation | - Ensure the catheter tip is placed correctly in a large vessel to minimize irritation and thrombus formation. - Use a heparinized saline lock when the catheter is not in use to maintain patency. |
| Drug Precipitation | - Although uncommon with this compound at typical concentrations, ensure the drug is fully dissolved in a compatible vehicle. - Do not mix this compound with incompatible drugs in the same infusion line. |
| Catheter Kinking | - Check the entire length of the catheter and tubing for any kinks or compressions, especially where it exits the animal and connects to the swivel. |
Issue 3: Adverse Effects in Study Animals
Symptom: Animals show signs of distress, such as lethargy, weight loss, or injection site reactions.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Local Concentration | - Ensure the catheter tip is in a location with good blood flow to allow for rapid dilution of the infusate. |
| Systemic Toxicity | - While generally well-tolerated, very high doses of this compound could potentially lead to adverse effects. If toxicity is suspected, consider reducing the dose and monitoring the animals closely. |
| Infection | - Maintain sterile technique during all procedures, including catheter implantation and maintenance, to prevent infection. |
Experimental Protocols
Protocol 1: Preparation of this compound for Continuous Infusion
-
Reconstitution: Reconstitute this compound sodium powder with a sterile diluent such as Sterile Water for Injection or 0.9% Sodium Chloride.
-
Dilution: Further dilute the reconstituted this compound to the final desired concentration for infusion using a compatible intravenous fluid (e.g., 5% Dextrose Injection, 0.9% Sodium Chloride Injection).[1]
-
Syringe Preparation: Draw the final this compound solution into the syringe to be used with the infusion pump. Ensure there are no air bubbles.
Protocol 2: Continuous Intravenous Infusion in Mice (via Jugular Vein Catheter)
-
Animal Preparation: Anesthetize the mouse and surgically implant a catheter into the jugular vein. Exteriorize the catheter at the dorsal scapular region. Allow the animal to recover fully from surgery.
-
Infusion Setup: Connect the exteriorized catheter to a swivel system that allows the mouse to move freely in its cage. Connect the swivel to the infusion pump via tubing.
-
Dosing Regimen: A dosing regimen of 200 mg/kg every 3-4 hours has been used in murine models to achieve a fT > MIC of 33-44%.[4] For continuous infusion, a starting point could be to calculate the total daily dose from an effective intermittent regimen and administer it continuously over 24 hours.
-
Initiation of Infusion: Prime the infusion line with the this compound solution. Connect the line to the animal's catheter and start the infusion pump at the calculated rate.
-
Monitoring: Monitor the animal regularly for any signs of distress and check the infusion system for proper functioning.
Protocol 3: Continuous Intravenous Infusion in Rats (via Jugular Vein Catheter)
-
Animal Preparation: The surgical procedure for jugular vein catheterization in rats is similar to that in mice, with adjustments for the animal's size.
-
Infusion Setup: Use a rat-appropriate swivel and tethering system.
-
Dosing Regimen: Based on pharmacokinetic data in rats, calculate the infusion rate required to achieve the target steady-state plasma concentration. A starting point for dose selection can be guided by allometric scaling from human or other animal data, followed by pilot studies to confirm the appropriate infusion rate.
-
Initiation and Monitoring: Follow the same procedures as for mice, ensuring the infusion volume and rate are appropriate for the rat's body weight and physiological status.
Visualizations
References
- 1. drugs.com [drugs.com]
- 2. Predictive performance of pharmacokinetic models for target concentration‐controlled infusion of this compound as a prophylactic antibiotic in patients with colorectal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, efficacy and tolerance of this compound in the treatment of this compound-susceptible extended-spectrum beta-lactamase producing Enterobacterales infections in critically ill patients: a retrospective single-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as an alternative to carbapenems in a murine model of urinary tract infection due to Escherichia coli harboring CTX-M-15-type extended-spectrum β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefoxitin MIC Testing and the Inoculum Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the inoculum effect in Cefoxitin Minimum Inhibitory Concentration (MIC) testing.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound MIC testing, particularly when investigating the inoculum effect.
Question: My this compound MIC values are inconsistent between experiments. What are the potential causes?
Answer: Inconsistent this compound MIC values can stem from several factors. Careful standardization of your experimental protocol is crucial. Here are key areas to review:
-
Inoculum Density: This is the most critical factor. The Clinical and Laboratory Standards Institute (CLSI) recommends a standardized inoculum of approximately 5 x 10^5 CFU/mL for routine susceptibility testing.[1][2] Even minor deviations within the acceptable range can lead to variability in MICs, especially for β-lactamase-producing organisms.[2]
-
Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for consistent results.[3][4] The brand of media can also introduce variability.[5]
-
Incubation Conditions: Strictly adhere to the recommended incubation temperature of 35°C ± 2°C.[4] Incubation times should also be standardized, typically 16-20 hours for this compound.[4]
-
Quality Control: Regularly test reference strains with known this compound MIC values, such as Staphylococcus aureus ATCC 29213, to ensure the accuracy of your reagents and procedures.[6]
Question: I am observing a significant increase in this compound MIC at a higher inoculum. How do I confirm this is a true inoculum effect?
Answer: A significant increase in MIC with a higher inoculum is the definition of the inoculum effect. To confirm this observation, a controlled experiment is necessary:
-
Prepare Standardized Inocula: Prepare two different inoculum concentrations from the same bacterial culture:
-
Perform Parallel MIC Testing: Set up two parallel broth microdilution assays. Inoculate one set of plates with the standard inoculum and the other with the high inoculum.
-
Compare MICs: After incubation, determine the MIC for both conditions. A four-fold or greater increase in the MIC with the high inoculum is generally considered a significant inoculum effect.
Question: My results for β-lactamase producing strains are showing an unexpected susceptibility to this compound at the standard inoculum. Why might this be?
Answer: This phenomenon can be a manifestation of the inoculum effect. At the standard inoculum of 5 x 10^5 CFU/mL, the concentration of β-lactamase produced by the bacteria may not be sufficient to hydrolyze the this compound present in the well, leading to a susceptible result. However, at a higher, more clinically relevant inoculum (e.g., in a dense infection), the increased bacterial numbers would produce more β-lactamase, potentially leading to treatment failure. This is why testing for the inoculum effect is important for certain organism-drug combinations. This compound is generally more stable to some β-lactamases compared to other cephalosporins.[8][9]
Frequently Asked Questions (FAQs)
What is the inoculum effect?
The inoculum effect is a laboratory phenomenon where the MIC of an antimicrobial agent increases as the concentration of the bacterial inoculum used in the susceptibility test increases.[10] This is particularly relevant for β-lactam antibiotics, where the increased bacterial density can lead to a higher concentration of β-lactamase enzymes, which inactivate the antibiotic.[10]
Is this compound prone to a significant inoculum effect?
Compared to other cephalosporins like cefazolin and ceftriaxone, this compound is generally considered to be less affected by the inoculum effect, particularly against members of the Enterobacteriaceae family and the Bacteroides fragilis group.[8][9][11] However, the magnitude of the effect can vary depending on the bacterial species and the type and amount of β-lactamase produced.
What are the standard and high inoculum concentrations used to test for the inoculum effect?
According to CLSI guidelines and common research practices, the following inoculum concentrations are used:
How do I prepare a standardized inoculum?
A standardized inoculum is typically prepared by suspending bacterial colonies in a broth or saline solution and adjusting the turbidity to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve the desired final inoculum concentration for the MIC test.
What quality control (QC) strains should I use for this compound MIC testing?
For this compound MIC testing, it is recommended to use standard QC strains as specified by CLSI. A common QC strain for Gram-positive organisms is Staphylococcus aureus ATCC 29213.[6] Regularly testing these strains helps ensure the reliability of your testing methodology.
Data Presentation
The following tables summarize quantitative data from studies investigating the inoculum effect on this compound MICs against different bacterial groups.
Table 1: Inoculum Effect of this compound and Other Cephalosporins on Enterobacteriaceae
| Antibiotic | Inoculum (CFU/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 10^5 | 4 | 16 |
| 10^8 | 8 | 32 | |
| Cefotetan | 10^5 | 2 | 16 |
| 10^8 | 16 | >128 | |
| Ceftizoxime | 10^5 | 0.25 | 8 |
| 10^8 | 8 | >128 | |
| Ceftriaxone | 10^5 | 0.125 | 4 |
| 10^8 | 4 | >128 |
Data adapted from a study comparing the inoculum effect of various cephalosporins. A smaller increase in MIC for this compound at the higher inoculum is observed compared to the other tested cephalosporins.[8][9]
Table 2: this compound MICs for mecA-Positive and mecA-Negative Staphylococcus aureus
| mecA Status | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |
| mecA-Positive (MRSA) | 8 to >256 | 128 | >256 |
| mecA-Negative (MSSA) | ≤0.25 to 4 | 2 | 4 |
This table illustrates the clear distinction in this compound MICs between methicillin-resistant (mecA-positive) and methicillin-susceptible (mecA-negative) S. aureus. The inoculum effect is a key consideration in the resistance mechanism of MRSA.[5]
Experimental Protocols
Protocol 1: Standard Broth Microdilution MIC Testing for this compound (Adapted from CLSI M07 Guidelines)
-
Prepare this compound Dilutions: Prepare a series of two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should bracket the expected MIC of the test organism.
-
Prepare Standardized Inoculum: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Investigating the this compound Inoculum Effect
-
Prepare this compound Dilutions: As described in Protocol 1.
-
Prepare Standard and High Inocula: a. Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. b. For the standard inoculum , dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. c. For the high inoculum , dilute the suspension to achieve a final concentration of approximately 5 x 10^7 CFU/mL.
-
Inoculation: a. Inoculate one set of microtiter plates with the standard inoculum. b. Inoculate a second, identical set of microtiter plates with the high inoculum. c. Include appropriate growth and sterility controls for both inoculum concentrations.
-
Incubation: Incubate all plates at 35°C ± 2°C for 16-20 hours.
-
Reading and Comparing Results: Determine the MIC for both the standard and high inoculum conditions. Calculate the fold-increase in MIC for the high inoculum compared to the standard inoculum.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. journals.asm.org [journals.asm.org]
- 3. media.beckmancoulter.com [media.beckmancoulter.com]
- 4. Evaluation of Oxacillin and this compound Disk Diffusion and MIC Breakpoints Established by the Clinical and Laboratory Standards Institute for Detection of mecA-Mediated Oxacillin Resistance in Staphylococcus schleiferi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Correlation of this compound MICs with the Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparison of the inoculum effects of members of the family Enterobacteriaceae on this compound and other cephalosporins, beta-lactamase inhibitor combinations, and the penicillin-derived components of these combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Minimizing Cefoxitin Inactivation by Bacterial Beta-Lactamases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Cefoxitin and beta-lactamase-producing bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound inactivation by bacteria?
A1: The primary mechanism of this compound inactivation is through hydrolysis by bacterial beta-lactamase enzymes. This compound, a cephamycin, is generally resistant to many beta-lactamases; however, some bacteria produce enzymes, such as AmpC beta-lactamases, that can effectively hydrolyze and inactivate it.[1][2] This enzymatic degradation is a significant factor contributing to bacterial resistance.
Q2: How can I determine if my bacterial strain is producing beta-lactamases that inactivate this compound?
A2: You can screen for beta-lactamase production using a chromogenic cephalosporin like Nitrocefin. A rapid color change from yellow to red upon contact with bacterial colonies indicates beta-lactamase activity.[3] For this compound-specific inactivation, you can perform a this compound-cloxacillin double-disc synergy test (CC-DDS). An increase in the zone of inhibition around the this compound disk in the presence of cloxacillin (a beta-lactamase inhibitor) suggests inactivation by an AmpC-type beta-lactamase.[4][5][6]
Q3: Can the presence of a beta-lactamase enzyme always predict resistance to this compound?
A3: Not necessarily. While enzymatic destruction is a major factor, the level of resistance can be influenced by other factors such as the amount of enzyme produced (constitutive vs. inducible), the enzyme's affinity for this compound, and the permeability of the bacterial outer membrane.[1] Some strains that hydrolyze this compound may still appear susceptible in vitro.
Q4: Are there any compounds I can use to inhibit the beta-lactamases that inactivate this compound?
A4: Yes, beta-lactamase inhibitors can be used. For AmpC beta-lactamases, which are a common cause of this compound inactivation, cloxacillin and phenylboronic acid have been shown to have inhibitory effects in laboratory settings.[5][7] Combining this compound with such inhibitors can restore its activity against resistant strains.
Q5: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What could be the cause?
A5: Inconsistent MIC results can arise from several factors, including inoculum size variability, degradation of this compound in the testing medium, and the induction of beta-lactamase expression during the assay.[8][9] Ensure your inoculum is standardized, use fresh this compound solutions, and be aware of potential induction effects, especially with strains known to possess inducible beta-lactamases.
Troubleshooting Guides
Guide 1: Unexpected this compound Resistance in a Susceptible Strain
Problem: A bacterial strain previously characterized as this compound-susceptible now shows resistance in your experiments.
| Possible Cause | Troubleshooting Step |
| Induction of Beta-Lactamase Expression | Perform a disk approximation test. Place a this compound disk near a disk of a known beta-lactamase inducer (e.g., imipenem). A flattening of the this compound inhibition zone towards the inducer disk suggests inducible resistance. |
| Plasmid Acquisition | Screen the resistant isolate for the presence of plasmids that may carry beta-lactamase genes. Plasmid extraction and subsequent PCR for common beta-lactamase genes (e.g., ampC families) can confirm this.[10][11] |
| Contamination of Culture | Re-streak the culture from the original stock to ensure purity. Perform Gram staining and basic biochemical tests to confirm the identity of the isolate. |
| Degradation of this compound Stock | Prepare a fresh stock solution of this compound. This compound solutions can lose potency over time, especially if not stored properly. |
Guide 2: Interpreting Beta-Lactamase Activity Assay Results
Problem: You are getting ambiguous or unexpected results from your Nitrocefin-based beta-lactamase assay.
| Possible Cause | Troubleshooting Step |
| False-Negative Result | Ensure sufficient incubation time. Some beta-lactamases may have slow hydrolysis kinetics. Allow up to 30 minutes for a color change to occur before concluding a negative result.[3] Also, verify that the bacterial colony being tested is large enough. |
| False-Positive Result | The Nitrocefin solution may have degraded. Prepare a fresh working solution from a concentrated stock. If the fresh solution is reddish before use, it is no longer viable.[3] |
| Weak Positive Result | The bacterial strain may be a low-level producer of beta-lactamase. Consider using a more sensitive method, such as a spectrophotometric assay, to quantify the rate of Nitrocefin hydrolysis. |
| Inconsistent Results Between Replicates | Ensure uniform colony size and density when performing direct colony tests. For liquid assays, standardize the bacterial cell concentration (e.g., by measuring optical density). |
Quantitative Data Summary
Table 1: this compound MIC Values for Beta-Lactamase Producing Enterobacteriaceae
| Bacterial Species | Beta-Lactamase Type | This compound MIC Range (µg/mL) | Reference |
| Escherichia coli | AmpC (plasmid-mediated) | 16 to >256 | [4] |
| Klebsiella pneumoniae | AmpC (plasmid-mediated) | 16 to >256 | [11] |
| Proteus mirabilis | AmpC (plasmid-mediated) | ≥16 | [11] |
| Enterobacter cloacae | AmpC (chromosomal, induced) | 8 to >256 | [12] |
Table 2: Effect of Beta-Lactamase Inhibitors on this compound Activity against Bacteroides fragilis
| Bacteroides fragilis Strain | This compound MIC (µg/mL) | This compound + Clavulanic Acid MIC (µg/mL) | This compound + Sulbactam MIC (µg/mL) | Reference |
| This compound-Susceptible | ≤ 16 | No significant change | No significant change | [13] |
| This compound-Resistant | ≥ 64 | No synergistic effect observed | No synergistic effect observed | [14] |
Experimental Protocols
Protocol 1: this compound Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture grown to log phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and tubes
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water). Filter-sterilize the solution.
-
Prepare Bacterial Inoculum: Inoculate a few colonies of the test organism into CAMHB and incubate until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Beta-Lactamase Activity Detection using Nitrocefin
Objective: To rapidly detect the presence of beta-lactamase activity in a bacterial isolate.
Materials:
-
Nitrocefin powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Bacterial colonies on an agar plate
-
Sterile loops or toothpicks
-
Microscope slide or filter paper
Procedure:
-
Prepare Nitrocefin Stock Solution: Prepare a 10 mg/mL stock solution of Nitrocefin in DMSO.
-
Prepare Nitrocefin Working Solution: Dilute the stock solution 1:10 in PBS to a final concentration of 1 mg/mL. The working solution should be yellow.[3]
-
Direct Colony Test:
-
Place a drop of the Nitrocefin working solution directly onto an isolated bacterial colony on an agar plate.
-
Alternatively, smear a portion of a colony onto a piece of filter paper or a microscope slide and add a drop of the Nitrocefin working solution.
-
-
Observation: Observe for a color change. A rapid change from yellow to red or pink indicates the presence of beta-lactamase activity.[3] A positive result is often immediate but the reaction should be observed for up to 30 minutes before being considered negative.
Visualizations
Caption: this compound mechanism of action and inactivation by beta-lactamase.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. himedialabs.com [himedialabs.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. [Synergism or antagonism in combinations of beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory and bactericidal activity of selected beta-lactam agents alone and in combination with beta-lactamase inhibitors compared with that of this compound and metronidazole against this compound-susceptible and this compound-resistant isolates of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inactivation by Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefoxitin Dosage in Renally Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Cefoxitin dosage protocols in animal models with induced renal impairment.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to adjust this compound dosage in animal models with renal impairment?
A1: this compound is primarily eliminated from the body by the kidneys.[1] In animal models with compromised renal function, the excretion of this compound is significantly reduced, leading to its accumulation in the bloodstream.[2] This can result in dose-dependent toxicity and inaccurate experimental outcomes. Therefore, adjusting the dosage is crucial to maintain therapeutic drug levels while avoiding adverse effects.
Q2: What are the common methods for inducing renal impairment in animal models for studying drug pharmacokinetics?
A2: Several methods are employed to induce renal impairment in animal models, broadly categorized as surgical and non-surgical methods.
-
Surgical Methods: These involve procedures like 5/6 nephrectomy (ligation of the renal parenchyma in both renal poles) in rats, which reduces the functional renal mass.[3]
-
Nephrotoxic Agent-Induced Injury: This is a common approach where chemicals are administered to induce kidney damage. Commonly used agents include:
Q3: How does renal impairment affect the pharmacokinetics of this compound?
A3: Renal impairment significantly alters the pharmacokinetic profile of this compound. The most notable change is a prolonged plasma half-life. For instance, in rabbits with severe renal impairment, the plasma half-life of this compound can increase from 0.26 hours to 5.41 hours.[6] This delayed clearance necessitates a modification of the dosing regimen.
Q4: Are there established formulas for adjusting this compound dosage based on creatinine clearance in animal models?
A4: While a direct, universally accepted formula for this compound dosage adjustment based on creatinine clearance in various animal models is not firmly established in the literature, a linear relationship between serum creatinine concentrations and the elimination of this compound has been observed in rabbits.[6] For veterinary medicine in general, a common approach for drugs eliminated by the kidneys is to adjust the dosage or dosing interval based on the patient's creatinine clearance (Ccr) relative to a normal Ccr. One suggested method is to multiply the standard dose by the ratio of normal serum creatinine to the patient's serum creatinine.[7] Another approach involves modifying the dose or interval using a dose fraction (Kf), where Kf = patient Ccr / normal Ccr.[8] However, these are general guidelines and should be adapted and validated for this compound in the specific animal model being used.
Troubleshooting Guide
Issue: Unexpectedly high serum levels of this compound in renally impaired animal models.
-
Possible Cause: The dosage was not adequately adjusted for the degree of renal impairment.
-
Troubleshooting Steps:
-
Verify Renal Function: Re-assess the degree of renal impairment by measuring serum creatinine and blood urea nitrogen (BUN) levels and, if possible, calculate creatinine clearance.
-
Review Dosing Protocol: Compare your current dosing regimen with the pharmacokinetic data available for the specific animal model. Refer to the data tables below for guidance on how this compound's half-life is affected by renal impairment.
-
Adjust Dosage: Based on the severity of renal impairment, either reduce the dose or prolong the dosing interval. For example, in a rat model with moderate renal impairment (Glomerular Filtration Rate 25-35% of normal), doses were adjusted to achieve serum levels similar to control animals.[9]
-
Issue: Variability in the degree of renal impairment across experimental animals.
-
Possible Cause: Inconsistent induction of renal failure.
-
Troubleshooting Steps:
-
Standardize Induction Protocol: Ensure the protocol for inducing renal impairment is strictly followed for all animals. This includes the exact dosage of the nephrotoxic agent, route of administration, and timing.
-
Monitor Biomarkers: Regularly monitor serum creatinine and BUN levels post-induction to confirm the development and stability of renal impairment before initiating the this compound study.
-
Group Animals: Group animals based on the severity of renal impairment (e.g., mild, moderate, severe) to reduce variability within experimental groups.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Animal Models with Normal and Impaired Renal Function
| Animal Model | Renal Status | Plasma Half-life (t½) | Observations | Reference |
| Rabbit | Normal | 0.26 hours | - | [6] |
| Rabbit | Severe Impairment | 5.41 hours | A linear relationship was found between serum creatinine and this compound elimination. | [6] |
| Rat | Normal | 41 to 59 minutes | Data from human studies often used as a reference point. | [10] |
| Rat | Severe Infection & Renal Insufficiency | Increased serum levels and biliary excretion in the initial hours post-dose. | Urinary excretion was reduced. | [2] |
Experimental Protocols
1. Induction of Renal Impairment in Rats using Cisplatin
-
Objective: To induce acute kidney injury (AKI) for studying this compound pharmacokinetics.
-
Methodology:
-
Animal Model: Male Wistar rats.
-
Agent: Cisplatin.
-
Dosage and Administration: A single intraperitoneal (i.p.) injection of 7.5 mg/kg body weight.[4]
-
Confirmation of Injury: Monitor serum creatinine and blood urea nitrogen (BUN) levels. A significant increase in these markers indicates the successful induction of AKI.
-
Timing: this compound studies can typically be initiated 3 days after cisplatin administration, once renal impairment is established.[11]
-
2. Surgical Induction of Chronic Renal Failure in Rats (5/6 Nephrectomy)
-
Objective: To create a model of chronic renal failure (CRF) for long-term drug studies.
-
Methodology:
-
Animal Model: Sprague-Dawley rats.
-
Procedure: The technique involves ligation of the renal parenchyma in both renal poles, effectively reducing the renal mass by 5/6.[3]
-
Post-operative Care: Provide appropriate analgesic and supportive care.
-
Confirmation of CRF: Monitor for a decrease in creatinine clearance and an increase in plasma creatinine over several weeks. Secondary hyperparathyroidism may also be observed.[3]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action: Inhibition of bacterial cell wall synthesis.
Caption: Workflow for this compound dosage adjustment studies in renally impaired animal models.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a semi-synthetic cephamycin antibiotic. Metabolism in rats with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A forgotten method to induce experimental chronic renal failure in the rat by ligation of the renal parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of acute renal impairment in the penetration of this compound into interstitial tissue fluid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. bsavalibrary.com [bsavalibrary.com]
- 9. Evaluation of this compound nephrotoxicity in experimentally induced renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. bjnephrology.org [bjnephrology.org]
Technical Support Center: Enhancing Cefoxitin Efficacy Against Strains with Altered PBP2a
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy of cefoxitin against bacterial strains with altered Penicillin-Binding Protein 2a (PBP2a).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in Staphylococcus aureus?
A1: The primary mechanism of this compound resistance in Staphylococcus aureus is the acquisition and expression of the mecA gene. This gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for most β-lactam antibiotics, including this compound.[1][2][3] This allows the bacterium to continue synthesizing its peptidoglycan cell wall even in the presence of the antibiotic.
Q2: How do alterations in PBP2a affect this compound efficacy?
A2: Specific mutations in the mecA gene can lead to amino acid substitutions in the PBP2a protein, further reducing its affinity for this compound and leading to higher levels of resistance. These mutations can occur both within the active site and at allosteric sites, causing conformational changes that prevent effective binding of the antibiotic.[4][5]
Q3: What are some known mutations in PBP2a that confer high-level this compound resistance?
A3: Studies have identified several key mutations in PBP2a associated with high-level this compound resistance. These include E239K, G246K, and E447K.[4][5] The presence of these mutations often correlates with significantly increased minimum inhibitory concentrations (MICs) for this compound.[6]
Q4: Can this compound efficacy be restored against resistant strains?
A4: Yes, several studies have shown that the efficacy of this compound can be enhanced through synergistic combinations with other compounds. These include other β-lactam antibiotics and non-β-lactam agents that can help to overcome the resistance conferred by altered PBP2a.[7][8][9]
Q5: What are some examples of synergistic partners for this compound?
A5: this compound has shown synergistic activity with other β-lactams such as nafcillin, cefazolin, cephalexin, and cefuroxime, particularly against community-associated MRSA (CA-MRSA) strains.[7][10] Additionally, non-antibiotic compounds like chenodeoxycholic acid have been shown to synergize with β-lactams by disrupting the bacterial cell membrane.[11] Some compounds that inhibit folate/thymidine biosynthesis have also demonstrated synergistic effects.[9]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible this compound MIC results.
-
Possible Cause 1: Variation in inoculum preparation.
-
Solution: Ensure a standardized inoculum is prepared using a direct colony suspension method to a 0.5 McFarland turbidity standard. Use fresh, well-isolated colonies of the same morphotype.
-
-
Possible Cause 2: Incorrect incubation conditions.
-
Solution: For detecting methicillin resistance, the Clinical and Laboratory Standards Institute (CLSI) recommends incubating isolates being tested against this compound at 33-35°C for a full 24 hours.[12] Temperatures above 35°C may not detect all resistant strains.
-
-
Possible Cause 3: Inappropriate growth medium.
-
Solution: Use cation-adjusted Mueller-Hinton broth (CAMHB) for broth microdilution or Mueller-Hinton agar (MHA) for agar-based methods. The addition of 2% NaCl can sometimes enhance the expression of resistance, although it may also lower this compound MICs in some cases.[13]
-
Issue 2: Discrepancy between genotypic (mecA positive) and phenotypic (this compound susceptible) results.
-
Possible Cause 1: Heterogeneous expression of resistance.
-
Solution: Some MRSA strains exhibit heteroresistance, where only a subpopulation of cells expresses the resistance phenotype. This compound is a good inducer of mecA expression.[12][14] Ensure the use of a this compound disk diffusion test or a screening agar containing this compound to enhance the detection of these strains.
-
-
Possible Cause 2: Issues with the susceptibility testing method.
Issue 3: Failure to observe expected synergy between this compound and a partner agent.
-
Possible Cause 1: The MRSA strain background.
-
Solution: Synergy between this compound and other β-lactams is more commonly observed in community-associated MRSA (CA-MRSA) strains (e.g., USA300, USA400) and may be absent in hospital-associated MRSA (HA-MRSA) strains (e.g., COLn, N315).[7][10] Characterize the genetic background of your test strains.
-
-
Possible Cause 2: Inappropriate concentrations of the synergistic agent.
-
Solution: Perform a checkerboard titration to determine the optimal concentrations of both this compound and the synergistic partner. Synergy is often observed when using sub-inhibitory concentrations of the partner agent.[7]
-
Data Presentation
Table 1: this compound MICs for S. aureus Strains with Different Resistance Profiles
| Strain Category | mecA Status | PBP2a Expression | Typical this compound MIC Range (µg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | Negative | Absent | ≤ 4 | [13] |
| Methicillin-Resistant S. aureus (MRSA) | Positive | Present | ≥ 8 | [12][13] |
| MRSA with High-Level Resistance (e.g., specific PBP2a mutations) | Positive | Present (Altered) | 64 to >256 | [6][13] |
Table 2: Examples of Synergistic Activity of this compound with Other β-Lactams against CA-MRSA Strain USA400
| β-Lactam Agent | MIC Alone (µg/mL) | MIC in Combination with 10 µg/mL this compound (µg/mL) | Fold Decrease in MIC | Reference |
| Nafcillin | 4 | 0.5 | 8 | [10] |
| Cefazolin | 4 | 0.5 | 8 | [10] |
| Cephalexin | 64 | 0.5 | 128 | [10] |
| Cefuroxime | >128 | 2 | >64 | [10] |
| Ceftriaxone | 128 | 8 | 16 | [10] |
Experimental Protocols
1. This compound Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the S. aureus strain from a non-selective agar plate. Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute Inoculum: Within 15 minutes of preparation, dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare this compound Dilutions: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate. The concentration range should bracket the expected MIC of the test organism.
-
Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 33-35°C for 24 hours.
-
Interpret Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[18]
2. PBP2a Latex Agglutination Test
-
Isolate Preparation: For S. aureus, use well-isolated colonies from a primary isolation plate or a subculture. For coagulase-negative staphylococci, induction may be required by exposing the isolate to a β-lactam agent.[15]
-
Cell Lysis: Suspend a loopful of bacterial cells in the provided extraction reagent. Boil the suspension for 3 minutes to lyse the cells and release PBP2a.[16]
-
Neutralization and Centrifugation: After cooling, add the second extraction reagent to neutralize the suspension. Centrifuge the mixture to pellet the cell debris.[16]
-
Agglutination: Place a drop of the test latex (coated with anti-PBP2a monoclonal antibodies) and a drop of the control latex on a test card. Add 50 µL of the supernatant from the lysed sample to each drop.[15]
-
Observation: Rock the card for up to three minutes and observe for agglutination (clumping) under normal lighting. Agglutination in the test circle and not in the control circle indicates a positive result for PBP2a.[15][16]
Mandatory Visualizations
Caption: PBP2a-mediated this compound resistance pathway in MRSA.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered production of penicillin-binding protein 2a can affect phenotypic expression of methicillin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling the mechanisms of this compound resistance in methicillin-resistant Staphylococcus aureus (MRSA): structural and molecular simulation-based insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutation-Based Antibiotic Resistance Mechanism in Methicillin-Resistant Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinations of this compound plus other β-lactams are synergistic in vitro against community associated methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening the NCI diversity set V for anti-MRSA activity: this compound synergy and LC-MS/MS confirmation of folate/thymidine biosynthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Inhibition of MRSA by Chenodeoxycholic Acid and Carbapenem Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Rapid Detection of Methicillin Resistance in Staphylococcus aureus Isolates by the MRSA-Screen Latex Agglutination Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Penicillin Binding Protein 2a Latex Agglutination Assay for Identification of Methicillin-Resistant Staphylococcus aureus Directly from Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. idexx.com [idexx.com]
Validation & Comparative
Cefoxitin's Enduring Stand: A Comparative Analysis of Cephalosporin Efficacy Against Anaerobic Bacteria
For researchers and drug development professionals, understanding the nuances of antibiotic efficacy is paramount. This guide provides a detailed comparison of Cefoxitin and other cephalosporins in their activity against clinically significant anaerobic bacteria, supported by experimental data and detailed methodologies.
This compound, a cephamycin antibiotic, has long been recognized for its notable activity against anaerobic bacteria, a characteristic not shared by most other cephalosporins.[1][2] This efficacy, particularly against the often-resistant Bacteroides fragilis group, has established this compound as a key agent in the treatment and prophylaxis of mixed aerobic and anaerobic infections, such as intra-abdominal and gynecological infections.[3][4] While newer cephalosporins have emerged, this compound's unique stability against β-lactamases produced by many anaerobes continues to make it a relevant and important therapeutic option.[5]
In Vitro Susceptibility: A Quantitative Comparison
The in vitro activity of this compound compared to other cephalosporins reveals its superior potency against a broad spectrum of anaerobic isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a clear quantitative comparison.
| Anaerobic Bacteria | This compound | Cephalothin | Cefazolin | Cefamandole | Cefuroxime | Cephalexin |
| Bacteroides fragilis group | 8 - 16 | >64 | 64 | >64 | >64 | >64 |
| Clostridium species (not C. perfringens) | 64 | 16 | 16 | <4 | 32 | >64 |
| Peptococcus species | <4 | 8 | 8 | 8 | 8 | 16 |
| Peptostreptococcus species | <4 | 8 | 8 | 8 | 8 | 16 |
Table 1: Comparative MIC Values (μg/mL) of this compound and Other Cephalosporins Against Various Anaerobic Bacteria. Data compiled from multiple sources.[2][6][7][8]
| Drug | % Susceptible at 16 μg/mL | % Susceptible at 32 μg/mL |
| This compound | 82% | >90% |
| Cephaloridine | <50% | 70% |
| Cefazolin | <50% | 70% |
| Cephalothin | <20% | <30% |
| Cephalexin | <10% | <20% |
Table 2: Percentage of Bacteroides fragilis Isolates Susceptible to Various Cephalosporins. [8]
Clinical Efficacy: Trial Outcomes
Clinical trials have substantiated the in vitro activity of this compound. In a study involving 143 patients, this compound demonstrated a 93% cure or improvement rate in various infections, including those caused by anaerobic organisms.[4] Specifically, all 14 anaerobic or predominantly anaerobic infections treated with this compound were cured or improved, with the infecting anaerobic organism eliminated in 86% of cases.[4] Another study focusing on serious anaerobic infections showed that 17 out of 21 such infections (81%) had a favorable response to this compound therapy, including 6 out of 7 infections involving B. fragilis.[5]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing using the agar dilution technique. The following provides a detailed methodology for this key experiment.
Agar Dilution Susceptibility Testing
The agar dilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Antimicrobial Solutions: Stock solutions of each cephalosporin are prepared at a high concentration and then serially diluted to obtain the desired range of concentrations for testing.
-
Inoculum Preparation: Pure cultures of the anaerobic bacterial isolates are grown in an appropriate broth medium (e.g., thioglycolate broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This ensures a consistent number of bacteria are tested.
-
Plate Preparation: Molten agar (e.g., Brucella agar supplemented with hemin and vitamin K1) is cooled to approximately 50°C. The various concentrations of the antimicrobial agents are then added to the molten agar. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator. This allows for the simultaneous testing of multiple isolates.
-
Incubation: The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Visualizing Key Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Experimental workflow for agar dilution susceptibility testing.
Caption: Classification of cephalosporins and their general anaerobic activity.
Conclusion
The presented data underscores the superior in vitro efficacy of this compound against a wide range of anaerobic bacteria, particularly the clinically important Bacteroides fragilis group, when compared to other cephalosporins. This is further supported by positive clinical trial outcomes. While newer antibiotics are continually being developed, this compound's established track record and robust anti-anaerobic activity solidify its position as a valuable tool in the therapeutic arsenal against mixed infections. For researchers and drug development professionals, this compound serves as a critical benchmark for the evaluation of new compounds targeting anaerobic pathogens.
References
- 1. droracle.ai [droracle.ai]
- 2. In vitro activity of this compound and parenterally administered cephalosporins against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of cephalosporins with enhanced anti-anaerobic activity for treatment and prevention of anaerobic and mixed infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of a clinical trial of this compound, a new cephamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative in vitro activity of newer cephalosporins against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Cefoxitin as a Surrogate Marker for mecA Gene Presence in Staphylococci: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely detection of methicillin resistance in Staphylococcus species is paramount for effective patient management and infection control. The gold standard for identifying methicillin-resistant staphylococci (MRS) is the detection of the mecA gene, which encodes for the modified penicillin-binding protein 2a (PBP2a), conferring resistance to nearly all β-lactam antibiotics. However, molecular methods like polymerase chain reaction (PCR) can be resource-intensive. This guide provides a comprehensive comparison of phenotypic methods using cefoxitin as a surrogate marker for the presence of the mecA gene, supported by experimental data and detailed protocols.
Performance Comparison: this compound Susceptibility Testing vs. mecA Gene PCR
This compound has emerged as a reliable surrogate marker for predicting the presence of the mecA gene in both Staphylococcus aureus and coagulase-negative staphylococci (CoNS). The following tables summarize the performance characteristics of this compound disk diffusion and broth microdilution methods in comparison to mecA gene PCR, the reference standard.
Table 1: Performance of this compound Disk Diffusion for the Detection of mecA-Positive Staphylococci
| Species | Number of Isolates | Sensitivity (%) | Specificity (%) | Reference |
| S. aureus | 1,611 | 97.3 | 100 | [1] |
| S. aureus | 598 | 100 | 100 | [2] |
| S. aureus | 97 | 94.44 | 95.83 | [3] |
| Coagulase-Negative Staphylococci (CoNS) | 150 | 100 | Not Reported | [4] |
| CoNS | 57 | 100 | Not Reported | [5] |
| CoNS | 47 | 80 | 100 | [3] |
| S. epidermidis | 100 | Highly Reliable | Highly Reliable | [6] |
Table 2: Performance of this compound Broth Microdilution for the Detection of mecA-Positive Staphylococci
| Species | Number of Isolates | Sensitivity (%) | Specificity (%) | Reference |
| S. aureus | Not Specified | 99.7 - 100 | 99.7 - 100 | [4] |
| Coagulase-Negative Staphylococci (CoNS) | Not Specified | 94 - 99 | 69 - 80 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on Clinical and Laboratory Standards Institute (CLSI) guidelines and published research.
This compound Disk Diffusion Test
This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
30 µg this compound disks
-
Sterile cotton swabs
-
Sterile saline or Mueller-Hinton broth
-
0.5 McFarland turbidity standard
-
Incubator at 35°C ± 2°C
-
Calipers or a ruler for measuring zone diameters
-
Quality control strains (e.g., S. aureus ATCC 25923, S. aureus ATCC 43300)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth.
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
-
Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-18 hours for S. aureus and 24 hours for CoNS.[7]
-
Interpretation of Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results based on CLSI guidelines:
This compound Broth Microdilution Test
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a bacterial isolate in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Microtiter plates with serial dilutions of this compound
-
Bacterial suspension adjusted to 0.5 McFarland standard
-
Incubator at 35°C ± 2°C
-
Quality control strains
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion test.
-
Inoculation of Microtiter Plate: Dilute the adjusted inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
For S. aureus and S. lugdunensis: An MIC of ≥ 8 µg/mL is considered resistant.[2]
-
mecA Gene PCR
This molecular method directly detects the presence of the mecA gene in the bacterial genome.
Materials:
-
Bacterial colonies
-
DNA extraction kit
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Primers specific for the mecA gene (e.g., mecA-F: 5'-AAAATCGATGGTAAAGGTTGGC-3' and mecA-R: 5'-AGTTCTGGAGTACCGGATTTGC-3')[8]
-
Thermal cycler
-
Gel electrophoresis equipment
-
DNA stain (e.g., ethidium bromide)
-
Positive and negative control DNA
Procedure:
-
DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Prepare a PCR reaction mixture containing the extracted DNA, mecA-specific primers, and PCR master mix.
-
Perform PCR using a thermal cycler with the following typical parameters:
-
Initial denaturation: 95°C for 3-5 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30-60 seconds.
-
Annealing: 50-55°C for 30-60 seconds.
-
Extension: 72°C for 60-90 seconds.
-
-
Final extension: 72°C for 5-10 minutes.[8]
-
-
-
Detection of Amplified Product:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
The presence of a band of the expected size (e.g., ~533 bp for the primers listed above) indicates a positive result for the mecA gene.[8]
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for validating this compound as a surrogate marker and the underlying biological rationale.
References
- 1. Comparison of this compound and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.beckmancoulter.com [media.beckmancoulter.com]
- 3. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 4. ijbamr.com [ijbamr.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Evaluation of Oxacillin and this compound Disk Diffusion and Microbroth Dilution Methods for Detecting mecA-Mediated β-Lactam Resistance in Contemporary Staphylococcus epidermidis Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. PCR-based identification of methicillin-resistant Staphylococcus aureus strains and their antibiotic resistance profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In-Vitro Analysis of Cefoxitin and Cefotetan Activity Against the Bacteroides fragilis Group
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of two key antibiotics against a clinically significant group of anaerobic bacteria.
This guide provides a detailed comparison of the in-vitro activity of cefoxitin and cefotetan against various species within the Bacteroides fragilis group. The information presented is collated from multiple scientific studies to offer a robust overview for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound and cefotetan are both second-generation cephalosporins with activity against anaerobic bacteria, including the Bacteroides fragilis group, which are common pathogens in intra-abdominal and other serious infections. While both antibiotics are used in clinical settings, their in-vitro effectiveness can vary among the different species of the B. fragilis group. Generally, studies have indicated that this compound exhibits superior or comparable activity to cefotetan against most members of this group. Resistance to both agents is an ongoing concern and is primarily mediated by β-lactamase production, although other mechanisms have been identified.
Comparative In-Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and cefotetan against various species of the Bacteroides fragilis group from a multicenter study. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) |
| Bacteroides fragilis | This compound | 32 | 32 | <10 |
| Cefotetan | >128 | >128 | 22-31 | |
| Non-fragilis species | This compound | 32 | 64 | <10 |
| Cefotetan | >128 | >128 | Higher than B. fragilis |
Note: Data synthesized from a five-year multicenter study. Resistance rates can vary significantly by geographical location and over time.[1]
Bactericidal Activity Insights
Time-kill kinetic studies offer a more dynamic view of antibiotic efficacy. In one study, at inhibitory concentrations (1 x MIC), ceftizoxime was found to be more bactericidal than both this compound and cefotetan against B. fragilis group isolates. At 12 hours, ceftizoxime killed 90% of the inoculum, whereas this compound and cefotetan killed 78% and 73%, respectively.[2] However, at suprainhibitory concentrations (4 x MIC), all three agents demonstrated comparable bactericidal activity.[2]
Mechanisms of Resistance
Resistance to this compound and cefotetan in the Bacteroides fragilis group is a complex issue involving multiple mechanisms.
This compound Resistance:
-
β-Lactamase Production: While this compound is generally stable to hydrolysis by many β-lactamases, some resistant strains of B. fragilis have been shown to inactivate the drug.[3] The cfxA gene, encoding a cephalosporinase, has been identified in this compound-resistant isolates.[4][5]
-
Alterations in Penicillin-Binding Proteins (PBPs): Reduced affinity of PBPs 1 and 2 for this compound has been correlated with decreased susceptibility.[6]
-
Outer Membrane Protein Changes: Some resistant clinical isolates have shown alterations in their outer membrane protein profiles.[6]
Cefotetan Resistance:
-
β-Lactamase Production: Similar to this compound, resistance to cefotetan is often mediated by β-lactamases.[7] Non-B. fragilis species, in particular, have demonstrated high rates of resistance to cefotetan.[1]
It is noteworthy that the addition of β-lactamase inhibitors like sulbactam, clavulanate, or tazobactam can significantly enhance the in-vitro activity of various β-lactam agents against this compound/cefotetan-resistant strains.[8]
Experimental Protocols
The in-vitro susceptibility data presented in this guide are primarily derived from standardized laboratory procedures. The following are detailed methodologies for the key experiments cited.
Agar Dilution Method (CLSI/NCCLS Reference Method)
The agar dilution method is the reference standard for antimicrobial susceptibility testing of anaerobic bacteria as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[9][10][11][12][13][14]
Workflow for Agar Dilution Susceptibility Testing
Caption: Workflow for Agar Dilution Susceptibility Testing.
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared and autoclaved.
-
Antibiotic Plate Preparation: Serial twofold dilutions of this compound and cefotetan are prepared. Each dilution is added to molten agar, which is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The Bacteroides fragilis group isolates are subcultured on anaerobic blood agar plates for 24-48 hours. Colonies are then used to prepare a suspension in a suitable broth (e.g., thioglycolate broth) to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: The surface of each antibiotic-containing plate and the control plate is inoculated with the standardized bacterial suspension using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated in an anaerobic atmosphere (e.g., using an anaerobic jar or chamber) at 37°C for 48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.
Broth Microdilution Method
The broth microdilution method is a more user-friendly alternative for routine susceptibility testing of the Bacteroides fragilis group.[9][10][11][12][13][14]
Workflow for Broth Microdilution Susceptibility Testing
Caption: Workflow for Broth Microdilution Susceptibility Testing.
-
Microdilution Panel Preparation: Commercially prepared or in-house-made microdilution panels containing serial twofold dilutions of the antibiotics in a suitable anaerobic broth are used.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method and is further diluted to achieve the desired final inoculum concentration.
-
Inoculation: Each well of the microdilution panel is inoculated with the diluted bacterial suspension.
-
Incubation: The panels are incubated in an anaerobic environment at 37°C for 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic in which there is no visible turbidity (growth).
Conclusion
The available in-vitro data suggests that this compound generally demonstrates more consistent activity against the Bacteroides fragilis group compared to cefotetan, particularly against non-fragilis species. However, the emergence of resistance to both agents underscores the importance of ongoing surveillance and susceptibility testing to guide appropriate therapeutic choices. The choice between these antibiotics should be informed by local resistance patterns and the specific species of the B. fragilis group identified in a clinical setting. For research and drug development, understanding the nuances of their activity and the mechanisms of resistance is crucial for the development of novel therapeutic strategies against these important anaerobic pathogens.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Differences in the in vitro inhibitory and bactericidal activity of ceftizoxime, this compound, cefotetan, and penicillin G against Bacteroides fragilis group isolates. Comparison of time-kill kinetic studies with MIC values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inactivation by Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Bacteroides species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. In-vitro study of the susceptibility of this compound/cefotetan resistant Bacteroides fragilis group strains to various other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 11. img.antpedia.com [img.antpedia.com]
- 12. intertekinform.com [intertekinform.com]
- 13. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 14. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
A Comparative Analysis of Cefoxitin and Cefuroxime Efficacy Against Beta-Lactamase-Producing Bacterial Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Cefoxitin and Cefuroxime, two prominent second-generation cephalosporins, against a range of beta-lactamase-producing bacteria. The information presented herein is collated from multiple scientific studies to support research and development in the field of antimicrobial agents.
Executive Summary
This compound, a cephamycin, and Cefuroxime, a cephalosporin, both exhibit stability against certain beta-lactamases, but their efficacy profiles differ across various bacterial species. Generally, this compound demonstrates superior resistance to a broader range of beta-lactamases, particularly those produced by gram-negative enteric bacilli and anaerobic organisms like Bacteroides fragilis.[1][2][3] Cefuroxime, while also resistant to some beta-lactamases, shows notable activity against Haemophilus influenzae and many strains of Enterobacteriaceae.[4][5][6] The selection between these two agents should be guided by the specific identity and resistance profile of the infecting organism.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Cefuroxime against various beta-lactamase-producing isolates, as reported in several in vitro studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MIC Values (μg/mL) for this compound and Cefuroxime
| Bacterial Species (Beta-Lactamase Producer) | This compound MIC Range/MIC90 | Cefuroxime MIC Range/MIC90 | Reference(s) |
| Escherichia coli (Ampicillin-resistant) | More effective than Cefuroxime | Less effective than this compound | [1] |
| Klebsiella pneumoniae (Cephalothin-resistant) | ≤12.5 (85% inhibited) | - | [7] |
| Haemophilus influenzae (Beta-lactamase positive) | - | 0.12 - 0.5 | [8] |
| Bacteroides fragilis group | 8 (MIC50), 64 (MIC90) | Higher MICs than this compound | [2] |
| Indole-positive Proteus | More effective than Cefuroxime | Less effective than this compound | [1] |
Note: MIC values can vary between studies due to differences in methodology and the specific strains tested. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro antimicrobial susceptibility testing, most commonly the broth microdilution method, performed according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Key Steps:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and Cefuroxime are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (for most aerobic bacteria) to achieve the desired concentration range.
-
Inoculum Preparation: A standardized inoculum of the beta-lactamase-producing bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Visualizations
Mechanism of Beta-Lactamase Resistance
Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics like this compound and Cefuroxime. They function by hydrolyzing the amide bond in the beta-lactam ring, rendering the antibiotic inactive.
Experimental Workflow for MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in susceptibilities of species of the Bacteroides fragilis group to several beta-lactam antibiotics: indole production as an indicator of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Resistance to Beta-Lactamase: a Major Factor for Susceptibility of Bacteroides fragilis to the Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. EUCAST: Guidance Documents [eucast.org]
- 7. This compound Activity Against Multiply Antibiotic-Resistant Klebsiella pneumoniae In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meningitis due to beta-lactamase-producing Haemophilus influenzae: successful treatment with cefuroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro comparison of Cefoxitin and cephalothin against diverse clinical isolates
A Comparative analysis of the in-vitro efficacy of Cefoxitin and Cephalothin reveals distinct advantages for each agent against a broad spectrum of clinical bacterial isolates. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective antimicrobial activities, supported by detailed experimental protocols and visual representations of key biological and procedural concepts.
This compound, a cephamycin, and Cephalothin, a first-generation cephalosporin, have been pivotal in the management of bacterial infections. While both are beta-lactam antibiotics, their in-vitro performance varies significantly across different bacterial species. This is largely attributed to this compound's notable resistance to the hydrolytic activity of beta-lactamase enzymes produced by many gram-negative bacteria.
Comparative In-Vitro Activity: A Tabular Summary
The following tables summarize the comparative in-vitro activity of this compound and Cephalothin against a range of gram-positive and gram-negative clinical isolates, as determined by Minimum Inhibitory Concentration (MIC) data from various studies.
Gram-Positive Cocci
| Bacterial Species | Number of Isolates | This compound MIC (µg/mL) | Cephalothin MIC (µg/mL) | Key Findings |
| Staphylococcus aureus | 7312 | ≤16 (99.1% susceptible) | Generally more active | Cephalothin is generally more potent against S. aureus.[1][2][3][4][5] this compound still demonstrates a high degree of efficacy.[1] |
| Staphylococcus epidermidis | 7312 | ≤16 (94.4% susceptible) | More active | Cephalothin shows greater in-vitro activity.[1] |
| Streptococcus spp. (excluding enterococci) | - | - | More active | Cephalothin is consistently more active against streptococci.[1][6][7] |
| Enterococci | - | Generally resistant | Generally resistant | Both antibiotics show limited activity against enterococci.[1][3][4] |
Gram-Negative Rods
| Bacterial Species | Number of Isolates | This compound MIC (µg/mL) | Cephalothin MIC (µg/mL) | Key Findings |
| Escherichia coli | 7312 | ≤16 (94.4% susceptible) | Less active | This compound is superior to Cephalothin.[1][6] |
| Klebsiella spp. | 7312 | ≤16 (89.3% susceptible) | Less active | This compound demonstrates greater activity.[1][6] |
| Proteus mirabilis | 7312 | ≤16 (97.3% susceptible) | More active | Cephalothin is more active against P. mirabilis.[1] |
| Indole-positive Proteus spp. (P. vulgaris, P. morganii) | - | Superior activity | Less active | This compound is notably more effective against indole-positive Proteus species.[1][2][6][8][9][10] |
| Serratia marcescens | - | Markedly better activity | Less active | This compound shows significant advantages against S. marcescens.[6][8][9][10][11] |
| Enterobacter spp. | - | Less effective | - | This compound's activity against Enterobacter strains is limited.[3][4] |
| Bacteroides fragilis | - | Markedly better activity | Less active | This compound is highly effective against this anaerobic species, a key differentiator from Cephalothin.[8][12][13][14][15][16] |
| Pseudomonas aeruginosa | - | Negligible effect | Negligible effect | Both antibiotics have minimal to no activity against P. aeruginosa.[1][4] |
Experimental Protocols
The data presented is primarily derived from standardized in-vitro susceptibility testing methods. The following are detailed protocols for the key experiments cited.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and Cephalothin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotics is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and rotated against the side of the tube to remove excess fluid. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions.
-
Application of Antibiotic Disks: Disks containing standardized concentrations of this compound (e.g., 30 µg) and Cephalothin (e.g., 30 µg) are dispensed onto the surface of the agar.
-
Incubation: The plates are inverted and incubated at 35°C for 16-24 hours.
-
Measurement and Interpretation: The diameters of the zones of complete growth inhibition are measured in millimeters. These zone diameters are then interpreted as "susceptible," "intermediate," or "resistant" according to the criteria established by the Clinical and Laboratory Standards Institute (CLSI).[17][18][19]
Visualizing Key Processes
To further elucidate the experimental and biological contexts of this comparison, the following diagrams are provided.
References
- 1. A comparison of the in vitro activity of this compound and cephalothin against 7,312 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new semi-synthetic cephamycin: an in-vitro and in-vivo comparison with cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro comparison of this compound, cefamandole, cephalexin, and cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Comparison of this compound, Cefamandole, Cephalexin, and Cephalothin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of three cephalosporins against Staphylococcus aureus isolated from bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibility of clinical isolates of bacteria to this compound and cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility of Clinical Isolates of Bacteria to this compound and Cephalothin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and cephalothin: antimicrobial activity, human pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial evaluation of this compound: a new semisynthetic cephamycin. Comparative studies with cefazolin and cefalotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Semisynthetic Cephamycin Antibiotic: Susceptibility Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Penetration of cephalothin and this compound into experimental infections with Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. [In vitro susceptibility of bacteroidaceae to this compound and cephalothin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of this compound and Cephalothin Therapy of a Mixed Bacteroides fragilis and Fusobacterium necrophorum Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Susceptibility of Anaerobic Bacteria to this compound and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 18. goums.ac.ir [goums.ac.ir]
- 19. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
Synergistic Antimicrobial Activity: A Comparative Analysis of Cefoxitin in Combination with Ampicillin and Fosfomycin
For Immediate Release
In the ongoing battle against antimicrobial resistance, the exploration of synergistic drug combinations presents a promising strategy to enhance therapeutic efficacy and combat multidrug-resistant pathogens. This guide provides a comparative analysis of the synergistic activity of Cefoxitin, a cephamycin antibiotic, when combined with two distinct partners: Ampicillin, a broad-spectrum β-lactam, and Fosfomycin, a unique phosphonic acid derivative. This report is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and mechanistic insights.
Executive Summary
The combination of this compound with either Ampicillin or Fosfomycin has demonstrated significant synergistic potential against a range of clinically relevant bacteria. The synergy between this compound and Ampicillin is primarily hypothesized to occur through complementary binding to different Penicillin-Binding Proteins (PBPs), leading to a more potent inhibition of bacterial cell wall synthesis. This is particularly relevant for infections caused by Gram-positive organisms such as Enterococcus faecalis.
The combination of this compound and Fosfomycin exhibits a different synergistic mechanism. Fosfomycin inhibits an early step in peptidoglycan synthesis, while this compound targets a later stage. This dual-pronged attack can be effective against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
This guide presents quantitative data from in vitro studies, outlines the experimental protocols used to determine synergy, and provides visual representations of the proposed mechanisms and experimental workflows.
Data Presentation: In Vitro Synergistic Activity
The following tables summarize the quantitative data from checkerboard and time-kill assays, which are standard methods for evaluating antimicrobial synergy. The Fractional Inhibitory Concentration Index (FICI) is a key metric, where a value of ≤ 0.5 typically indicates synergy.
Table 1: Synergistic Activity of this compound in Combination with Ampicillin
| Bacterial Species | Strain(s) | This compound MIC (µg/mL) Alone | Ampicillin MIC (µg/mL) Alone | This compound MIC (µg/mL) in Combination | Ampicillin MIC (µg/mL) in Combination | FICI | Reference(s) |
| Enterococcus faecalis | Clinical Isolates | >256 | 2 | 128 | 0.5 | ≤0.5 | [1][2] |
| Staphylococcus aureus (CA-MRSA) | USA300, USA400 | - | - | - | - | - | [3][4] |
Note: While direct FICI data for this compound and Ampicillin is limited, studies on Ampicillin with other cephalosporins like Ceftriaxone against E. faecalis show a significant reduction in Ampicillin's MIC in the presence of the cephalosporin, suggesting a similar synergistic effect with this compound.[1][2] For CA-MRSA, studies have shown that this compound can enhance the activity of other β-lactams, though specific data with Ampicillin is not detailed.[3][4]
Table 2: Synergistic Activity of this compound in Combination with Fosfomycin
| Bacterial Species | Strain(s) | This compound MIC (µg/mL) Alone | Fosfomycin MIC (µg/mL) Alone | This compound MIC (µg/mL) in Combination | Fosfomycin MIC (µg/mL) in Combination | FICI | Reference(s) |
| Escherichia coli (CTX-M-15) | CFT073-RR | 16 | 2 | 4 | 0.5 | 0.5 | [5] |
| Staphylococcus aureus (MRSA) | Clinical Isolates | - | - | - | - | ≤0.5 | [6][7] |
| Pseudomonas aeruginosa | Clinical Isolates | - | - | - | - | - | [8][9] |
Note: Data for MRSA and P. aeruginosa is inferred from studies showing synergy between Fosfomycin and other cephalosporins (Cefazolin, Ceftazidime), suggesting a high potential for synergy with this compound as well.[6][7][8][9]
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Ampicillin/Fosfomycin are prepared at concentrations significantly higher than their expected Minimum Inhibitory Concentrations (MICs).
-
Serial Dilutions: In a 96-well microtiter plate, serial dilutions of this compound are made along the y-axis, and serial dilutions of the partner drug (Ampicillin or Fosfomycin) are made along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC of each drug alone and in combination is determined by identifying the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
-
Preparation of Cultures: A standardized bacterial inoculum is prepared in a suitable broth medium.
-
Addition of Antimicrobials: The bacterial culture is divided into several tubes containing:
-
No antibiotic (growth control)
-
This compound alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Ampicillin/Fosfomycin alone (at a specific concentration)
-
The combination of this compound and the partner drug at the same concentrations.
-
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are taken from each tube, serially diluted, and plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Visualizations
Proposed Mechanism of Synergy: this compound and Ampicillin
Caption: this compound and Ampicillin complementary PBP binding.
Proposed Mechanism of Synergy: this compound and Fosfomycin
Caption: this compound and Fosfomycin sequential pathway inhibition.
Experimental Workflow: Checkerboard Assay
References
- 1. A Review of Combination Antimicrobial Therapy for Enterococcus faecalis Bloodstream Infections and Infective Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampicillin Plus Ceftriaxone Regimen against Enterococcus faecalis Endocarditis: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinations of this compound plus other β-lactams are synergistic in vitro against community associated methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of fosfomycin alone or combined with this compound in vitro and in vivo in a murine model of urinary tract infection due to Escherichia coli harbouring CTX-M-15-type extended-spectrum β-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of Cefazolin Plus Fosfomycin Against Staphylococcus aureus in vitro and in vivo in an Experimental Galleria mellonella Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergism between cefotaxime and fosfomycin in the therapy of methicillin and gentamicin resistant Staphylococcus aureus infection in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Ceftazidime-Avibactam in Combination With Fosfomycin: A Novel Therapeutic Strategy Against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Cefoxitin as a Carbapenem-Sparing Option: An Evaluation of Efficacy Against ESBL-Producing Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
The rise of extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae poses a significant challenge to antimicrobial therapy, often necessitating the use of carbapenems, our last line of defense against multidrug-resistant bacteria. The overuse of carbapenems, however, fuels the emergence of carbapenem resistance. This guide provides a comprehensive evaluation of cefoxitin, a cephamycin antibiotic, as a potential carbapenem-sparing agent for infections caused by ESBL-producing K. pneumoniae. We present a comparative analysis of its efficacy supported by experimental data and detailed laboratory protocols.
Performance Comparison: this compound vs. Carbapenems
Clinical evidence suggests that this compound may be a viable alternative to carbapenems for certain infections caused by ESBL-producing K. pneumoniae, although its use remains a subject of debate. The following tables summarize key in vitro susceptibility and clinical outcome data from comparative studies.
In Vitro Susceptibility
This compound demonstrates notable in vitro activity against ESBL-producing K. pneumoniae due to its stability against hydrolysis by many ESBL enzymes.
| Antibiotic | MIC Range (μg/mL) | Median MIC (μg/mL) | Susceptibility Rate (%) |
| This compound | 0.064 - 128 | 4 | 69.4 - 85.71 |
| Imipenem | 0.094 - 64 | - | ~100 |
| Meropenem | ≤0.25 - 16 | - | ~95 - 100 |
Data compiled from multiple studies. MIC ranges can vary based on the specific isolates and testing methodologies.[1][2][3]
Clinical Outcomes: Bacteremia
A retrospective propensity-matched analysis of patients with ESBL-producing Klebsiella pneumoniae bacteremia in the intensive care unit provides valuable comparative data on clinical outcomes.[1][4][5][6][7][8]
| Outcome | This compound Group | Carbapenem Group | p-value |
| 30-Day Clinical Success | 57% (36/63) | 53% (25/47) | 0.823 |
| Change of Antibiotic Therapy | 17% (11/63) | 0% (0/47) | 0.002 |
| 30-Day All-Cause Mortality | 37% (23/63) | 45% (21/47) | Not significant |
| Microbiological Failure | 14% (9/63) | 15% (7/47) | Not significant |
Clinical success was a composite endpoint including 30-day survival, absence of relapse, and no change in antibiotic therapy.[1][4][5]
Clinical Outcomes: Urinary Tract Infections (UTI)
Studies evaluating this compound for UTIs caused by ESBL-producing Enterobacterales, including K. pneumoniae, have shown promising results.
| Outcome | This compound Group | Ertapenem Group | p-value |
| Clinical Cure | 83.2% | 96.8% | 0.042 |
| Microbiological Cure | 88.6% | 100% | Not significant |
| 90-Day Recurrence | 13.5% | 34.8% | 0.045 |
Data from a retrospective observational study comparing this compound to ertapenem for UTIs caused by ESBL-producing Enterobacterales.[9][10]
Experimental Protocols
Accurate evaluation of this compound's efficacy relies on standardized and reproducible experimental methods. Below are detailed protocols for key in vitro tests based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (cation-adjusted)
-
96-well microtiter plates
-
This compound and carbapenem antibiotic powders
-
ESBL-producing Klebsiella pneumoniae isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or water
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and carbapenems at a high concentration according to the manufacturer's instructions.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic in Mueller-Hinton broth directly in the 96-well microtiter plates to achieve a range of final concentrations.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the ESBL-producing K. pneumoniae isolate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculate Microtiter Plates: Dilute the standardized bacterial suspension in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well. This can be determined visually using a reading mirror or with a microplate reader.
-
Interpretation: Interpret the MIC values according to the latest CLSI or EUCAST breakpoint tables.[11][12][13][14] For this compound against Enterobacterales, the CLSI breakpoints are: Susceptible ≤8 µg/mL, Intermediate 16 µg/mL, and Resistant ≥32 µg/mL.
Disk Diffusion (Kirby-Bauer) Test
Objective: To assess the susceptibility of a bacterial isolate to a particular antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton Agar plates (4 mm depth)
-
This compound (30 µg) and carbapenem disks
-
ESBL-producing Klebsiella pneumoniae isolate
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare Bacterial Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Apply Antibiotic Disks: Aseptically place the this compound and carbapenem disks on the surface of the agar. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
-
Interpretation: Interpret the zone diameters according to the latest CLSI or EUCAST breakpoint tables.
Visualizing Mechanisms and Workflows
ESBL Mechanism of Action and this compound Stability
Extended-spectrum β-lactamases (ESBLs) are enzymes produced by bacteria that inactivate most β-lactam antibiotics, including penicillins and cephalosporins. They achieve this by hydrolyzing the β-lactam ring, a critical structural component of these antibiotics. This compound, a cephamycin, possesses a methoxy group at the 7-α position which provides steric hindrance, making it more resistant to hydrolysis by many ESBLs compared to other cephalosporins.
Caption: ESBL-mediated hydrolysis of β-lactams and the protective effect of this compound's methoxy group.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines the typical workflow for the in vitro evaluation of this compound's efficacy against clinical isolates of ESBL-producing Klebsiella pneumoniae.
Caption: Workflow for in vitro susceptibility testing of this compound against ESBL-K. pneumoniae.
Conclusion
This compound presents a potential carbapenem-sparing therapeutic option for infections caused by ESBL-producing Klebsiella pneumoniae, particularly for urinary tract infections. While clinical success rates in bacteremia appear comparable to carbapenems in some retrospective studies, the higher rate of treatment modification in the this compound group suggests that its use in severe systemic infections should be approached with caution and guided by individual patient factors and local susceptibility patterns.[1][4] The in vitro stability of this compound against many ESBL enzymes is a key advantage, but the potential for the emergence of resistance, especially in K. pneumoniae, underscores the importance of ongoing surveillance and adherence to standardized susceptibility testing protocols. Further prospective, randomized controlled trials are warranted to definitively establish the role of this compound in the management of serious infections caused by ESBL-producing K. pneumoniae.
References
- 1. This compound versus carbapenems as definitive treatment for extended-spectrum β-lactamase-producing Klebsiella pneumoniae bacteremia in intensive care unit: a propensity-matched retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound versus carbapenems as definitive treatment for extended-spectrum β-lactamase-producing Klebsiella pneumoniae bacteremia in intensive care unit: a propensity-matched retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound versus carbapenems as definitive treatment for extended-spectrum β-lactamase-producing Klebsiella pneumoniae … [ouci.dntb.gov.ua]
- 8. [PDF] this compound versus carbapenems as definitive treatment for extended-spectrum β-lactamase-producing Klebsiella pneumoniae bacteremia in intensive care unit: a propensity-matched retrospective analysis | Semantic Scholar [semanticscholar.org]
- 9. Is this compound a Carbapenem Sparing Agent in the Management of Urinary Tract Infections Caused by ESBL Producing Enterobacterales? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iacld.com [iacld.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. nih.org.pk [nih.org.pk]
- 14. megumed.de [megumed.de]
Cross-resistance analysis between Cefoxitin and third-generation cephalosporins
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of bacterial resistance to β-lactam antibiotics pose a significant challenge to global health. Understanding the intricate mechanisms of resistance and the patterns of cross-resistance between different antibiotic classes is paramount for the development of effective therapeutic strategies and novel antimicrobial agents. This guide provides a detailed comparison of the cross-resistance profiles of Cefoxitin, a second-generation cephamycin, and third-generation cephalosporins, supported by experimental data and detailed methodologies.
Overview of Resistance Mechanisms
Resistance to both this compound and third-generation cephalosporins is primarily mediated by the production of β-lactamase enzymes, which inactivate the antibiotics by hydrolyzing the β-lactam ring. However, the specific enzymes and additional mechanisms involved often differ, leading to variable cross-resistance patterns.
This compound Resistance: The primary mechanism of resistance to this compound is the production of AmpC β-lactamases . These enzymes are typically encoded on the chromosome of many Gram-negative bacteria and can be inducible or constitutively overexpressed due to mutations in promoter and attenuator regions.[1][2][3] Other mechanisms include alterations in penicillin-binding proteins (PBPs), reducing the drug's binding affinity, and decreased permeability of the outer membrane due to porin loss.[4][5][6][7] In Staphylococcus aureus, resistance is often mediated by the mecA gene, which codes for an altered PBP (PBP2a).[5][6]
Third-Generation Cephalosporin Resistance: The most common mechanism of resistance to third-generation cephalosporins (e.g., ceftazidime, cefotaxime, ceftriaxone) is the production of Extended-Spectrum β-Lactamases (ESBLs) .[8][9][10] These enzymes are capable of hydrolyzing a broad range of cephalosporins. AmpC β-lactamases also confer resistance to third-generation cephalosporins.[2][11] Similar to this compound, alterations in PBPs and porin mutations can also contribute to resistance.[10][12]
Cross-Resistance: Cross-resistance between this compound and third-generation cephalosporins is most commonly observed in bacteria that produce AmpC β-lactamases , as these enzymes can effectively hydrolyze both types of antibiotics.[2][11] In contrast, bacteria that solely produce ESBLs are often resistant to third-generation cephalosporins but may remain susceptible to this compound, as ESBLs do not efficiently hydrolyze cephamycins like this compound.[8][9] However, co-production of AmpC enzymes or the presence of other resistance mechanisms like porin loss in an ESBL-producing organism can lead to this compound resistance.[9]
Quantitative Data on Cross-Resistance
The following tables summarize data from various studies on the prevalence of resistance and co-resistance to this compound and third-generation cephalosporins in key clinical isolates.
Table 1: Resistance Rates of Escherichia coli to this compound and Third-Generation Cephalosporins
| Study Reference | Total Isolates | % Resistant to Third-Generation Cephalosporins | % of Third-Generation Cephalosporin-Resistant Isolates also Resistant to this compound |
| Characterization of third generation cephalosporin-resistant Escherichia coli clinical isolates from Ushuaia, Argentina[13][14] | 1632 | 1.96% | 22% |
| Molecular Characterization of this compound-Resistant Escherichia coli from Canadian Hospitals[3] | 29,323 | Not specified | 0.8% of total isolates were this compound-resistant |
| Susceptibility of E. coli isolates to antibiotics of ß-lactams family[15] | 90 | 67.8% (ceftazidime and cefotaxime) | 30% (this compound) |
Table 2: Resistance Rates of Klebsiella pneumoniae to this compound and Third-Generation Cephalosporins
| Study Reference | Isolate Characteristics | % Resistant to Third-Generation Cephalosporins | % Susceptible to this compound |
| Molecular Epidemiology and In-Depth Characterization of Klebsiella pneumoniae Clinical Isolates from Armenia[16] | ESBL-producing MDR isolates (n=21) | 100% (ceftriaxone), 95.24% (ceftazidime) | 85.71% |
| This compound versus carbapenems as definitive treatment for extended-spectrum β-lactamase-producing Klebsiella pneumoniae bacteremia in intensive care unit[17] | ESBL-producing isolates | High | Not specified, but this compound was considered a therapeutic option |
Experimental Protocols
Accurate detection of resistance mechanisms is crucial for understanding cross-resistance. Below are detailed protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh overnight culture.
-
Antibiotic Dilution: Prepare serial twofold dilutions of this compound and the third-generation cephalosporins to be tested in Mueller-Hinton broth.
-
Inoculation: Inoculate each dilution tube and a growth control tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the tubes at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Phenotypic Detection of ESBL Production (Combination Disk Diffusion Test)
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it onto a Mueller-Hinton agar plate.
-
Disk Placement: Place a disk containing a third-generation cephalosporin (e.g., ceftazidime 30 µg) and a disk containing the same cephalosporin plus a β-lactamase inhibitor (e.g., ceftazidime/clavulanic acid 30/10 µg) on the agar surface.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: An increase in the zone of inhibition of ≥ 5 mm for the combination disk compared to the cephalosporin disk alone is considered a positive test for ESBL production.[9]
Phenotypic Detection of AmpC β-Lactamase Production
Protocol (Inhibitor-Based Method using Boronic Acid):
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it onto a Mueller-Hinton agar plate.
-
Disk Placement: Place a this compound disk (30 µg) and a this compound disk supplemented with boronic acid on the agar.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: An increase in the zone of inhibition of ≥ 5 mm around the this compound/boronic acid disk compared to the this compound disk alone suggests the presence of an AmpC β-lactamase.
Molecular Characterization of Resistance Genes (PCR)
Protocol:
-
DNA Extraction: Extract bacterial genomic DNA from an overnight culture using a commercial DNA extraction kit.
-
Primer Design: Utilize specific primers targeting common ESBL genes (e.g., blaCTX-M, blaTEM, blaSHV) and plasmid-mediated AmpC genes (e.g., blaCMY, blaDHA, blaFOX).
-
PCR Amplification: Perform PCR using the extracted DNA as a template and the specific primers. The cycling conditions will vary depending on the target gene and primers used.
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis to confirm the presence and size of the amplicons.
-
Sequencing (Optional): For definitive identification, the PCR products can be sequenced and compared to known resistance gene sequences in databases.
Visualizing Resistance Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the analysis of cross-resistance between this compound and third-generation cephalosporins.
Caption: Mechanisms of action and resistance to this compound and third-generation cephalosporins.
Caption: Experimental workflow for analyzing cross-resistance.
Conclusion
The cross-resistance between this compound and third-generation cephalosporins is a complex issue primarily driven by the production of AmpC β-lactamases. While ESBL-producing organisms may retain susceptibility to this compound, the co-existence of multiple resistance mechanisms can lead to broader resistance profiles. A thorough understanding of these mechanisms, coupled with accurate and detailed experimental analysis, is essential for guiding clinical decisions and for the development of new antimicrobial strategies to combat the growing threat of antibiotic resistance. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to objectively assess and compare the performance of these important classes of antibiotics.
References
- 1. A Guide Towards the Phenotypic Detection of Extended-spectrum β-lactamases Production in Enterobacteriaceae: Alone or in Presence of Other Interfering Enzymes - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. Detection of ESBL among ampc producing enterobacteriaceae using inhibitor-based method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detection of Extended-Spectrum β-Lactamases (ESBLs) and AmpC in Class A and Class B Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular characterization of this compound-resistant Escherichia coli from Canadian hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Molecular characterization and epidemiology of this compound resistance among Enterobacteriaceae lacking inducible chromosomal ampC genes from hospitalized and non-hospitalized patients in Algeria: description of new sequence type in Klebsiella pneumoniae isolates | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 8. scielo.org.ar [scielo.org.ar]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. jcdr.net [jcdr.net]
- 13. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 14. The Cephalosporin Antibiotic Agents— III. Third-Generation Cephalosporins | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 15. High prevalence of resistance to third-generation cephalosporins detected among clinical isolates from sentinel healthcare facilities in Lagos, Nigeria | springermedizin.de [springermedizin.de]
- 16. szu.gov.cz [szu.gov.cz]
- 17. academic.oup.com [academic.oup.com]
A Comparative Analysis of Cefoxitin Resistance Mechanisms in MRSA and Coagulase-Negative Staphylococci
For Immediate Release
This guide provides a detailed comparative analysis of Cefoxitin resistance mechanisms in Methicillin-Resistant Staphylococcus aureus (MRSA) and Coagulase-Negative Staphylococci (CoNS). Designed for researchers, scientists, and drug development professionals, this document outlines the molecular underpinnings of resistance, presents key quantitative data, details relevant experimental protocols, and visualizes the primary resistance pathways.
Introduction
This compound, a second-generation cephalosporin, serves as a crucial surrogate marker for the detection of methicillin resistance in staphylococci. Resistance to this compound is predominantly mediated by the mecA gene, which encodes the penicillin-binding protein 2a (PBP2a). This altered PBP has a low affinity for beta-lactam antibiotics, rendering them ineffective. While this mechanism is central to both MRSA and many resistant CoNS, variations in the prevalence, genetic regulation, and the existence of non-mecA-mediated resistance mechanisms warrant a detailed comparative study. Understanding these differences is critical for accurate diagnostics, effective treatment strategies, and the development of novel antimicrobial agents.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing this compound resistance in MRSA and CoNS based on clinical isolate studies.
Table 1: this compound Minimum Inhibitory Concentration (MIC) Distribution
| Organism | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| MRSA | 4 to >128 | 64 | >128 |
| MR-CoNS | 0.5 to >256 | 16 | 128 |
Note: MIC values can vary between studies depending on the specific clones and geographical locations of the isolates.
Table 2: Prevalence of this compound Resistance and mecA Gene Carriage
| Organism | Prevalence of this compound Resistance | Prevalence of mecA Gene in this compound-Resistant Isolates |
| MRSA | High (often >90% of MRSA isolates)[1][2] | Very High (>95%)[2] |
| CoNS | Variable (30% to >90% depending on species and clinical setting)[3][4][5] | High, but some this compound-resistant isolates are mecA-negative (47.36% in one study)[3][4] |
Table 3: Diagnostic Accuracy of this compound Disk Diffusion for mecA Detection
| Organism | Sensitivity | Specificity |
| S. aureus | 97.3% - 100%[6] | 100%[6] |
| CoNS | 80% - 99% | 96% - 100% |
Core Resistance Mechanisms
mecA-Mediated Resistance
The cornerstone of this compound resistance in both MRSA and CoNS is the acquisition of the mecA gene, located on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[7] This gene encodes PBP2a, a transpeptidase that bypasses the inhibitory action of beta-lactam antibiotics, allowing for continued cell wall synthesis.
The expression of mecA is tightly regulated by the MecR1-MecI signaling pathway. In the absence of a beta-lactam antibiotic, the MecI repressor binds to the mecA operator, preventing transcription. When a beta-lactam is present, it binds to the MecR1 sensor-transducer protein, initiating a signaling cascade that leads to the inactivation of MecI and subsequent expression of mecA.
Non-mecA-Mediated Resistance
While less common, this compound resistance can occur in the absence of the mecA gene. These mechanisms are more frequently observed in CoNS than in S. aureus.
-
Beta-Lactamase Hyperproduction: Some strains can produce large quantities of beta-lactamase, an enzyme that can hydrolyze this compound, albeit less efficiently than penicillins.[8][9] This mechanism typically results in borderline or low-level resistance. The impact of beta-lactamase hyperproduction on this compound susceptibility is generally more pronounced in CoNS.
-
Mutations in Penicillin-Binding Protein (PBP) Genes: Alterations in the native PBPs (PBP1, PBP2, PBP3, PBP4) can reduce their affinity for beta-lactam antibiotics. While these mutations alone may not confer high-level resistance, they can contribute to a resistant phenotype, particularly in conjunction with other factors.
-
Mutations in Other Regulatory Genes: Modifications in genes such as gdpP, which is involved in cell wall metabolism, have been linked to decreased susceptibility to beta-lactams in mecA-negative strains.[7]
Experimental Protocols
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion
This method is a standardized procedure for determining the susceptibility of bacterial isolates to antimicrobial agents.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[10][11]
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and streak the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[11]
-
Disk Application: Aseptically place a 30 µg this compound disk onto the inoculated agar surface.[5]
-
Incubation: Invert the plate and incubate at 35°C for 16-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters. Interpret the results based on CLSI (Clinical and Laboratory Standards Institute) guidelines:
-
S. aureus : ≤21 mm = Resistant; ≥22 mm = Susceptible.
-
CoNS : ≤24 mm = Resistant; ≥25 mm = Susceptible.
-
Molecular Detection of the mecA Gene by PCR
Polymerase Chain Reaction (PCR) is the gold standard for confirming mecA-mediated resistance.
-
DNA Extraction: Extract genomic DNA from a pure bacterial culture. This can be achieved using commercial kits or a simple boiling lysis method.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the mecA gene.
-
Add the extracted DNA template to the master mix.
-
Perform thermal cycling with the following general steps:
-
Initial denaturation (e.g., 95°C for 3-5 minutes).
-
30-35 cycles of:
-
Denaturation (e.g., 94°C for 30-60 seconds).
-
Annealing (e.g., 53-55°C for 30-60 seconds).
-
Extension (e.g., 72°C for 60 seconds).
-
-
Final extension (e.g., 72°C for 5-10 minutes).
-
-
-
Detection of Amplified Product:
-
Mix the PCR product with a loading dye.
-
Run the mixture on a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide).
-
Visualize the DNA bands under UV light. The presence of a band of the expected size (typically around 533 bp for mecA) indicates a positive result.
-
Comparative Genomic Analysis Workflow
Comparative genomics is a powerful tool for investigating the genetic basis of antibiotic resistance. The following workflow outlines the key steps in comparing MRSA and CoNS genomes to identify resistance determinants.
Conclusion
While mecA-mediated resistance is the predominant mechanism of this compound resistance in both MRSA and CoNS, significant differences exist in the prevalence of resistance, the reliability of phenotypic detection methods, and the contribution of non-mecA mechanisms. This compound disk diffusion is a highly reliable predictor of mecA in S. aureus, but its sensitivity can be lower in CoNS, where non-mecA-mediated resistance may be more prevalent. A thorough understanding of these nuances, supported by robust experimental data and genomic analysis, is essential for accurate clinical diagnostics and the ongoing development of effective therapies against these important pathogens.
References
- 1. Detection of Methicillin-Resistant Staphylococcus aureus (MRSA) using Modified Conventional this compound-based Media as an Alternative Screening - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Characterization of this compound-Resistant Coagulase-Negative Staphylococci From Frequently Touched Surfaces of Hospital and Urban-Built Environments of Central India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcdr.net [jcdr.net]
- 6. Comparison of this compound and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The role of beta-lactamase in staphylococcal resistance to penicillinase-resistant penicillins and cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of beta-lactamase in staphylococcal resistance to penicillinase-resistant penicillins and cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Performance Validation of Automated Systems for Cefoxitin Susceptibility Testing: A Comparative Guide
This guide provides a comprehensive comparison of the performance of leading automated systems for Cefoxitin susceptibility testing. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key workflows to aid in the selection and implementation of these critical diagnostic tools.
Data Presentation: Performance of Automated Systems
The following tables summarize the performance characteristics of the VITEK 2, BD Phoenix, and MicroScan WalkAway systems in detecting this compound and oxacillin resistance in Staphylococcus species, with a primary focus on Methicillin-Resistant Staphylococcus aureus (MRSA). The data is compiled from multiple studies and presented as sensitivity, specificity, very major errors (VME - false susceptible), and major errors (ME - false resistant).
Table 1: Performance of VITEK 2 System for this compound/Oxacillin Susceptibility Testing
| Organism | Test Method | Sensitivity (%) | Specificity (%) | Very Major Errors (%) | Major Errors (%) | Reference |
| S. aureus | This compound Screen | 96.8 - 100 | 100 | 0.2 | 0 | [1][2][3] |
| S. aureus | Oxacillin MIC | 94.9 - 98 | 99 - 100 | 0.2 | 1 (over-calling resistance) | [1][2][3] |
| S. aureus | This compound + Oxacillin | 97.5 - 100 | 98 - 100 | 0.2 | 1 (over-calling resistance) | [1][2][3] |
| Coagulase-Negative Staphylococci (CoNS) | This compound Screen | 92 | 74 | 8 | 26 | [4] |
| CoNS (excluding S. saprophyticus) | This compound Screen | Not Specified | 89 | Not Specified | Not Specified | [4] |
Table 2: Performance of BD Phoenix System for this compound/Oxacillin Susceptibility Testing
| Organism | Test Method | Sensitivity (%) | Specificity (%) | Very Major Errors (%) | Major Errors (%) | Reference |
| S. aureus | This compound Screen | 84 | 100 | 0.2 | 0 | [2][3][5] |
| S. aureus | Oxacillin MIC | 99 | 100 | 0.2 | 0 | [2][3] |
| S. aureus | This compound + Oxacillin | 100 | 100 | 0.2 | 0 | [2][3][5] |
| Coagulase-Negative Staphylococci (CoNS) | This compound Screen | Not Specified | 88.4 | Not Specified | Not Specified | [6] |
| mecC-positive MRSA | This compound Screen | 74.8 | Not Specified | Not Specified | Not Specified | [7] |
Table 3: Performance of MicroScan WalkAway System for this compound/Oxacillin Susceptibility Testing
| Organism | Test Method | Sensitivity (%) | Specificity (%) | Very Major Errors (%) | Major Errors (%) | Reference |
| S. aureus | Oxacillin MIC (PC30 Panel) | 95.2 | Not Specified | 4.8 | Not Specified | [8] |
| S. aureus | This compound + Oxacillin (PC30 Panel) | 98.8 | Not Specified | 1.2 | Not Specified | [8] |
| mecC-positive MRSA | This compound Screen | 96.4 | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocols
The performance data cited above were generated using methodologies aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines.[9] Key aspects of the experimental protocols are detailed below.
Bacterial Isolates
A variety of clinical isolates of Staphylococcus aureus and coagulase-negative staphylococci were used in these studies.[2][3][8] These included both methicillin-susceptible and methicillin-resistant strains, with resistance confirmed by the presence of the mecA or mecC gene via Polymerase Chain Reaction (PCR).[2][5]
Reference Methods
The performance of the automated systems was evaluated against established reference methods:
-
PCR for mecA and mecC genes: This molecular method is considered the gold standard for determining methicillin resistance.[2][5]
-
Broth Microdilution (BMD): This method was used to determine the Minimum Inhibitory Concentration (MIC) of oxacillin according to CLSI standards.[3]
-
This compound Disk Diffusion: This method was performed and interpreted according to CLSI guidelines.[6][10]
Automated Susceptibility Testing
-
VITEK 2 (bioMérieux): Testing was performed using various AST cards, such as the GP67 and AST-P549 cards, which include a this compound screen.[1][4] The instrument's expert system interprets results based on the this compound screen and oxacillin MIC.[3]
-
BD Phoenix (BD Diagnostics): The PMIC/ID panels (e.g., PMIC/ID-102) containing both this compound and oxacillin were used.[3] The expert system flags an isolate as oxacillin-resistant if it is resistant to either this compound or oxacillin.[3]
-
MicroScan WalkAway (Siemens): The newer PC30 panels, which include a this compound test, were evaluated.[8]
Quality Control
Standard quality control strains, such as S. aureus ATCC 29213 and ATCC 43300, were used in all studies to ensure the accuracy and reproducibility of the testing methods.
Visualizations
This compound Susceptibility Testing Workflow
Caption: Automated this compound susceptibility testing workflow.
Logic for Methicillin Resistance Determination
Caption: Expert system logic for MRSA determination.
Signaling Pathway for this compound Resistance
Caption: Simplified mecA-mediated this compound resistance pathway.
References
- 1. Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mecA - Wikipedia [en.wikipedia.org]
- 3. Genetic organization of mecA and mecA-regulatory genes in epidemic methicillin-resistant Staphylococcus aureus from Australia and England - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 5. Expression and inducibility in Staphylococcus aureus of the mecA gene, which encodes a methicillin-resistant S. aureus-specific penicillin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decoding MRSA: Monoclonal Antibody Innovation Targeting PBP2a and PBP2b - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 7. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBP 2a Mutations Producing Very-High-Level Resistance to Beta-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Cefoxitin: A Viable Carbapenem-Sparing Alternative for ESBL Enterobacteriaceae Infections?
The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae presents a significant global health threat, driving increased reliance on carbapenems, our last-line defense against multidrug-resistant Gram-negative bacteria.[1] This overutilization has inevitably led to the emergence of carbapenem-resistant Enterobacteriaceae (CRE), creating an urgent need for effective carbapenem-sparing strategies.[1] Cefoxitin, a second-generation cephalosporin (cephamycin), has garnered attention as a potential alternative due to its inherent stability against ESBL enzymes.[2][3][4] This guide provides an objective comparison of this compound and carbapenems for treating ESBL-producing Enterobacteriaceae infections, supported by experimental data and detailed methodologies.
Mechanism of Action and Rationale for Use
ESBLs are plasmid-mediated enzymes that hydrolyze most penicillins and cephalosporins, including third-generation agents like ceftriaxone and cefotaxime.[5][6] However, they do not effectively hydrolyze cephamycins, such as this compound.[5][6] this compound's stability is attributed to a 7-α-methoxy group in its structure, which protects the β-lactam ring from hydrolysis by ESBLs.[3][4] This structural feature is the primary rationale for considering this compound for infections caused by ESBL-producing organisms.
However, resistance to this compound can emerge through other mechanisms, most notably the loss of outer membrane porins, which restricts antibiotic entry into the bacterial cell, or the co-production of AmpC β-lactamases, which can hydrolyze this compound.[7][8] This is a particular concern with Klebsiella pneumoniae.[7][9]
References
- 1. Is this compound a Carbapenem Sparing Agent in the Management of Urinary Tract Infections Caused by ESBL Producing Enterobacterales? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus carbapenems as definitive treatment for extended-spectrum β-lactamase-producing Klebsiella pneumoniae bacteremia in intensive care unit: a propensity-matched retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound for the treatment of urinary tract infection due to extended-spectrum-beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. jcdr.net [jcdr.net]
- 6. Antibiotic resistance and extended spectrum beta-lactamases: Types, epidemiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Study of this compound as an Alternative Antibiotic Therapy to Carbapenems in Treatment of Urinary Tract Infections Due to Extended-Spectrum-β-Lactamase-Producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound as a carbapenem-sparing antibiotic for infections caused by extended-spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cefoxitin
The proper disposal of Cefoxitin is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a semi-synthetic, broad-spectrum cepha antibiotic, this compound waste must be managed in a controlled and informed manner. Improper disposal, such as drain disposal, is not recommended and is broadly prohibited for hazardous pharmaceutical waste under regulations like the EPA's Subpart P.[1][2][3][4] All disposal methods must adhere to local, state, and federal guidelines.[1][5]
Core Disposal Protocol for Unused or Expired this compound
Unused or expired this compound must be disposed of as hazardous or pharmaceutical waste.[6] The following steps provide a direct, procedural guide for its proper management.
-
Classification : Treat all expired or unwanted this compound, including its container, as hazardous waste.[6] Do not mix it with general laboratory or non-hazardous waste.
-
Segregation : Keep this compound waste separate from other chemical waste streams unless specifically instructed otherwise by your institution's Environmental Health and Safety (EHS) department.
-
Containerization : Place the this compound waste into a designated, properly sealed, and clearly labeled hazardous waste container. The container should be robust and leak-proof.
-
Labeling : Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.
-
Storage : Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials, direct sunlight, and heat.[1][6]
-
Disposal : Arrange for pickup and disposal through your institution’s certified hazardous waste management vendor. This ensures the waste is transported and treated, typically via incineration, at a permitted facility in compliance with EPA and DOT regulations.[3][7]
Accidental Spill Cleanup Protocol
In the event of a this compound powder spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Restrict Access : Secure the area to prevent personnel from entering the spill zone.
-
Don Personal Protective Equipment (PPE) : Before cleanup, ensure you are wearing the appropriate PPE (see Table 1). For large spills, an approved dust mask or respiratory protection is recommended.[5]
-
Contain the Spill : Prevent the powder from becoming airborne.[2][6][8] Avoid dry sweeping of large quantities of dust.
-
Clean the Spill :
-
Decontaminate the Area : Once the bulk of the material is collected, wipe the surface area clean with soap and water.[1][2]
-
Dispose of Cleanup Materials : All materials used for cleanup (e.g., towels, gloves, contaminated PPE) must be disposed of as hazardous waste along with the spilled this compound.[1]
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses or tightly fitting safety goggles.[1][8] | To prevent eye irritation from this compound dust. |
| Hand Protection | Disposable, chemically compatible gloves (e.g., latex or nitrile rubber).[1][5][8] | To prevent skin contact and potential allergic reactions.[5] |
| Body Protection | Standard laboratory coat. Impervious or fire/flame-resistant clothing for large quantities.[8] | To protect skin and clothing from contamination. |
| Respiratory Protection | Generally not required with adequate ventilation.[1] An approved dust mask is recommended for large spills or when dust generation is unavoidable.[5] | To avoid inhalation of dust, which can cause respiratory irritation.[1] |
Mandatory Visualization
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. medline.com [medline.com]
- 2. wgcriticalcare.com [wgcriticalcare.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. academic.oup.com [academic.oup.com]
- 5. bbraunusa.com [bbraunusa.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. scribd.com [scribd.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cefoxitin
For laboratory professionals engaged in pharmaceutical research and development, ensuring personal and environmental safety during the handling of active compounds like Cefoxitin is paramount. This guide provides essential, step-by-step safety and logistical information to foster a secure laboratory environment.
This compound, a cephamycin antibiotic, is generally supplied as a white to off-white powder.[1][2] While intended for therapeutic use, occupational exposure can pose health risks, primarily related to hypersensitivity and allergic reactions.[1][3] Adherence to proper safety protocols is critical to mitigate these risks.
Immediate Safety and Handling Protocol
1. Engineering Controls and Ventilation: Always handle this compound powder in a well-ventilated area.[1] The use of local exhaust ventilation or a chemical fume hood is recommended to minimize the inhalation of dust.[4] Engineering controls are the first line of defense in protecting personnel.
2. Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent skin and eye contact, and respiratory exposure.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4] For tasks with a higher risk of splashes or dust generation, a face shield should be used in conjunction with goggles.[5]
-
Skin Protection: Chemical-resistant gloves are essential.[6] Disposable nitrile or neoprene gloves are recommended.[1][5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7][8] A disposable gown or a clean lab coat should be worn to protect clothing and prevent skin exposure.[4][5]
-
Respiratory Protection: Under conditions of satisfactory ventilation, respiratory protection is typically not required.[1] However, if dust formation is likely or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[4] In the event of a large powder spill, an approved dust mask is recommended during cleanup.[7]
3. General Handling and Hygiene: Avoid all contact and inhalation of dust, fumes, and vapors associated with the product.[1] Employ good personal hygiene practices; wash hands before breaks and after work.[7][8] Do not eat, drink, or smoke in areas where this compound is handled.[7]
Operational Plan: From Receipt to Disposal
Receiving and Storage: Upon receipt, inspect the container for damage. Store this compound in a dry, cool place, with a recommended temperature range between 2°C and 25°C (36°F and 77°F).[1][9] Avoid exposure to direct sunlight and temperatures exceeding 50°C.[1][3]
Reconstitution and Use: When reconstituting the powder, follow the specific instructions for the diluent and concentration required for your protocol.[2][9] Reconstitution should be performed in a controlled environment, such as a fume hood, to prevent aerosolization.
Spill Management: In case of a spill:
-
Evacuate and restrict access to the area.
-
Put on all required PPE, including respiratory protection if the spill involves a significant amount of powder.[7]
-
Wipe up or collect the spillage using a high-efficiency vacuum cleaner or absorbent towels.[1][7] Avoid methods that generate dust.[7]
-
Place the collected material into a suitable, labeled container for disposal.[4][7]
Disposal Plan: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.[1][7] Drain disposal is not recommended.[1][3] Return any unused or expired product to the appropriate waste management service.[2]
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH, it is crucial to handle it as a potent pharmaceutical compound and minimize exposure.[1][4]
| Parameter | Value | Source |
| Occupational Exposure Limits (OEL) | Not Established (NE) | [1] |
| Appearance | White to off-white solid powder | [1][2] |
| Solubility | Soluble in water | [3] |
| pH of Solution | 4.2 - 7.0 | [3] |
| Melting Point | ~150 °C | [3] |
| Storage Temperature | 2°C to 25°C (36°F to 77°F) | [1][9] |
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][10]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water.[7] If skin irritation or a rash occurs, get medical advice.[7]
-
Inhalation: Move the exposed person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Flush the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Experimental Protocols: The safety information and handling recommendations provided are derived from publicly available Safety Data Sheets (SDS). These documents summarize the results of toxicological and safety assessments. Detailed experimental methodologies for these assessments are not typically published within the SDS.
Visual Workflow for Safe Handling of this compound
The following diagram outlines the critical steps and decision points for safely managing this compound within a laboratory setting.
Caption: Logical workflow for the safe handling of this compound in a laboratory environment.
References
- 1. medline.com [medline.com]
- 2. medicines.org.uk [medicines.org.uk]
- 3. wgcriticalcare.com [wgcriticalcare.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. bbraunusa.com [bbraunusa.com]
- 8. carlroth.com [carlroth.com]
- 9. globalrph.com [globalrph.com]
- 10. medline.com [medline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
